Propargyl-choline
Descripción
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Structure
3D Structure
Propiedades
Fórmula molecular |
C8H16NO+ |
|---|---|
Peso molecular |
142.22 g/mol |
Nombre IUPAC |
trimethyl(2-prop-2-ynoxyethyl)azanium |
InChI |
InChI=1S/C8H16NO/c1-5-7-10-8-6-9(2,3)4/h1H,6-8H2,2-4H3/q+1 |
Clave InChI |
PUBSFLYPENQNMY-UHFFFAOYSA-N |
SMILES canónico |
C[N+](C)(C)CCOCC#C |
Origen del producto |
United States |
Foundational & Exploratory
What is Propargyl-choline and its chemical structure
An In-depth Technical Guide to Propargyl-choline
Introduction
This compound is a synthetic analog of choline (B1196258), an essential nutrient vital for the synthesis of phospholipids (B1166683), which are fundamental components of all cellular membranes.[1][2] Structurally, it is a choline molecule where one of the methyl groups is replaced by a propargyl group.[3][4][5] This modification introduces a terminal alkyne group, which serves as a bioorthogonal handle for "click chemistry" reactions.[6]
This compound is cell-permeable and is readily taken up by cells, where it is metabolized and incorporated into various choline-containing phospholipids, such as phosphatidylcholine (PC) and sphingomyelin (B164518) (SM).[1][6][7][8] This metabolic labeling allows for the visualization and tracking of newly synthesized phospholipids in living cells and organisms without significantly altering the natural lipid composition.[2][9]
Chemical Structure
This compound is an alkynyl derivative of choline.[3][5] Its chemical structure allows it to mimic natural choline and be processed by cellular machinery.
-
IUPAC Name: N-(2-hydroxyethyl)-N,N-dimethyl-2-propyn-1-aminium[5]
-
Molecular Formula (Cation): C₈H₁₆NO⁺[10]
-
SMILES Code: C#CC--INVALID-LINK--(CCO)C[5]
Caption: Chemical structure of the this compound cation.
Mechanism of Action and Experimental Applications
The primary application of this compound is as a metabolic label to study the synthesis, trafficking, and localization of choline-containing phospholipids.[1][3] The workflow involves two main steps: metabolic incorporation and bioorthogonal ligation via click chemistry.
-
Metabolic Incorporation: Cells are incubated with this compound, which is transported into the cell and enters the CDP-choline pathway for phospholipid synthesis.[7][8] This results in the incorporation of the propargyl-tagged choline headgroup into newly synthesized phospholipids within the endoplasmic reticulum and Golgi apparatus.[1] These labeled lipids are then distributed to other cellular membranes.[1]
-
Click Chemistry Detection: The terminal alkyne group of the incorporated this compound can be covalently linked to a reporter molecule containing an azide (B81097) group through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[2][6] This reporter molecule is typically a fluorophore for visualization by fluorescence microscopy or an affinity tag like biotin (B1667282) for pulldown experiments.[4]
Caption: Experimental workflow for labeling and imaging phospholipids.
This technique has been successfully applied in various research areas, including:
-
Imaging phospholipid synthesis and turnover in cultured cells.[1]
-
Visualizing the subcellular localization of choline phospholipids in various organelles.[1]
-
Assaying phospholipid synthesis in vivo in mouse tissues.[1][2]
-
Studying choline phospholipid metabolism in plants like Arabidopsis thaliana.[9]
-
Investigating choline catabolism in bacteria such as Pseudomonas aeruginosa.[3]
Quantitative Data
Incorporation of this compound into Phospholipids
Studies in NIH 3T3 cells have shown that this compound is efficiently incorporated into all classes of choline-containing phospholipids. The degree of incorporation is proportional to the concentration of this compound added to the culture medium.
| This compound Concentration (μM) | Phosphatidylcholine (PC) | LysoPC | Ether-linked PC (ePC) | Sphingomyelin (SM) |
| 0 | 49.8% | 0.2% | 11.2% | 12.0% |
| 100 | 42.1% | 0.2% | 9.7% | 10.1% |
| 250 | 35.5% | 0.2% | 8.0% | 8.8% |
| 500 | 27.9% | 0.2% | 6.3% | 7.0% |
Data adapted from Jao et al., 2009. The percentages represent the proportion of each lipid class relative to total lipids.
Inhibitory Activity
This compound has also been shown to inhibit the growth of the bacterium Pseudomonas aeruginosa on various choline-related compounds.
| Substrate | IC₅₀ (μM) |
| Dimethylglycine | 5.16 |
| Choline | >10 |
| Glycine betaine | >10 |
Data from Fitzsimmons et al., 2011, as cited by Cayman Chemical.[3]
Experimental Protocols
Cell Culture and Labeling with this compound
-
Cell Seeding: Plate cells (e.g., NIH 3T3) on glass coverslips in a suitable culture medium (e.g., DMEM with 10% fetal bovine serum) and allow them to adhere overnight.
-
Labeling: Prepare a stock solution of this compound in the culture medium. Replace the existing medium with the this compound-containing medium at a final concentration ranging from 100 to 500 μM.
-
Incubation: Incubate the cells for a desired period (e.g., 24 hours) to allow for metabolic incorporation of the analog.
Fixation and Staining via Click Chemistry
-
Fixation: After incubation, wash the cells with phosphate-buffered saline (PBS) and fix them with 3.7% formaldehyde (B43269) in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.
-
Click Reaction: Prepare the click reaction cocktail. A typical cocktail includes:
-
A fluorescent azide (e.g., Alexa Fluor 568 azide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
A reducing agent to generate Cu(I) in situ (e.g., sodium ascorbate)
-
A copper-chelating ligand to stabilize the Cu(I) ion and improve reaction efficiency.
-
-
Staining: Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature in the dark.
-
Washing: Wash the cells thoroughly with PBS to remove unreacted reagents.
-
Mounting and Imaging: Mount the coverslips on microscope slides with an appropriate mounting medium. The labeled phospholipids can then be visualized using fluorescence microscopy.
This is a generalized protocol. Specific concentrations and incubation times may need to be optimized for different cell types and experimental goals.
References
- 1. Metabolic labeling and direct imaging of choline phospholipids in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. caymanchem.com [caymanchem.com]
- 4. pnas.org [pnas.org]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Choline-containing phospholipid synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 8. interchim.fr [interchim.fr]
- 9. Bioorthogonal click chemistry for fluorescence imaging of choline phospholipids in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Propargylcholine | C8H16NO+ | CID 76850140 - PubChem [pubchem.ncbi.nlm.nih.gov]
Propargyl-choline mechanism of action in cells
An In-depth Technical Guide to the Cellular Mechanism of Action of Propargyl-choline
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a powerful chemical biology tool utilized for the metabolic labeling and subsequent visualization of choline-containing phospholipids (B1166683) in living cells and organisms.[1][2][3] As a bioortholog of choline (B1196258), it is readily taken up by cells and integrated into the endogenous lipid synthesis pathways.[4][5] This guide provides a comprehensive overview of the mechanism of action of this compound at the cellular level, details its incorporation into various lipid species, and presents relevant experimental methodologies and quantitative data.
Core Mechanism of Action: Metabolic Incorporation and Bioorthogonal Ligation
The primary mechanism of action of this compound lies in its ability to act as a surrogate for natural choline in the cellular synthesis of phospholipids.[1][2][6] The process can be delineated into two key stages:
-
Metabolic Incorporation: this compound, which possesses a terminal alkyne group in place of one of the methyl groups of choline, is transported into the cell and enters the Kennedy pathway (CDP-choline pathway).[7][8] Within this pathway, it is converted to phosphocholine (B91661) and subsequently to CDP-choline, which then serves as the precursor for the synthesis of major choline-containing phospholipids, namely phosphatidylcholine (PC) and sphingomyelin (B164518) (SM).[1][9] This results in the integration of the propargyl moiety into the polar head group of these lipids.[1]
-
Bioorthogonal "Click" Chemistry: The terminal alkyne group introduced into the phospholipids is chemically inert within the cellular environment but can be specifically and efficiently reacted with an azide-containing molecule in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry".[1][2][3] This bioorthogonal reaction allows for the covalent attachment of various reporter tags, such as fluorophores (e.g., Alexa Fluor, fluorescein) or affinity labels (e.g., biotin), to the newly synthesized phospholipids.[4][10] This enables their visualization by fluorescence microscopy, electron microscopy, or their enrichment for proteomic studies.[1][2][11]
A diagram illustrating the metabolic incorporation and subsequent detection of this compound is presented below.
Caption: Metabolic pathway of this compound incorporation and detection.
Quantitative Data on this compound Incorporation
The efficiency of this compound incorporation into cellular phospholipids has been quantified in various studies. The tables below summarize key quantitative findings.
Table 1: Incorporation of this compound into Phospholipids in NIH 3T3 Cells
| This compound Concentration (μM) | % of Choline in PC replaced by this compound | % of Choline in SM replaced by this compound |
| 100 | 18% | 5% |
| 250 | 33% | 10% |
| 500 | 44% | 15% |
| Data from Jao et al. (2009) following 24 hours of labeling.[1] |
Table 2: Incorporation of this compound in Plant Tissues (Arabidopsis thaliana)
| Plant Tissue | Approximate % of Total Choline Phospholipids Labeled |
| Roots | ~50% |
| Data from Paper et al. (2018).[4][10] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound. Below are representative protocols for cell culture labeling and detection.
Protocol 1: Metabolic Labeling of Cultured Mammalian Cells
-
Cell Seeding: Plate cells (e.g., NIH 3T3, HEK293) on a suitable culture vessel (e.g., glass-bottom dish for imaging). Allow cells to adhere and reach the desired confluency.
-
Labeling: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). Add this compound to the cell culture medium to a final concentration of 100-500 μM.
-
Incubation: Incubate the cells for a desired period, typically 24 hours, under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Cell Fixation: After incubation, wash the cells with PBS and fix with a suitable fixative, such as 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: If intracellular targets are to be visualized, permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.
Protocol 2: Click Chemistry Reaction for Fluorescence Imaging
-
Prepare Click Reaction Cocktail: Prepare a fresh solution containing:
-
A fluorescent azide (B81097) (e.g., Alexa Fluor 594 azide) at a concentration of 1-10 μM.
-
A copper(I) source, such as copper(II) sulfate (B86663) (CuSO₄) at 1 mM.
-
A reducing agent to reduce Cu(II) to Cu(I), such as sodium ascorbate (B8700270) at 5 mM.
-
A copper-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), to improve reaction efficiency and reduce cytotoxicity (if performing on live cells, though fixation is recommended for this protocol).
-
-
Staining: Add the click reaction cocktail to the fixed and permeabilized cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells extensively with PBS to remove unreacted reagents.
-
Counterstaining and Mounting: If desired, counterstain nuclei with a DNA dye (e.g., DAPI). Mount the coverslip with an appropriate mounting medium.
-
Imaging: Visualize the labeled phospholipids using a fluorescence microscope with the appropriate filter sets.
The experimental workflow for labeling and detection is depicted in the following diagram.
Caption: Experimental workflow for this compound labeling and imaging.
Cellular and Subcellular Localization
Following incorporation, this compound-labeled phospholipids are trafficked to various cellular membranes. Studies have shown localization in:
-
Plasma Membrane: The outer boundary of the cell.[1]
-
Endoplasmic Reticulum (ER) and Golgi Apparatus: The primary sites of phospholipid synthesis.[2]
-
Mitochondria: Essential for cellular energy production.[2]
The distribution of these labeled lipids generally mirrors that of their endogenous choline-containing counterparts, confirming that this compound acts as a reliable tracer for choline phospholipid metabolism and trafficking.[2]
Impact on Cellular Physiology
A critical consideration for any metabolic label is its potential to perturb normal cellular processes. Extensive analysis has demonstrated that:
-
The fatty acid composition of phospholipids containing this compound is highly similar to that of native choline phospholipids.[1][3]
-
The relative abundance of other, non-choline-containing phospholipid classes is not significantly altered by this compound treatment.[1]
-
In various model systems, including cultured cells and whole organisms like plants, this compound incorporation is not detrimental to growth and viability at typical working concentrations.[4][5]
This indicates that this compound is a minimally perturbative probe for studying lipid biology.
Conclusion
This compound serves as an invaluable tool for the investigation of choline phospholipid metabolism and dynamics. Its efficient and specific incorporation into the Kennedy pathway, coupled with the high specificity of bioorthogonal click chemistry, provides a robust method for labeling and visualizing these essential membrane components. The quantitative data and established protocols outlined in this guide offer a solid foundation for researchers, scientists, and drug development professionals to employ this technology in their studies of cellular lipid biology.
References
- 1. Metabolic labeling and direct imaging of choline phospholipids in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Metabolic labeling and direct imaging of choline phospholipids in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioorthogonal click chemistry for fluorescence imaging of choline phospholipids in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioorthogonal click chemistry for fluorescence imaging of choline phospholipids in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Metabolic labeling and direct imaging of choline phospholipids in vivo | Semantic Scholar [semanticscholar.org]
- 7. interchim.fr [interchim.fr]
- 8. Metabolic Labeling-Based Chemoproteomics Establishes Choline Metabolites as Protein Function Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An advanced method for propargylcholine phospholipid detection by direct-infusion MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Propargyl-Choline as a Bioorthogonal Chemical Reporter: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Bioorthogonal chemistry has revolutionized the study of biomolecules in their native environments. By introducing chemically unique functional groups, or "reporters," into biomolecules, scientists can selectively label and visualize these targets without perturbing the biological system. Propargyl-choline is a powerful bioorthogonal chemical reporter for tracking the synthesis and dynamics of choline-containing phospholipids (B1166683), which are essential components of cellular membranes.[1][2][3] This guide provides a comprehensive overview of the principles, quantitative data, and detailed protocols for utilizing this compound in metabolic labeling and subsequent detection via "click chemistry."
Principle of Operation: Metabolic Incorporation
This compound is an analog of choline (B1196258) where one of the N-methyl groups is replaced by a propargyl group, which contains a terminal alkyne.[4] This subtle modification allows it to be recognized and processed by the cell's natural metabolic pathways. Specifically, this compound is incorporated into choline-containing phospholipids, such as phosphatidylcholine (PC) and sphingomyelin (B164518) (SM), through the Kennedy pathway (also known as the CDP-choline pathway).[5] Once incorporated, the alkyne group serves as a chemical handle for bioorthogonal ligation.
Caption: Metabolic incorporation of this compound via the Kennedy pathway.
Detection via Bioorthogonal Ligation: Click Chemistry
The terminal alkyne of the incorporated this compound allows for its detection using a highly efficient and specific reaction known as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][4] This reaction forms a stable triazole linkage between the alkyne-modified phospholipid and an azide-bearing probe molecule, such as a fluorophore or biotin.[5]
The reaction is bioorthogonal, meaning it proceeds with high efficiency under biological conditions without cross-reacting with other functional groups found in cells. For live-cell imaging, where the copper catalyst can be toxic, a copper-free alternative, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), can be employed using strained cyclooctyne (B158145) reagents.[6][7][8]
Caption: General experimental workflow for labeling and visualization.
The CuAAC reaction covalently attaches a probe to the modified biomolecule.
Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Quantitative Data Summary
The efficiency of this compound incorporation can vary depending on the cell type, concentration, and incubation time.
Table 1: this compound Incorporation Efficiency
| Cell Line / Organism | This compound Concentration (µM) | Incubation Time (h) | % Incorporation of Total Choline Phospholipids | Reference(s) |
|---|---|---|---|---|
| NIH 3T3 Cells | 100 | 24 | ~18% (PC) | [4] |
| NIH 3T3 Cells | 250 | 24 | ~33% (PC) | [4] |
| NIH 3T3 Cells | 500 | 24 | ~44% (PC) | [4][9] |
| NIH 3T3 Cells | 500 | 24 | ~15% (SM) | [4] |
| Arabidopsis (Roots) | 250 | 168 (7 days) | ~50% | [9] |
| Arabidopsis (Seedlings) | 250 | 168 (7 days) | ~22% |[9] |
Table 2: Typical Reagent Concentrations for CuAAC Staining
| Reagent | Stock Concentration | Final Concentration | Purpose |
|---|---|---|---|
| Fluorescent Azide (e.g., Alexa Fluor Azide) | 1-10 mM in DMSO | 1-20 µM | Reporter Probe |
| Copper(II) Sulfate (CuSO₄) | 20-100 mM in H₂O | 0.25-1 mM | Catalyst Source |
| Reducing Agent (e.g., Sodium Ascorbate) | 100 mM in H₂O (freshly made) | 5 mM | Reduces Cu(II) to active Cu(I) |
| Cu(I)-Stabilizing Ligand (e.g., THPTA) | 50 mM in H₂O | 1.25-5 mM | Accelerates reaction and protects biomolecules |
Experimental Protocols
Synthesis of this compound[10]
This protocol is based on the procedure described by Jao et al.
-
Reaction Setup: Add 3 g of dimethylethanolamine to a flask containing 10 mL of tetrahydrofuran (B95107) (THF).
-
Addition of Reagent: While stirring gently over an ice bath, add 4 g of propargyl bromide (typically an 80% solution in toluene).
-
Reaction: Purge the reaction mixture with nitrogen and stir for 24 hours at room temperature. A white solid will precipitate.
-
Purification: Separate the white solid (this compound) from the solvent by filtration (e.g., using a 0.22 µm filter).
-
Washing: Wash the product repeatedly with THF to remove unreacted starting materials.
-
Drying: Lyophilize (freeze-dry) the final product and store it at -20°C.
Metabolic Labeling of Cultured Mammalian Cells[1][4]
-
Cell Culture: Plate cells on a suitable substrate (e.g., glass coverslips for imaging) and grow to the desired confluency in standard growth medium.
-
Labeling: Prepare a stock solution of this compound in a sterile buffer (e.g., 100 mM in PBS). Add the this compound stock solution to the cell culture medium to achieve a final concentration between 100-500 µM.
-
Incubation: Incubate the cells under normal growth conditions (37°C, 5% CO₂) for 24-48 hours. Note: The optimal concentration and time may need to be determined empirically for each cell type. No significant toxicity is typically observed even at high concentrations.[1]
CuAAC Reaction for Fluorescence Imaging[1][11][12]
-
Fixation: After metabolic labeling, wash the cells three times with Phosphate-Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes to allow the click chemistry reagents to access intracellular structures.
-
Washing: Wash the cells three times with PBS.
-
Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a 1 mL final volume, add the components in the following order:
-
PBS (to final volume)
-
Fluorescent azide (e.g., 2 µL of a 1 mM stock for a 2 µM final concentration).
-
CuSO₄ (e.g., 10 µL of a 100 mM stock for a 1 mM final concentration).
-
THPTA ligand (optional but recommended, e.g., 50 µL of a 100 mM stock for a 5 mM final concentration).
-
Sodium Ascorbate (B8700270) (e.g., 50 µL of a 100 mM stock, freshly prepared, for a 5 mM final concentration).
-
Note: Always add the sodium ascorbate last to initiate the reaction.
-
-
Staining: Remove the PBS from the cells and add the click reaction cocktail. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three to five times with PBS.
-
Imaging: Mount the coverslips onto microscope slides with an appropriate mounting medium. The sample is now ready for fluorescence microscopy.
Applications
The use of this compound as a bioorthogonal reporter enables a wide range of applications for studying the metabolism and trafficking of choline-containing phospholipids.
-
Fluorescence Microscopy: Allows for high-resolution visualization of newly synthesized phospholipids in cellular membranes and organelles.[1][10]
-
Electron Microscopy: By using an azide-biotin probe followed by gold-conjugated streptavidin, the localization of labeled phospholipids can be determined at the ultrastructural level.[1]
-
Mass Spectrometry: Enables the identification and quantification of specific this compound-containing lipid species, providing detailed insights into lipid metabolism.[11][12]
-
In Vivo Studies: this compound can be administered to whole organisms, such as mice and plants, to study phospholipid synthesis and distribution in tissues.[1][2][9][13]
-
Cancer Research: Has been used to differentiate neoplastic and normal tissues based on altered choline metabolism, a hallmark of many cancers.[10]
Conclusion
This compound is a robust and versatile bioorthogonal reporter that has become an invaluable tool for cell biologists, biochemists, and drug development professionals. Its efficient metabolic incorporation and highly specific detection via click chemistry provide a powerful method for labeling and visualizing choline phospholipids in vitro and in vivo. The detailed protocols and quantitative data presented in this guide offer a practical framework for researchers to implement this technology and gain new insights into the complex roles of phospholipids in health and disease.
References
- 1. Metabolic labeling and direct imaging of choline phospholipids in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Metabolic labeling and direct imaging of choline phospholipids in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. interchim.fr [interchim.fr]
- 6. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 7. jcmarot.com [jcmarot.com]
- 8. benchchem.com [benchchem.com]
- 9. Bioorthogonal click chemistry for fluorescence imaging of choline phospholipids in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Resolution Optical Molecular Imaging of Changes in Choline Metabolism in Oral Neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An advanced method for propargylcholine phospholipid detection by direct-infusion MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Technical Guide to the Metabolic Incorporation of Propargyl-choline into Phospholipids
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the metabolic labeling of phospholipids (B1166683) using the choline (B1196258) analog, propargyl-choline. This powerful technique enables the visualization and analysis of phospholipid synthesis, trafficking, and turnover in cells and whole organisms.
Introduction to this compound Labeling
Choline-containing phospholipids, such as phosphatidylcholine (PC) and sphingomyelin (B164518) (SM), are fundamental components of cellular membranes, playing crucial roles in structural integrity and cell signaling.[1][2] The study of their dynamic biology has been significantly advanced by the use of bioorthogonal chemical reporters, such as this compound.[1][3]
This compound is a choline analog containing a terminal alkyne group.[1] This small modification allows it to be readily taken up by cells and incorporated into the endogenous choline phospholipid biosynthetic pathways.[1][4] The presence of the alkyne handle enables the covalent attachment of a variety of reporter molecules, such as fluorophores or biotin, through a highly specific and efficient bioorthogonal reaction known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".[1][5] This allows for the sensitive and high-resolution visualization and quantification of newly synthesized phospholipids.
Metabolic Pathway of this compound Incorporation
This compound is metabolized by the same enzymatic machinery that processes natural choline. In mammalian cells, the primary route for phosphatidylcholine synthesis is the CDP-choline pathway, also known as the Kennedy pathway.[6][7]
Caption: Metabolic pathway for the incorporation of this compound into phospholipids.
Quantitative Analysis of this compound Incorporation
The efficiency of this compound incorporation into phospholipids has been quantified in various biological systems using mass spectrometry. The data reveals that this compound can replace a significant portion of the endogenous choline pool without substantially altering the overall phospholipid composition.
This compound Incorporation in NIH 3T3 Cells
NIH 3T3 cells labeled for 24 hours with varying concentrations of this compound show a dose-dependent incorporation into choline-containing phospholipids.[2]
| This compound Concentration (µM) | % Propargyl-PC of Total PC | % Propargyl-SM of Total SM |
| 100 | 18% | 5% |
| 250 | 33% | 10% |
| 500 | 44% | 15% |
| Data sourced from Jao et al., PNAS, 2009.[2] |
This compound Incorporation in Arabidopsis thaliana Tissues
Arabidopsis thaliana seedlings grown on media supplemented with this compound exhibit tissue-specific incorporation rates.[8]
| Tissue | % this compound of Total Choline Phospholipids |
| Roots | ~50% |
| Whole Seedlings | ~22% |
| Leaves | ~13% |
| Stems | ~19% |
| Cotyledons | ~28% |
| Siliques | ~18% |
| Data sourced from Paper et al., Plant Methods, 2018.[8] |
Experimental Protocols
Metabolic Labeling of Cultured Cells with this compound
This protocol describes the general procedure for labeling cultured mammalian cells with this compound for subsequent analysis by fluorescence microscopy or mass spectrometry.
-
Cell Culture: Plate cells on an appropriate culture vessel (e.g., glass-bottom dishes for imaging) and grow to the desired confluency in complete medium.
-
Labeling: Prepare a stock solution of this compound bromide in sterile water or PBS. Dilute the stock solution into the complete culture medium to the desired final concentration (e.g., 100-500 µM).
-
Incubation: Replace the existing medium with the this compound-containing medium and incubate the cells for a specified period (e.g., 24 hours). The optimal labeling time may vary depending on the cell type and experimental goals.
-
Washing: After incubation, wash the cells three times with phosphate-buffered saline (PBS) to remove unincorporated this compound.
-
Fixation (for imaging): Fix the cells with 3.7% formaldehyde (B43269) in PBS for 15 minutes at room temperature.
-
Permeabilization (for intracellular staining): If intracellular structures are to be visualized, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Click Chemistry Reaction: Proceed with the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a fluorescent azide (B81097).
-
Analysis: For imaging, visualize the labeled cells using fluorescence microscopy. For lipidomics, proceed with lipid extraction and analysis by mass spectrometry.
Click Chemistry Reaction for Fluorescence Imaging
This protocol outlines the steps for attaching a fluorescent azide to this compound-labeled phospholipids in fixed cells.
Caption: Experimental workflow for click chemistry-based fluorescence imaging.
Reagents:
-
Fluorescent azide (e.g., Alexa Fluor 594 azide): 10-20 µM
-
Copper(II) sulfate (CuSO₄): 1 mM
-
Sodium ascorbate: 50 mM (prepare fresh)
-
Tris-buffered saline (TBS) or PBS
Procedure:
-
Prepare a "premix" of the fluorescent azide and copper(II) sulfate in TBS.
-
Just before use, add the freshly prepared sodium ascorbate to the premix to reduce Cu(II) to the catalytic Cu(I).
-
Add the complete click reaction cocktail to the fixed and permeabilized cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells extensively with TBS or PBS to remove unreacted reagents.
-
Counterstain with a nuclear stain like Hoechst or DAPI if desired.
-
Mount the coverslips and visualize the labeled phospholipids by fluorescence microscopy.
Lipid Extraction and Mass Spectrometry Analysis
For quantitative analysis, total lipids are extracted from this compound-labeled cells and analyzed by electrospray ionization-tandem mass spectrometry (ESI-MS/MS).
-
Cell Lysis and Lipid Extraction: After labeling and washing, lyse the cells and extract total lipids using a standard method such as the Bligh-Dyer or Folch extraction.[2]
-
Sample Preparation: Dry the lipid extract under a stream of nitrogen and resuspend in an appropriate solvent for mass spectrometry analysis.
-
Mass Spectrometry: Perform ESI-MS/MS analysis to identify and quantify the different phospholipid species, including the this compound-containing lipids.[2][9] This is often done using precursor ion scanning or neutral loss scanning methods specific for the this compound headgroup.[9]
Visualization and Applications
The ability to visualize newly synthesized phospholipids provides valuable insights into various cellular processes. This compound labeling has been used to:
-
Image phospholipid synthesis, turnover, and subcellular localization in cultured cells.[1][10]
-
Study the distribution of phospholipids in different cellular membranes, including the plasma membrane, Golgi apparatus, mitochondria, and endoplasmic reticulum.[1]
-
Assay phospholipid synthesis in vivo in tissues of whole organisms like mice.[1][3]
-
Investigate changes in choline metabolism in disease states, such as cancer.[11]
Conclusion
Metabolic labeling with this compound, coupled with click chemistry, is a versatile and powerful tool for studying the biology of choline-containing phospholipids. This technique offers high sensitivity and spatial resolution, enabling detailed investigations into the synthesis, transport, and fate of these essential membrane components. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and professionals in the fields of cell biology, lipidomics, and drug development.
References
- 1. Metabolic labeling and direct imaging of choline phospholipids in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. pnas.org [pnas.org]
- 4. interchim.fr [interchim.fr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aocs.org [aocs.org]
- 8. Bioorthogonal click chemistry for fluorescence imaging of choline phospholipids in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An advanced method for propargylcholine phospholipid detection by direct-infusion MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic labeling and direct imaging of choline phospholipids in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Role of Propargyl-Choline in Elucidating Choline Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Choline (B1196258) is an essential nutrient that plays a pivotal role in the synthesis of phospholipids (B1166683), the primary components of cellular membranes, and the neurotransmitter acetylcholine. The study of choline metabolism is crucial for understanding a myriad of cellular processes and for the development of therapeutics for various diseases, including cancer and neurological disorders. Propargyl-choline, a synthetic analog of choline, has emerged as a powerful chemical tool for the metabolic labeling and visualization of choline-containing phospholipids. This technical guide provides an in-depth overview of the application of this compound in studying choline metabolism, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Introduction to this compound as a Metabolic Probe
This compound is a choline analog in which one of the methyl groups is replaced by a propargyl group, which contains a terminal alkyne functionality.[1] This subtle modification allows this compound to be readily taken up by cells and incorporated into the same metabolic pathways as endogenous choline, leading to the biosynthesis of this compound-containing phospholipids.[1][2] The key feature of this compound is its terminal alkyne group, which serves as a bioorthogonal handle for "click chemistry."[3] Specifically, the alkyne can undergo a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an azide-tagged reporter molecule, such as a fluorophore or a biotin (B1667282) tag.[1][3] This enables the sensitive and specific detection and visualization of newly synthesized choline phospholipids in cells and in vivo.[1]
Choline Metabolism and this compound Incorporation
Choline is transported into the cell and is primarily phosphorylated by choline kinase to produce phosphocholine (B91661).[4] Phosphocholine is then converted to cytidine (B196190) diphosphate-choline (CDP-choline) by CTP:phosphocholine cytidylyltransferase. Finally, cholinephosphotransferase transfers the phosphocholine moiety from CDP-choline to diacylglycerol (DAG) to synthesize phosphatidylcholine (PC), or to ceramide to synthesize sphingomyelin (B164518) (SM).[4] this compound follows this same pathway, leading to the formation of propargyl-phosphatidylcholine (pPC) and propargyl-sphingomyelin (pSM).
Quantitative Analysis of this compound Incorporation
The efficiency of this compound incorporation into phospholipids can be quantified using mass spectrometry. Studies have shown that this compound is robustly incorporated into all classes of choline-containing phospholipids in a concentration-dependent manner.[1][3]
| This compound Concentration (µM) | % of Total PC as pPC[1] | % of Total SM as pSM[1] |
| 100 | 18 | 5 |
| 250 | 33 | 10 |
| 500 | 44 | 15 |
Table 1: Incorporation of this compound into Phosphatidylcholine (PC) and Sphingomyelin (SM) in NIH 3T3 cells after 24 hours of labeling. Data extracted from Jao et al., 2009.[1]
Furthermore, analysis of the fatty acid composition of this compound-labeled phospholipids has demonstrated that it is very similar to that of normal choline phospholipids, indicating that the introduction of the propargyl group does not significantly perturb the overall lipid metabolism.[1][3]
Experimental Protocols
Synthesis of this compound Bromide
A detailed protocol for the synthesis of this compound bromide has been described.[1]
Materials:
-
Propargyl bromide (80% solution in toluene)
-
Dimethylethanolamine
-
Diethyl ether
Procedure:
-
Slowly add propargyl bromide to dimethylethanolamine.
-
The reaction mixture will solidify upon completion.
-
Wash the resulting solid with diethyl ether to yield pure this compound bromide.
Metabolic Labeling of Cultured Cells
This protocol is adapted from Jao et al., 2009.[1]
Materials:
-
Cultured cells (e.g., NIH 3T3)
-
Complete cell culture medium
-
This compound bromide stock solution (e.g., 100 mM in water)
Procedure:
-
Plate cells in a suitable culture vessel and allow them to adhere.
-
Prepare the desired concentration of this compound in complete medium (e.g., 10-500 µM).
-
Remove the existing medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for the desired period (e.g., 24 hours) under standard cell culture conditions (37°C, 5% CO2).
Click Chemistry Reaction for Fluorescence Imaging
This protocol is a standard procedure for CuAAC in fixed cells.[1]
Materials:
-
This compound labeled cells on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Fluorescent azide (B81097) (e.g., Alexa Fluor 594 azide)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate
-
Tris-HCl buffer
Procedure:
-
Wash the labeled cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Prepare the click reaction cocktail. For a 100 µL reaction, mix:
-
1 µL of 10 mM fluorescent azide
-
1 µL of 50 mM CuSO4
-
1 µL of 250 mM sodium ascorbate
-
97 µL of Tris-HCl buffer (100 mM, pH 8.5)
-
-
Incubate the cells with the click reaction cocktail for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides with an appropriate mounting medium.
-
Visualize the cells using a fluorescence microscope.
Applications in Research and Drug Development
The ability to visualize and quantify the dynamics of choline phospholipid synthesis has significant implications for various research areas:
-
Cancer Biology: Altered choline metabolism is a hallmark of many cancers.[4] this compound labeling can be used to screen for compounds that inhibit choline uptake or phospholipid synthesis in cancer cells.
-
Neuroscience: Choline is a precursor to the neurotransmitter acetylcholine. This compound can be used to study the dynamics of choline metabolism in neurons and its role in neurological disorders.
-
Cell Biology: This technique allows for the detailed investigation of the subcellular localization and trafficking of newly synthesized phospholipids.[1]
-
Drug Discovery: this compound-based assays can be developed for high-throughput screening of drugs that target enzymes involved in choline metabolism.
Conclusion
This compound is a versatile and powerful tool for the study of choline metabolism. Its efficient metabolic incorporation and the specificity of the subsequent click chemistry reaction provide a robust platform for the visualization and quantification of choline-containing phospholipids. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers, scientists, and drug development professionals seeking to employ this technology to unravel the complexities of choline metabolism in health and disease.
References
Propargyl-choline: A Technical Guide to a Powerful Research Tool for Lipid Biology
An In-depth Whitepaper on the Discovery, Development, and Application of Propargyl-choline for Visualizing and Quantifying Choline (B1196258) Phospholipids (B1166683).
Introduction
Choline-containing phospholipids, such as phosphatidylcholine (PC) and sphingomyelin (B164518) (SM), are fundamental components of cellular membranes, playing crucial roles in structural integrity, cell signaling, and metabolism.[1][2][3][4][5] The study of their dynamic synthesis, trafficking, and localization has been historically challenging due to a lack of tools for their direct visualization. The development of this compound, a metabolic labeling reagent, has revolutionized our ability to investigate the cell biology of these essential lipids.[1][2][3][4][5]
This technical guide provides a comprehensive overview of this compound, from its underlying mechanism of action to detailed experimental protocols for its application in cellular and in vivo research. It is intended for researchers, scientists, and drug development professionals who seek to leverage this innovative tool for their studies in lipid biology, cell signaling, and neuroscience.
Discovery and Principle of Action
This compound is a synthetic analog of choline where one of the methyl groups is replaced by a propargyl group, which contains a terminal alkyne moiety.[2][6] This seemingly small modification is the key to its utility as a research tool. The principle behind this compound lies in its bio-orthogonality; it is readily taken up by cells and incorporated into choline-containing phospholipids through the endogenous CDP-choline pathway, yet the alkyne group does not interfere with normal cellular processes.[4][7]
Once incorporated into phospholipids, the terminal alkyne serves as a chemical handle for detection. Through a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry," a variety of reporter molecules functionalized with an azide (B81097) group can be covalently attached to the propargyl-labeled phospholipids.[1][2][4][5][6] These reporter molecules can be fluorophores for microscopic imaging, biotin (B1667282) for affinity purification and electron microscopy, or other tags for mass spectrometry-based analysis.[1][6][8]
Mechanism of Incorporation: The CDP-Choline Pathway
This compound is cell-permeable and, once inside the cell, it is metabolized by the same enzymatic machinery as natural choline. The primary route for the synthesis of phosphatidylcholine in mammalian cells is the CDP-choline pathway, also known as the Kennedy pathway.
The metabolic journey of this compound can be summarized in the following steps:
-
Uptake: this compound is transported into the cell.
-
Phosphorylation: Choline kinase (CK) phosphorylates this compound to form Propargyl-phosphocholine.
-
Activation: CTP:phosphocholine cytidylyltransferase (CCT), the rate-limiting enzyme in the pathway, catalyzes the reaction of Propargyl-phosphocholine with CTP to produce CDP-Propargyl-choline.
-
Phospholipid Synthesis: Finally, choline/ethanolamine phosphotransferase (CEPT) transfers the Propargyl-phosphocholine headgroup from CDP-Propargyl-choline to diacylglycerol (DAG) to synthesize Propargyl-phosphatidylcholine.
Quantitative Data
The efficiency of this compound incorporation can vary depending on the cell type, concentration, and incubation time. The following tables summarize key quantitative data from published studies.
Table 1: Incorporation Efficiency of this compound in NIH 3T3 Cells
| This compound Concentration (μM) | Incubation Time (hours) | % of Total PC replaced by Propargyl-PC | % of Total SM replaced by Propargyl-SM |
| 100 | 24 | 18% | 5% |
| 250 | 24 | 33% | 10% |
| 500 | 24 | 44% | 15% |
| Data from Jao et al., PNAS, 2009.[6] |
Table 2: Incorporation Efficiency of this compound in Plants (Arabidopsis thaliana)
| Tissue | This compound Concentration (μM) | Incubation Time | % of Total Choline Phospholipids Labeled |
| Roots | 250 | 7 days | ~50% |
| Whole Seedlings | 250 | 7 days | ~22% |
| Leaves | 250 | 6 weeks | ~13% |
| Stems | 250 | 6 weeks | ~19% |
| Cotyledons | 250 | 7 days | ~28% |
| Siliques | 250 | 6 weeks | ~18% |
| Data from Paper et al., Plant Methods, 2018.[9] |
Table 3: Competition of this compound with Choline Chloride
| This compound Concentration | Choline Chloride Concentration | Effect on this compound Uptake |
| Fixed | Increasing (0 - 60 mM) | Progressive decrease in fluorescent signal, indicating decreased uptake of this compound. |
| Qualitative summary from a competition assay. |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its application in cell-based assays.
Synthesis of this compound Bromide
Materials:
-
Propargyl bromide (80% solution in toluene)
-
Dimethylethanolamine
-
Dry Tetrahydrofuran (THF)
Procedure:
-
To a solution of 3 g (34 mmol) of dimethylethanolamine in 10 mL of dry THF, slowly add 4 g (34 mmol) of propargyl bromide (80% solution in toluene) while stirring on ice.[2]
-
Allow the reaction mixture to warm to room temperature and continue stirring overnight.[2]
-
The resulting white solid is filtered and washed extensively with cold THF (10 x 20 mL).[2]
-
The final product, this compound bromide, is obtained as a pure white solid (yield: 5.9 g, 84%).[2]
Metabolic Labeling of Cultured Cells
Materials:
-
Cultured cells (e.g., NIH 3T3, HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% fetal bovine serum)
-
This compound bromide stock solution (e.g., 100 mM in sterile water or PBS)
Procedure:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Prepare the labeling medium by diluting the this compound stock solution to the desired final concentration (typically ranging from 20 μM to 500 μM) in complete cell culture medium.
-
Remove the existing medium from the cells and replace it with the labeling medium.
-
Incubate the cells for the desired period (e.g., 24 hours) under standard cell culture conditions (37°C, 5% CO₂). Strong labeling is typically visible after 3-6 hours, with very high levels achieved after 24 hours.[6]
-
After incubation, the cells are ready for downstream processing, such as fixation and click chemistry.
Copper-Catalyzed Click Chemistry (CuAAC) for Fluorescence Imaging
Materials:
-
Metabolically labeled cells on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 3.7% formaldehyde (B43269) in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescent azide (e.g., Alexa Fluor 488 azide, Alexa Fluor 568 azide) stock solution (e.g., 10 mM in DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 300 mM in water)
-
THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) ligand stock solution (e.g., 100 mM in water)
Procedure:
-
Wash the this compound labeled cells twice with PBS.
-
Fix the cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature.[2]
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (optional, for intracellular targets).
-
Wash the cells three times with PBS.
-
Prepare the click reaction cocktail. For each coverslip (in a 200 μL volume), mix the following in order:
-
Vortex the cocktail briefly to mix and immediately add it to the cells.
-
Incubate for 30 minutes at room temperature, protected from light.[1]
-
Wash the cells extensively with PBS.
-
Counterstain with a nuclear stain (e.g., DAPI or Hoechst) if desired.
-
Mount the coverslips on microscope slides and image using a fluorescence microscope.
Sample Preparation for Electron Microscopy
Materials:
-
This compound labeled cells
-
Fixative for electron microscopy (e.g., 1% formaldehyde in PBS)
-
Biotin-azide
-
Click chemistry reagents (as above)
-
Anti-biotin antibodies
-
Protein A-gold (10 nm)
-
Uranyl acetate
Procedure:
-
Incubate cultured cells (e.g., 293T cells) overnight with 100 μM this compound.[6]
-
Fix the cells and perform the click reaction with biotin-azide.
-
Embed the cells in resin and prepare ultrathin sections on an ultramicrotome.[6]
-
Stain the sections with anti-biotin antibodies followed by protein A-gold (10 nm).[6]
-
Counterstain with uranyl acetate.[6]
-
Image the sections using a transmission electron microscope.[6]
Sample Preparation for Mass Spectrometry
Materials:
-
This compound labeled cells
-
Methanol-chloroform mixture
-
Internal standards for lipid quantification
Procedure:
-
Harvest the this compound labeled cells.
-
Perform a total lipid extraction using a methanol-chloroform extraction method.[6]
-
Dry the lipid extract under reduced pressure.
-
Resuspend the lipid extract in an appropriate solvent for mass spectrometry analysis.
-
Analyze the lipid composition by electrospray ionization-tandem mass spectrometry (ESI-MS/MS), including appropriate internal standards for quantification.[6]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for using this compound as a research tool, from metabolic labeling to detection by various analytical methods.
Toxicity and Specificity
Studies have shown that this compound is well-tolerated by cells, even at high concentrations (e.g., 500 μM for 48 hours), with no obvious signs of toxicity.[6] Labeled cells continue to divide and maintain high levels of incorporated this compound for over a week after labeling.[6] Furthermore, the fatty acid composition of propargyl-Cho-labeled phospholipids is very similar to that of normal choline phospholipids, indicating minimal perturbation of lipid metabolism.[4][5][6]
Competition assays have demonstrated the specificity of this compound uptake and incorporation. The presence of excess natural choline significantly reduces the incorporation of this compound, confirming that it utilizes the same cellular machinery as the endogenous molecule.
Conclusion
This compound has emerged as an indispensable tool for the study of choline phospholipid biology. Its ability to be metabolically incorporated into cellular membranes and subsequently detected with high sensitivity and specificity through click chemistry has opened new avenues for research. This technical guide provides the foundational knowledge and detailed protocols necessary for the successful implementation of this compound-based methodologies. As research in lipidomics and cell signaling continues to advance, the applications of this compound are expected to expand, further unraveling the complex roles of choline phospholipids in health and disease.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. pnas.org [pnas.org]
- 3. broadpharm.com [broadpharm.com]
- 4. Metabolic labeling and direct imaging of choline phospholipids in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Metabolic labeling and direct imaging of choline phospholipids in vivo | Semantic Scholar [semanticscholar.org]
- 6. Metabolic labeling and direct imaging of choline phospholipids in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click-electron microscopy for imaging metabolically tagged non-protein biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An advanced method for propargylcholine phospholipid detection by direct-infusion MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioorthogonal click chemistry for fluorescence imaging of choline phospholipids in plants - PMC [pmc.ncbi.nlm.nih.gov]
Basic principles of using Propargyl-choline for metabolic labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the fundamental principles and applications of propargyl-choline, a powerful chemical tool for the metabolic labeling and visualization of choline-containing phospholipids (B1166683).
Introduction to this compound Labeling
This compound is a synthetic analog of choline (B1196258), an essential nutrient vital for the structural integrity of cell membranes and cellular signaling.[1][2][3] In this analog, a methyl group of choline is replaced by a propargyl group, which contains a terminal alkyne. This small modification allows this compound to be readily taken up by cells and incorporated into the biosynthetic pathways of choline-containing phospholipids, such as phosphatidylcholine (PC) and sphingomyelin (B164518) (SM).[1][4][5]
The key advantage of this compound lies in its terminal alkyne group, which serves as a bioorthogonal handle. This alkyne can be specifically and covalently linked to a reporter molecule, such as a fluorescent dye or biotin, that contains a complementary azide (B81097) group. This reaction, known as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," is highly efficient and specific, enabling the direct visualization and analysis of newly synthesized phospholipids within cells and even whole organisms.[1][2] This technique provides high sensitivity and spatial resolution for studying phospholipid synthesis, turnover, and localization.[1][2]
Mechanism of Action and Detection
The process of this compound labeling can be understood in two main stages: metabolic incorporation and bioorthogonal detection.
Metabolic Incorporation
Once introduced to cells, this compound enters the same metabolic route as natural choline, primarily the CDP-choline pathway.[4][5] It is efficiently incorporated into all classes of choline-containing phospholipids.[1][2] Studies have shown that this incorporation does not significantly alter the fatty acid composition of the resulting phospholipids, indicating that this compound is a reliable mimic of its natural counterpart.[1][2]
Metabolic incorporation of this compound into phosphatidylcholine.
Detection via Click Chemistry
The alkyne group incorporated into the phospholipids allows for their detection. The most common method is the Cu(I)-catalyzed click chemistry reaction, where the alkyne on the propargyl group reacts with an azide-functionalized probe to form a stable triazole linkage. This enables the visualization of the labeled phospholipids.
The "Click Chemistry" reaction for detecting propargyl-labeled lipids.
Quantitative Data Summary
The efficiency of this compound incorporation can vary depending on the cell type, concentration, and incubation time. The following tables summarize key quantitative data from published studies.
| Parameter | Cell Line | Concentration | Incubation Time | Outcome |
| Labeling Concentration | NIH 3T3 | 100 µM | 24 hours | 18% of choline in total PC replaced by this compound.[1] |
| NIH 3T3 | 250 µM | 24 hours | 33% of choline in total PC replaced by this compound.[1] | |
| NIH 3T3 | 500 µM | 24 hours | 44% of choline in total PC replaced by this compound.[1] | |
| Incorporation into SM | NIH 3T3 | 100 µM | 24 hours | 5% of choline in SM replaced by this compound.[1] |
| NIH 3T3 | 250 µM | 24 hours | 10% of choline in SM replaced by this compound.[1] | |
| NIH 3T3 | 500 µM | 24 hours | 15% of choline in SM replaced by this compound.[1] | |
| Plant Tissue Labeling | Arabidopsis thaliana (roots) | 200-250 µM | Not specified | Approximately 50% of total choline phospholipids labeled.[6] |
Experimental Protocols
The following provides a generalized workflow and a detailed protocol for a typical this compound labeling experiment in cultured cells.
General Experimental Workflow
General workflow for this compound metabolic labeling experiments.
Detailed Protocol for Cultured Cells
This protocol is a general guideline and may require optimization for specific cell types and experimental goals.
Materials:
-
This compound chloride
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Click reaction buffer components:
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
-
Azide-functionalized fluorescent probe (e.g., Alexa Fluor 568 Azide)
-
(Optional) Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Seeding: Plate cells on a suitable substrate (e.g., glass coverslips in a multi-well plate) and allow them to adhere and grow to the desired confluency.
-
Metabolic Labeling:
-
Prepare a stock solution of this compound in culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing this compound at the desired final concentration (e.g., 100-500 µM).
-
Incubate the cells for the desired period (e.g., 24 hours) under standard cell culture conditions.
-
-
Fixation:
-
Aspirate the labeling medium and wash the cells twice with PBS.
-
Add the fixative solution and incubate for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Add the permeabilization buffer and incubate for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. A typical cocktail includes the fluorescent azide probe, CuSO₄, and sodium ascorbate (B8700270) in a buffer.
-
Aspirate the PBS and add the click reaction cocktail to the cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Counterstaining:
-
Remove the click reaction cocktail and wash the cells three times with PBS.
-
(Optional) If counterstaining is desired, incubate the cells with a solution of DAPI or another nuclear stain for 5-10 minutes.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorescent probe and counterstain.
-
Applications and Significance
The ability to visualize newly synthesized phospholipids has significant implications for various research fields:
-
Cell Biology: Studying membrane dynamics, lipid trafficking, and the biogenesis of organelles.[1][3]
-
Neuroscience: Investigating phospholipid metabolism in neurons and glial cells.[7]
-
Cancer Research: Understanding the altered lipid metabolism in cancer cells, as choline metabolism is often dysregulated in tumors.[7]
-
Drug Development: Screening for compounds that affect phospholipid synthesis and developing targeted therapies.
References
- 1. Metabolic labeling and direct imaging of choline phospholipids in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic labeling and direct imaging of choline phospholipids in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. interchim.fr [interchim.fr]
- 5. Choline-containing phospholipid synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 6. [PDF] Bioorthogonal click chemistry for fluorescence imaging of choline phospholipids in plants | Semantic Scholar [semanticscholar.org]
- 7. Metabolic Labeling of Glycerophospholipids via Clickable Analogs Derivatized at the Lipid Headgroup - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Click Chemistry with Propargyl-choline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and applications of click chemistry utilizing propargyl-choline, a powerful tool for the metabolic labeling and visualization of choline-containing phospholipids (B1166683). We will delve into the core concepts, provide detailed experimental protocols, present quantitative data, and illustrate key processes with clear diagrams.
Introduction to this compound and Click Chemistry
This compound is a synthetic analog of choline (B1196258) where a methyl group is replaced by a propargyl group, which contains a terminal alkyne.[1] This modification allows this compound to be processed by the cell's natural metabolic pathways, specifically the CDP-choline pathway, leading to its incorporation into choline-containing phospholipids like phosphatidylcholine (PC) and sphingomyelin (B164518) (SM).[2]
The key feature of this compound is its terminal alkyne group, which serves as a bioorthogonal handle. This means it is chemically inert within the biological system but can be specifically and efficiently reacted with a complementary azide-tagged molecule in a process known as click chemistry.[3] The most common type of click reaction used in this context is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4] This reaction forms a stable triazole linkage between the this compound-labeled phospholipid and an azide-functionalized probe, such as a fluorescent dye or a biotin (B1667282) tag, enabling visualization and downstream analysis.[5][6]
The overall workflow involves two main steps:
-
Metabolic Labeling: Live cells or organisms are incubated with this compound, which is taken up and incorporated into their phospholipids.[7]
-
Click Reaction: The cells are then fixed, permeabilized, and treated with a reaction cocktail containing an azide-functionalized reporter molecule, a copper(I) catalyst, a stabilizing ligand, and a reducing agent to facilitate the covalent attachment of the reporter.
Quantitative Data on this compound Incorporation
The efficiency of this compound incorporation can vary depending on the cell type, concentration, and incubation time. The following tables summarize quantitative data from studies on mammalian cells and plants.
Table 1: Incorporation of this compound into Phospholipids in NIH 3T3 Cells [6]
| This compound Concentration (µM) | Incubation Time (hours) | % of Choline in Total PC replaced by this compound | % of Choline in SM replaced by this compound |
| 100 | 24 | 18% | 5% |
| 250 | 24 | 33% | 10% |
| 500 | 24 | 44% | 15% |
Table 2: Incorporation of this compound in Arabidopsis thaliana Tissues [7]
| Tissue | % of Total Choline Phospholipids Labeled |
| Roots | ~50% |
| Whole Seedlings | ~22% |
| Cotyledons | ~28% |
| Leaves | ~13% |
| Stems | ~19% |
| Siliques (seed pods) | ~18% |
Experimental Protocols
This section provides detailed methodologies for the key experiments involving this compound and click chemistry.
Metabolic Labeling of Mammalian Cells with this compound
Materials:
-
Mammalian cell line of interest (e.g., NIH 3T3)
-
Complete cell culture medium
-
This compound bromide salt
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture cells to the desired confluency in a suitable format (e.g., glass-bottom dishes for microscopy).
-
Prepare a stock solution of this compound bromide in sterile water or PBS.
-
Add this compound to the complete culture medium to a final concentration of 100-500 µM.[6]
-
Incubate the cells with the this compound-containing medium for 24 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂).[6]
-
After incubation, wash the cells three times with PBS to remove unincorporated this compound.
Fixation and Permeabilization of Mammalian Cells
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
PBS
Procedure:
-
After the PBS wash from the labeling step, add 4% PFA in PBS to the cells and incubate for 15 minutes at room temperature for fixation.[8]
-
Wash the cells three times with PBS.
-
Add 0.5% Triton X-100 in PBS to the cells and incubate for 10-15 minutes at room temperature for permeabilization.[8]
-
Wash the cells three times with PBS.
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
Materials:
-
Fluorescent azide (B81097) (e.g., Alexa Fluor 594 Azide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Copper-stabilizing ligand (e.g., THPTA)
-
Reducing agent (e.g., Sodium Ascorbate)
-
PBS
Click Reaction Cocktail Preparation (prepare fresh): A typical click reaction cocktail can be prepared as follows. The final concentrations of the reagents in the reaction volume are critical.
| Reagent | Stock Concentration | Final Concentration |
| Fluorescent Azide | 1-10 mM in DMSO | 10-20 µM |
| CuSO₄ | 20 mM in water | 200 µM |
| THPTA | 100 mM in water | 1 mM |
| Sodium Ascorbate (B8700270) | 300 mM in water (freshly made) | 5 mM |
Procedure:
-
Prepare the click reaction cocktail by adding the reagents to PBS in the following order, vortexing briefly after each addition: THPTA, fluorescent azide, CuSO₄, and finally sodium ascorbate to initiate the reaction.[3]
-
Add the click reaction cocktail to the fixed and permeabilized cells, ensuring the cells are completely covered.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells extensively with PBS to remove unreacted click chemistry reagents.
-
The cells are now ready for imaging. Counterstaining for nuclei (e.g., with DAPI) can be performed if desired.
Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: Metabolic incorporation of this compound.
Caption: Experimental workflow for labeling and imaging.
Caption: Core components of the CuAAC reaction.
Conclusion
The use of this compound in conjunction with click chemistry provides a robust and versatile platform for the study of choline phospholipid metabolism, localization, and dynamics. This technique has proven invaluable for researchers in cell biology, neuroscience, and drug development. By following the detailed protocols and understanding the quantitative aspects of labeling, scientists can effectively employ this powerful tool to gain new insights into the fundamental roles of choline phospholipids in health and disease.
References
- 1. pnas.org [pnas.org]
- 2. interchim.fr [interchim.fr]
- 3. vectorlabs.com [vectorlabs.com]
- 4. metabion.com [metabion.com]
- 5. An advanced method for propargylcholine phospholipid detection by direct-infusion MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic labeling and direct imaging of choline phospholipids in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioorthogonal click chemistry for fluorescence imaging of choline phospholipids in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fix, Perm, & Block | Thermo Fisher Scientific - CH [thermofisher.com]
Methodological & Application
Application Notes: Propargyl-Choline Labeling for In-Depth Analysis of Choline Phospholipid Dynamics in Cultured Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Choline-containing phospholipids (B1166683), such as phosphatidylcholine (PC) and sphingomyelin (B164518) (SM), are fundamental components of cellular membranes, playing crucial roles in structural integrity, cell signaling, and metabolism.[1][2][3][4] The ability to visualize and quantify the synthesis and turnover of these lipids is essential for understanding various physiological and pathological processes. Propargyl-choline is a bioorthogonal analog of choline (B1196258) that can be metabolically incorporated into choline-containing phospholipids in living cells.[1][2][4][5] This metabolic labeling strategy, coupled with a highly specific and efficient click chemistry reaction, allows for the robust detection and imaging of newly synthesized choline phospholipids.[1][2][4]
The incorporated this compound contains a terminal alkyne group, which can be covalently linked to a variety of azide-functionalized reporter molecules, such as fluorophores or biotin, via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1][2][4][6] This powerful technique enables researchers to study the dynamics of choline phospholipid metabolism with high sensitivity and spatial resolution in both fixed and living cells.[1][7]
Principle of the Method
The this compound labeling method is a two-step process:
-
Metabolic Labeling: Cultured cells are incubated with this compound, which is taken up by the cells and utilized in the Kennedy pathway for the biosynthesis of choline-containing phospholipids.[3][8] This results in the incorporation of the alkyne-tagged propargyl group into newly synthesized phospholipids.
-
Click Chemistry Detection: The alkyne-modified phospholipids are then detected by a copper(I)-catalyzed click reaction with an azide-containing reporter molecule.[1][2][4][9] This reaction forms a stable triazole linkage, allowing for the visualization and/or enrichment of the labeled lipids.
Experimental Data
This compound Incorporation Efficiency
The efficiency of this compound incorporation into cellular phospholipids is dependent on its concentration in the culture medium. The following table summarizes the percentage of choline replaced by this compound in total phosphatidylcholine (PC) and sphingomyelin (SM) in NIH 3T3 cells after 24 hours of labeling.
| This compound Concentration (μM) | % Choline Replacement in PC | % Choline Replacement in SM |
| 100 | 18% | 5% |
| 250 | 33% | 10% |
| 500 | 44% | 15% |
| Data sourced from Jao et al. (2009) PNAS.[1] |
Recommended Reagent Concentrations for Click Chemistry
The following table provides recommended starting concentrations for the components of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for labeling cell lysates. These concentrations may require optimization for specific cell types and experimental conditions.
| Reagent | Stock Solution Concentration | Final Concentration |
| Azide (B81097) or Alkyne Detection Reagent | 1 mM in DMSO or water | 2 - 40 µM (start with 20 µM) |
| Copper (II) Sulfate Pentahydrate | 20 mM in water | 1 mM |
| THPTA Ligand | 100 mM in water | 0.1 mM |
| Sodium Ascorbate (B8700270) | 300 mM in water (prepare fresh) | 1 mM |
| Data compiled from various click chemistry protocols.[6][10][11] |
Signaling Pathway and Experimental Workflow
Kennedy Pathway for Phosphatidylcholine Biosynthesis
The diagram below illustrates the metabolic pathway responsible for the incorporation of this compound into phosphatidylcholine.
Caption: Metabolic incorporation of this compound via the Kennedy pathway.
Experimental Workflow for this compound Labeling and Detection
The following diagram outlines the key steps of the experimental protocol for labeling cultured cells with this compound and subsequent detection.
Caption: Experimental workflow for this compound labeling in cultured cells.
Detailed Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with this compound
Materials:
-
Cultured cells (e.g., NIH 3T3, HeLa)
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells on sterile coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of labeling.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
Prepare a stock solution of this compound in sterile water or PBS.
-
Remove the culture medium and replace it with fresh medium containing the desired concentration of this compound (e.g., 100-500 µM).
-
Incubate the cells for the desired labeling period (e.g., 24 hours). The optimal incubation time may vary depending on the cell type and experimental goals.
-
After incubation, proceed to cell fixation and permeabilization for imaging or to cell lysis for biochemical analysis.
Protocol 2: Click Chemistry Reaction for Fluorescence Imaging of Labeled Cells
Materials:
-
This compound labeled cells on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Fluorescent azide (e.g., Alexa Fluor 488 Azide)
-
Copper (II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
PBS
Procedure:
-
After metabolic labeling, wash the cells twice with PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Prepare the click reaction cocktail immediately before use. For a 200 µL reaction volume per coverslip, mix the following in order:
-
183 µL PBS
-
4 µL Fluorescent Azide (from a 1 mM stock, final concentration 20 µM)
-
2 µL CuSO₄ (from a 20 mM stock, final concentration 0.2 mM)
-
1 µL THPTA (from a 100 mM stock, final concentration 0.5 mM)
-
10 µL Sodium Ascorbate (from a 300 mM stock prepared fresh, final concentration 15 mM)
-
Vortex briefly to mix after each addition.
-
-
Add the click reaction cocktail to the coverslips and incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
(Optional) Counterstain nuclei with a DNA dye (e.g., DAPI).
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
Protocol 3: Labeling of Cell Lysates via Click Chemistry
Materials:
-
Cell lysate containing this compound labeled proteins/lipids (1-5 mg/mL)
-
Azide or alkyne detection reagent (e.g., Azide-Biotin)
-
PBS (pH 7.4)
-
Copper (II) Sulfate (CuSO₄)
-
THPTA
-
Sodium Ascorbate
Procedure:
-
In a microfuge tube, combine the following:
-
50 µL Protein Lysate
-
100 µL PBS
-
4 µL Azide/Alkyne Detection Reagent (from a 1 mM stock, final concentration 20 µM)
-
-
Add 10 µL of 100 mM THPTA solution and vortex briefly.
-
Add 10 µL of 20 mM CuSO₄ solution and vortex briefly.
-
Initiate the click reaction by adding 10 µL of freshly prepared 300 mM sodium ascorbate solution. Vortex briefly.
-
Incubate the reaction for 30 minutes at room temperature, protected from light.
-
The labeled proteins in the lysate are now ready for downstream applications such as enrichment or western blotting.[6][10]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no fluorescent signal | Inefficient metabolic labeling | Increase this compound concentration or incubation time. Ensure cell viability. |
| Inefficient click reaction | Prepare sodium ascorbate solution fresh. Optimize reagent concentrations. Ensure proper pH of buffers. | |
| Quenching of fluorophore | Protect samples from light during and after the click reaction. | |
| High background fluorescence | Non-specific binding of the fluorescent azide | Decrease the concentration of the fluorescent azide. Increase the number and duration of wash steps. |
| Autofluorescence of cells | Use a different fluorescent dye with a longer emission wavelength. Use appropriate background subtraction during image analysis. | |
| Cell toxicity | High concentration of this compound | Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell type. |
| Toxicity of click reaction reagents | Minimize incubation time with the click reaction cocktail. Ensure thorough washing after the reaction. For live-cell imaging, consider copper-free click chemistry methods. |
Conclusion
This compound metabolic labeling combined with click chemistry is a versatile and powerful method for studying the dynamics of choline phospholipid synthesis and turnover in cultured cells. The protocols provided herein offer a solid foundation for researchers to implement this technique in their studies. Careful optimization of labeling conditions and click chemistry parameters will ensure high-quality, reproducible results, providing valuable insights into the intricate roles of choline phospholipids in cellular function.
References
- 1. Metabolic labeling and direct imaging of choline phospholipids in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. interchim.fr [interchim.fr]
- 4. Metabolic labeling and direct imaging of choline phospholipids in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. broadpharm.com [broadpharm.com]
- 7. salic.med.harvard.edu [salic.med.harvard.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Bioorthogonal click chemistry for fluorescence imaging of choline phospholipids in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Copper-catalyzed azide-alkyne cycloaddition (click chemistry)-based Detection of Global Pathogen-host AMPylation on Self-assembled Human Protein Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Phospholipid Imaging Using Propargyl-choline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of propargyl-choline, a bioorthogonal analog of choline (B1196258), for the metabolic labeling and subsequent imaging of choline-containing phospholipids (B1166683) in vivo. This technique allows for the direct visualization of phospholipid synthesis, turnover, and localization in both cell cultures and whole organisms.[1][2][3][4][5]
The methodology is based on the metabolic incorporation of this compound into all classes of choline phospholipids, including phosphatidylcholine (PC) and sphingomyelin (B164518) (SM).[1][4] The incorporated this compound contains a terminal alkyne group, which can be detected with high sensitivity and spatial resolution via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[1][4][5] This reaction covalently links the alkyne-modified phospholipids to a fluorescently-tagged azide (B81097), enabling visualization by fluorescence microscopy.[1][4]
This method has been successfully applied in cultured cells, mouse tissues, and various tissues of the plant Arabidopsis thaliana.[1][6][7][8] Lipidomic analysis has shown that this compound is strongly incorporated into choline phospholipids and that the fatty acid composition of these labeled lipids is very similar to that of their natural counterparts, indicating minimal perturbation of normal lipid metabolism.[1][4]
Core Concepts and Signaling Pathway
This compound is cell-permeable and is processed by the endogenous cellular machinery for phospholipid synthesis. It is incorporated into choline-containing phospholipids primarily through the CDP-choline pathway.
Caption: Metabolic pathway for this compound incorporation into phospholipids.
Experimental Workflow
The overall experimental workflow for in vivo phospholipid imaging using this compound involves three main stages: metabolic labeling, fixation and click chemistry, and imaging.
Caption: General experimental workflow for phospholipid imaging.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the application of this compound in various experimental systems.
Table 1: In Vitro Labeling Parameters (Cultured Cells)
| Parameter | Value | Cell Line | Reference |
| This compound Concentration | 100 - 500 µM | NIH 3T3 | [1] |
| Incubation Time | Overnight (approx. 16-24 h) | NIH 3T3 | [1] |
| Fixation | 3.7% Formaldehyde (B43269) in PBS | NIH 3T3 | [5] |
| Fluorescent Azide Concentration | 10 - 20 µM | NIH 3T3 | [5] |
Table 2: In Vivo Labeling Parameters (Mouse Model)
| Parameter | Value | Animal Model | Reference |
| This compound Dose | 1 mg per mouse | 3-week-old mouse | [5] |
| Administration Route | Intraperitoneal (i.p.) injection | 3-week-old mouse | [5] |
| Labeling Duration | 24 hours | 3-week-old mouse | [5] |
| Tissue Processing | Fixation followed by cryostat sectioning | 3-week-old mouse | [5] |
Table 3: In Planta Labeling Parameters (Arabidopsis thaliana)
| Parameter | Value | Plant Model | Reference |
| This compound Concentration | 250 µM in agar (B569324) medium | Arabidopsis thaliana | [9] |
| Labeling Duration | Growth on medium | Arabidopsis thaliana | [7] |
| Tissue Processing | Harvest and fixation | Arabidopsis thaliana | [7] |
| Labeled Phospholipid Proportion | ~50% in roots | Arabidopsis thaliana | [6][8] |
Detailed Experimental Protocols
Protocol 1: Labeling of Phospholipids in Cultured Mammalian Cells
This protocol is adapted from studies on NIH 3T3 cells.[5]
Materials:
-
NIH 3T3 cells
-
Complete medium (DMEM with 10% bovine calf serum)
-
This compound bromide
-
3.7% Formaldehyde in PBS
-
Fluorescent azide (e.g., Alexa Fluor 568 azide)
-
Click chemistry reaction buffer (see below)
-
Hoechst stain for nuclear counterstaining
-
PBS (Phosphate-Buffered Saline)
-
TBS (Tris-Buffered Saline)
Procedure:
-
Cell Culture and Labeling:
-
Culture NIH 3T3 cells in complete medium.
-
Add this compound bromide to the culture medium at a final concentration of 100-500 µM.
-
Incubate the cells overnight.
-
-
Fixation:
-
Wash the cells with PBS.
-
Fix the cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Click Chemistry Reaction:
-
Prepare the click chemistry reaction cocktail:
-
10-20 µM fluorescent azide
-
1 mM CuSO₄
-
10 mM sodium ascorbate
-
1 mM THPTA ligand (optional, to stabilize Cu(I))
-
in PBS
-
-
Incubate the fixed cells with the reaction cocktail for 1 hour at room temperature, protected from light.
-
-
Washing and Staining:
-
Wash the cells with TBS, followed by 0.5 M NaCl in TBS, and then TBS again.[5]
-
Counterstain the nuclei with Hoechst stain according to the manufacturer's protocol.
-
-
Imaging:
-
Image the cells using fluorescence microscopy with appropriate filter sets for the chosen fluorophore and Hoechst stain.
-
Protocol 2: In Vivo Labeling and Imaging of Phospholipids in Mice
This protocol describes the systemic labeling of phospholipids in a mouse model.[5]
Materials:
-
3-week-old mouse
-
This compound
-
Sterile saline for injection
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Cryoprotectant (e.g., 30% sucrose (B13894) in PBS)
-
OCT embedding medium
-
Fluorescent azide
-
Click chemistry reaction buffer
Procedure:
-
In Vivo Labeling:
-
Dissolve 1 mg of this compound in sterile saline.
-
Administer the solution to a 3-week-old mouse via intraperitoneal (i.p.) injection.
-
House the mouse for 24 hours to allow for metabolic incorporation.
-
-
Tissue Harvest and Fixation:
-
Euthanize the mouse and perfuse with PBS followed by a suitable fixative.
-
Harvest organs of interest (e.g., liver, intestine, kidney).
-
Post-fix the organs in the same fixative for 4-6 hours at 4°C.
-
-
Tissue Processing:
-
Cryoprotect the fixed tissues by incubating them in 30% sucrose in PBS overnight at 4°C.
-
Embed the tissues in OCT medium and freeze.
-
Cut cryostat sections (e.g., 10-20 µm thick) and mount them on slides.
-
-
Click Chemistry and Imaging:
-
Perform the click chemistry reaction on the tissue sections as described in Protocol 1, step 3.
-
Wash the sections thoroughly.
-
Mount with an appropriate mounting medium and coverslip.
-
Image using fluorescence or confocal microscopy.
-
Protocol 3: Labeling and Imaging of Phospholipids in Arabidopsis thaliana
This protocol is for labeling phospholipids in the model plant Arabidopsis thaliana.[7][8][9]
Materials:
-
Arabidopsis thaliana seeds
-
Agar growth medium
-
This compound
-
Fixative (e.g., 4% paraformaldehyde in a plant-specific buffer)
-
Cell wall permeabilizing enzymes (optional)
-
Fluorescent azide
-
Click chemistry reaction buffer
Procedure:
-
Plant Growth and Labeling:
-
Prepare agar growth medium and add this compound to a final concentration of 250 µM.[9]
-
Germinate and grow Arabidopsis thaliana seedlings on the this compound-containing medium.
-
-
Tissue Harvest and Fixation:
-
Harvest tissues of interest (roots, leaves, stems, etc.).
-
Fix the tissues in a suitable fixative.
-
-
Click Chemistry:
-
Permeabilize the tissue if necessary (e.g., with cell wall-degrading enzymes).
-
Perform the click chemistry reaction as described in Protocol 1, step 3.
-
-
Imaging:
Concluding Remarks
The use of this compound for in vivo phospholipid imaging is a robust and versatile technique that provides a powerful tool for studying the dynamics of choline-containing phospholipids in a variety of biological systems.[1][2][4] The protocols provided here offer a starting point for researchers to apply this methodology in their own studies. Optimization of labeling times, probe concentrations, and imaging parameters may be necessary for specific experimental systems and research questions. The ability to combine this technique with other imaging modalities and analytical methods, such as mass spectrometry, further enhances its utility in lipid research.[10]
References
- 1. pnas.org [pnas.org]
- 2. [PDF] Metabolic labeling and direct imaging of choline phospholipids in vivo | Semantic Scholar [semanticscholar.org]
- 3. pnas.org [pnas.org]
- 4. Metabolic labeling and direct imaging of choline phospholipids in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic labeling and direct imaging of choline phospholipids in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Bioorthogonal click chemistry for fluorescence imaging of choline phospholipids in plants | Semantic Scholar [semanticscholar.org]
- 7. Bioorthogonal click chemistry for fluorescence imaging of choline phospholipids in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioorthogonal click chemistry for fluorescence imaging of choline phospholipids in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An advanced method for propargylcholine phospholipid detection by direct-infusion MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Propargyl-choline Detection using Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the detection of propargyl-choline, a bioorthogonal analog of choline (B1196258), using click chemistry. This powerful technique allows for the specific labeling and visualization of choline-containing molecules in various biological systems. The protocols provided herein are intended to serve as a starting point for researchers, and optimization may be required for specific experimental setups.
Introduction to this compound and Click Chemistry
This compound is a choline analog that contains a terminal alkyne group. This small modification allows it to be metabolized and incorporated into choline-containing phospholipids (B1166683), such as phosphatidylcholine and sphingomyelin, through the cell's natural biosynthetic pathways.[1] The presence of the alkyne handle enables its detection via a highly specific and efficient bioorthogonal reaction known as click chemistry.
Click chemistry encompasses a set of reactions that are rapid, high-yielding, and biocompatible. The most common types used for bioorthogonal labeling are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3][4] In both reactions, the alkyne on the this compound reacts with an azide-modified reporter molecule (e.g., a fluorescent dye or biotin) to form a stable triazole linkage.[5]
Reagent Selection and Considerations
The choice of click chemistry reagent depends on the specific application, particularly whether the experiment is conducted in live cells or fixed samples.
-
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method offers fast reaction kinetics but requires a copper catalyst, which can be toxic to living cells.[4][6] Therefore, CuAAC is best suited for fixed cells or in vitro applications. The use of copper-chelating ligands like THPTA or BTTAA can help to stabilize the Cu(I) ion and reduce cytotoxicity.[1]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction is copper-free and thus ideal for live-cell imaging and in vivo studies.[4][7] It utilizes a strained cyclooctyne (B158145), such as DBCO or BCN, which reacts spontaneously with azides.[4] The trade-off for its biocompatibility is a generally slower reaction rate compared to CuAAC.[7][8]
A variety of azide-functionalized reporters are commercially available, including:
-
Fluorescent Azides: For direct visualization by fluorescence microscopy. Common choices include Alexa Fluor dyes and fluorescein (B123965) azide (B81097).[5][9]
-
Biotin (B1667282) Azide: For detection with streptavidin conjugates, enabling signal amplification or purification of labeled molecules.[5]
Quantitative Data Comparison: CuAAC vs. SPAAC
| Feature | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Rate Constant | 10 to 104 M-1s-1[10] | 10-2 to 1 M-1s-1[4] |
| Biocompatibility | Lower, due to copper catalyst toxicity.[4] | Higher, as it is a copper-free reaction.[4] |
| Primary Application | Fixed cells, in vitro assays.[7] | Live-cell imaging, in vivo studies.[7][8] |
| Key Reagents | Terminal alkyne, azide, Cu(I) catalyst (e.g., CuSO4), reducing agent (e.g., sodium ascorbate), and an optional stabilizing ligand (e.g., THPTA).[1] | Strained cyclooctyne (e.g., DBCO, BCN), azide.[4] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the metabolic incorporation of this compound and the general experimental workflows for its detection.
Caption: Metabolic incorporation of this compound into phosphatidylcholine.
Caption: General experimental workflow for this compound detection.
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with this compound
This protocol describes the labeling of cultured mammalian cells with this compound.
Materials:
-
This compound bromide
-
Complete cell culture medium appropriate for the cell line
-
Cultured mammalian cells
Procedure:
-
Prepare a stock solution of this compound bromide in sterile PBS or culture medium.
-
Dilute the this compound stock solution into pre-warmed complete culture medium to the desired final concentration. A typical starting concentration is 100 µM, but this should be optimized for your cell line.[5]
-
Remove the existing medium from the cultured cells and replace it with the medium containing this compound.
-
Incubate the cells for 24 hours under standard cell culture conditions (e.g., 37°C, 5% CO2).[5] The incubation time can be varied to study the dynamics of choline phospholipid metabolism.
-
After incubation, proceed to either Protocol 2 for CuAAC detection in fixed cells or Protocol 3 for SPAAC detection in live or fixed cells.
Protocol 2: CuAAC Detection of this compound in Fixed Cells
This protocol is for the detection of metabolically incorporated this compound in fixed cells using a copper-catalyzed click reaction.
Materials:
-
This compound labeled cells (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
3.7% Formaldehyde (B43269) in PBS
-
Fluorescent or biotin azide (e.g., Alexa Fluor 568 Azide)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended)
-
Tris-buffered saline (TBS)
Procedure:
-
Fixation:
-
Wash the this compound labeled cells twice with PBS.
-
Fix the cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature.[5]
-
Wash the cells three times with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail. For a 1 mL reaction, the final concentrations should be:
-
10-20 µM fluorescent azide[5]
-
1 mM CuSO4
-
50 mM Sodium ascorbate (prepare fresh)
-
1 mM THPTA (optional)
-
-
Note: It is recommended to pre-mix the CuSO4 and THPTA before adding to the reaction mixture.
-
Add the click reaction cocktail to the fixed cells and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with TBS.
-
If desired, counterstain the nuclei with a DNA stain like Hoechst.
-
Image the cells using fluorescence microscopy with the appropriate filter sets for the chosen fluorescent dye.[5]
-
Protocol 3: SPAAC Detection of this compound in Live Cells
This protocol describes the detection of metabolically incorporated this compound in live cells using a strain-promoted click reaction.
Materials:
-
This compound labeled cells (from Protocol 1)
-
Live cell imaging medium
-
DBCO- or BCN-functionalized fluorescent dye
Procedure:
-
Washing:
-
Gently wash the this compound labeled cells three times with pre-warmed live cell imaging medium to remove unincorporated this compound.
-
-
Click Reaction:
-
Dilute the DBCO- or BCN-functionalized fluorescent dye in live cell imaging medium to the desired final concentration (typically 1-10 µM, but should be optimized).
-
Add the dye-containing medium to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Imaging:
-
Gently wash the cells twice with live cell imaging medium to remove excess dye.
-
Image the live cells using fluorescence microscopy with the appropriate filter sets.
-
Troubleshooting and Optimization
-
Low Signal:
-
Increase the concentration of this compound during the labeling step.
-
Increase the incubation time with this compound.
-
Optimize the concentration of the azide or cyclooctyne reporter. For some reporters, higher concentrations can significantly improve signal.[9]
-
For CuAAC, ensure the sodium ascorbate solution is freshly prepared.
-
-
High Background:
-
Ensure thorough washing after the labeling and click reaction steps.
-
Decrease the concentration of the fluorescent reporter.
-
For CuAAC, consider using a copper-chelating ligand to reduce non-specific binding.
-
-
Cell Toxicity (for live-cell imaging):
-
Use SPAAC instead of CuAAC.
-
If using CuAAC for live-cell surface labeling, use a low concentration of a well-ligated copper catalyst and minimize the reaction time.
-
Titrate the concentration of the this compound and the reporter dye to the lowest effective concentration.
-
By following these application notes and protocols, researchers can effectively utilize click chemistry for the sensitive and specific detection of this compound in a variety of biological contexts, providing valuable insights into choline phospholipid metabolism and dynamics.
References
- 1. interchim.fr [interchim.fr]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 5. Metabolic labeling and direct imaging of choline phospholipids in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry [organic-chemistry.org]
- 7. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescence Microscopy of Propargyl-Choline Labeled Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-choline is a powerful chemical tool for the metabolic labeling and subsequent visualization of choline-containing phospholipids (B1166683), which are essential components of cellular membranes and are involved in various signaling pathways.[1][2] This technique relies on the cellular uptake and incorporation of this compound, an analog of choline (B1196258), into phospholipids via the CDP-choline pathway.[1] The incorporated propargyl group, which contains a terminal alkyne, serves as a bioorthogonal handle for covalent modification with a fluorescent probe.
This modification is achieved through a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction.[2][3] This method allows for the sensitive and high-resolution imaging of newly synthesized choline phospholipids in fixed cells, providing valuable insights into lipid metabolism, trafficking, and localization.[2][3]
Principle of the Method
The experimental workflow involves three main stages: metabolic labeling of cells with this compound, covalent attachment of a fluorescent azide (B81097) via click chemistry, and subsequent imaging by fluorescence microscopy. The this compound fed to cells is metabolized and incorporated into various phospholipids, including phosphatidylcholine and sphingomyelin. Following cell fixation and permeabilization, a click reaction is performed using a fluorescently-labeled azide, a copper(I) catalyst, and a reducing agent. The fluorescent azide specifically reacts with the alkyne group of the incorporated this compound, resulting in brightly labeled phospholipids that can be visualized by standard fluorescence microscopy techniques.
Data Presentation
Recommended this compound Labeling Conditions for Various Cell Lines
The optimal concentration of this compound and incubation time can vary depending on the cell line and experimental goals. The following table provides a summary of conditions reported in the literature.
| Cell Line | This compound Concentration (µM) | Incubation Time | Reference |
| NIH3T3 | 100 - 500 | 24 hours | [4][5] |
| HEK293T | 100 | Overnight | [4] |
| HeLa | 200 - 2000 | Not Specified | [4] |
| Jurkat | 300 - 500 | Not Specified | [4] |
| Vero | 12.5 - 1600 | Not Specified | [4] |
| PC12 | 400 | Not Specified | [4] |
| HepG2 | 400 | Not Specified | [4] |
| bEND3 | 20 | 24 hours | [6] |
Note: It is highly recommended to optimize the this compound concentration and incubation time for your specific cell line and experimental setup to achieve optimal labeling with minimal cytotoxicity.
Experimental Protocols
Materials
-
This compound bromide
-
Cell culture medium and supplements
-
Fluorescent azide (e.g., Alexa Fluor™ 488 Azide, Alexa Fluor™ 555 Azide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
Formaldehyde (B43269) (3.7% in PBS) for fixation
-
Triton™ X-100 (0.5% in PBS) or other permeabilization agent
-
Bovine serum albumin (BSA) (3% in PBS) for blocking/washing
-
Nuclear counterstain (e.g., DAPI, Hoechst 33342)
-
Antifade mounting medium
Protocol 1: Metabolic Labeling of Adherent Cells
-
Cell Seeding: Seed cells on sterile glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of labeling.
-
Cell Culture: Culture cells overnight or until they have adhered and are actively dividing.
-
This compound Labeling: Prepare a stock solution of this compound in sterile water or PBS. Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (refer to the table above for guidance).
-
Incubation: Remove the old medium from the cells and replace it with the this compound-containing medium. Incubate the cells for the desired period (typically 16-24 hours) under normal cell culture conditions (37°C, 5% CO₂).
Protocol 2: Cell Fixation and Permeabilization
-
Washing: After incubation, gently aspirate the labeling medium and wash the cells twice with PBS.
-
Fixation: Add 3.7% formaldehyde in PBS to each well and incubate for 15 minutes at room temperature.
-
Washing: Remove the fixative and wash the cells twice with PBS.
-
Permeabilization: Add 0.5% Triton™ X-100 in PBS to each well and incubate for 10-15 minutes at room temperature.
-
Washing: Remove the permeabilization buffer and wash the cells twice with PBS.
Protocol 3: Click Chemistry Reaction
Note: It is crucial to prepare the click reaction cocktail fresh and use it immediately. The components should be added in the specified order.
-
Prepare Stock Solutions:
-
Fluorescent Azide: Prepare a 1-10 mM stock solution in DMSO.
-
CuSO₄: Prepare a 50-100 mM stock solution in water.
-
Sodium Ascorbate: Prepare a 100-500 mM stock solution in water. This solution is prone to oxidation and should be made fresh.
-
THPTA: Prepare a 50-100 mM stock solution in water.
-
-
Prepare Click Reaction Cocktail (per coverslip):
-
PBS: 180 µL
-
Fluorescent Azide (from stock): 2-10 µM final concentration
-
CuSO₄ (from stock): 0.1-1 mM final concentration
-
THPTA (from stock): 0.5-5 mM final concentration
-
Sodium Ascorbate (from stock): 1-5 mM final concentration
-
Important: Add the sodium ascorbate last to initiate the reaction. Mix gently by pipetting.
-
-
Incubation: Remove the wash buffer from the cells and add the click reaction cocktail. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Remove the reaction cocktail and wash the cells three times with 3% BSA in PBS.
Protocol 4: Staining and Imaging
-
Nuclear Counterstaining: (Optional) Incubate the cells with a nuclear counterstain like DAPI or Hoechst 33342 according to the manufacturer's instructions.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Image the cells using a fluorescence microscope equipped with appropriate filter sets for the chosen fluorophore and nuclear stain.
Mandatory Visualizations
Caption: Experimental workflow for fluorescence microscopy of this compound labeled cells.
Caption: Cellular pathway of this compound incorporation and fluorescent detection.
References
- 1. interchim.fr [interchim.fr]
- 2. Metabolic labeling and direct imaging of choline phospholipids in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. jenabioscience.com [jenabioscience.com]
- 5. Metabolic labeling and direct imaging of choline phospholipids in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An advanced method for propargylcholine phospholipid detection by direct-infusion MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mass Spectrometry Analysis of Propargyl-choline Incorporation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-choline is a bioorthogonal analog of choline (B1196258) that enables the metabolic labeling and subsequent analysis of choline-containing phospholipids (B1166683) and their interacting proteins.[1][2][3][4] This powerful technique allows for the in-depth study of phospholipid metabolism, localization, and dynamics within a cellular context. By introducing a terminal alkyne group, this compound can be covalently tagged with a reporter molecule, such as biotin (B1667282) or a fluorescent dye, via a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction.[1][2][5][6][7][8] This enables the enrichment and identification of labeled molecules and their binding partners using mass spectrometry-based proteomic and lipidomic approaches.[1][3][4][9][10][11][12][13] These methods provide valuable insights into the structural and signaling roles of choline phospholipids in various biological processes.[1][2][5]
Principle of the Method
The workflow for the mass spectrometry analysis of this compound incorporation involves several key steps. First, cells or organisms are metabolically labeled by supplementing their growth media with this compound. The cellular machinery then incorporates this analog into choline-containing phospholipids, such as phosphatidylcholine (PC) and sphingomyelin (B164518) (SM).[4][12] Following labeling, cells are harvested, and the alkyne-tagged molecules are conjugated to an azide-containing reporter tag (e.g., azide-biotin) via click chemistry.[9] The tagged molecules can then be enriched, for example, using streptavidin affinity chromatography if a biotin tag is used. Finally, the enriched samples are analyzed by mass spectrometry to identify and quantify the labeled lipids or associated proteins.[3]
Experimental Workflow
Caption: General workflow for this compound labeling and mass spectrometry analysis.
Quantitative Data Summary
The efficiency of this compound incorporation can vary depending on the cell type, concentration of the analog, and labeling time. The following tables summarize representative quantitative data from published studies.
Table 1: this compound Incorporation Efficiency in NIH 3T3 Cells
| This compound Concentration (µM) | % of Total Choline Phospholipids Labeled |
| 100 | ~25% |
| 250 | ~40% |
| 500 | >50% |
Data adapted from studies on NIH 3T3 cells labeled for 24 hours.[4][14][15]
Table 2: Impact of this compound Labeling on Phospholipid Composition in Arabidopsis
| Plant Tissue | % of Total Choline Phospholipids Labeled | Impact on Overall Lipid Profile |
| Roots | ~50% | Minimal |
| Leaves | Lower than roots | Minimal |
| Stems | Lower than roots | Minimal |
| Seeds | Incorporated | Minimal |
Data from studies on Arabidopsis thaliana grown on media supplemented with this compound.[1][5][16]
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells
-
Cell Culture: Plate mammalian cells (e.g., HEK293, NIH 3T3) in complete growth medium and grow to the desired confluency.
-
Labeling: Replace the growth medium with fresh medium containing the desired concentration of this compound (e.g., 100-500 µM).[4] this compound can be used as a direct substitute for choline in the medium.
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours) under standard cell culture conditions (37°C, 5% CO₂).[4]
-
Harvesting: Wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove unincorporated this compound. Harvest the cells by scraping or trypsinization.
Protocol 2: Click Chemistry Reaction (CuAAC)
This protocol is for labeling with an azide-biotin tag for subsequent enrichment.
-
Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., RIPA buffer with protease inhibitors) and lyse on ice for 30 minutes with periodic vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Protein/Lipid Quantification: Determine the protein or lipid concentration of the lysate using a standard assay (e.g., BCA for protein).
-
Click Reaction Cocktail Preparation: Prepare the click chemistry reaction cocktail. For a 1 mL reaction, the final concentrations are typically:
-
100 µM Azide-biotin
-
1 mM CuSO₄
-
1 mM TCEP (tris(2-carboxyethyl)phosphine)
-
100 µM TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine)
-
-
Reaction: Add the click reaction cocktail to the cell lysate. Incubate at room temperature for 1-2 hours with gentle rotation.
Protocol 3: Enrichment of Biotinylated Molecules
-
Bead Preparation: Wash streptavidin-conjugated agarose (B213101) or magnetic beads three times with lysis buffer.
-
Binding: Add the washed beads to the click-reacted lysate and incubate overnight at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash them extensively to remove non-specifically bound proteins/lipids. Perform a series of washes with buffers of decreasing stringency (e.g., high salt buffer, low salt buffer, and finally a buffer without detergent).
-
Elution: Elute the bound molecules from the beads. For proteomics, this is often done by on-bead digestion. For lipidomics, elution can be achieved using organic solvents.
Protocol 4: Sample Preparation for Mass Spectrometry
For Proteomics:
-
On-Bead Digestion:
-
Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide (B48618) (IAA).
-
Add trypsin and incubate overnight at 37°C.
-
-
Peptide Cleanup: Collect the supernatant containing the digested peptides and desalt using a C18 StageTip or equivalent.
-
LC-MS/MS Analysis: Analyze the purified peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
For Lipidomics:
-
Lipid Extraction: Perform a Bligh-Dyer or a similar lipid extraction method on the cell lysate or enriched sample.[4]
-
Direct Infusion or LC-MS Analysis: Analyze the extracted lipids by direct infusion electrospray ionization mass spectrometry (ESI-MS) or by coupling liquid chromatography to the mass spectrometer for separation of lipid species.[10][11][12][13]
Signaling Pathway and Logical Relationship Diagrams
Caption: Simplified Kennedy pathway for Propargyl-phosphatidylcholine biosynthesis.
Caption: Logical workflow for mass spectrometry data analysis.
References
- 1. Bioorthogonal click chemistry for fluorescence imaging of choline phospholipids in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. salic.med.harvard.edu [salic.med.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances about the Applications of Click Reaction in Chemical Proteomics | MDPI [mdpi.com]
- 7. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. benchchem.com [benchchem.com]
- 10. An advanced method for propargylcholine phospholipid detection by direct-infusion MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. An advanced method for propargylcholine phospholipid detection by direct-infusion MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metabolic labeling and direct imaging of choline phospholipids in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. Bioorthogonal click chemistry for fluorescence imaging of choline phospholipids in plants - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of Propargyl-Choline Labeled Phospholipids by LC-MS/MS: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Choline-containing phospholipids (B1166683), such as phosphatidylcholine (PC) and sphingomyelin (B164518) (SM), are integral components of cellular membranes and play crucial roles in cell signaling and metabolism. The ability to quantitatively analyze the synthesis and turnover of these lipids is essential for understanding various physiological and pathological processes. Propargyl-choline, a metabolic analog of choline (B1196258), serves as a powerful chemical reporter for tracking choline-containing phospholipids.[1][2] Cells incorporate this compound into their phospholipid biosynthesis pathways, introducing a terminal alkyne group that can be exploited for detection and quantification. This "click chemistry" handle allows for the covalent attachment of a reporter azide (B81097) tag, facilitating sensitive and specific analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This application note provides detailed protocols for the metabolic labeling of cells with this compound, subsequent sample preparation, and quantitative analysis of labeled phospholipids using LC-MS/MS.
Signaling Pathway and Experimental Workflow
The metabolic labeling strategy hinges on the cellular uptake and incorporation of this compound into the Kennedy pathway for phospholipid biosynthesis. The subsequent "click" reaction with an azide-modified reporter enables sensitive detection.
References
Application Notes and Protocols for Propargyl-choline Pulse-Chase Analysis of Phospholipid Turnover
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulse-chase analysis is a powerful technique to study the dynamic processes of synthesis, trafficking, and degradation of biomolecules within cells. When combined with metabolic labeling using bioorthogonal reporters, it offers a robust method to track specific molecular species over time. Propargyl-choline, a choline (B1196258) analog containing a terminal alkyne group, serves as an excellent metabolic label for choline-containing phospholipids (B1166683), such as phosphatidylcholine (PC) and sphingomyelin (B164518) (SM).[1][2]
Once introduced to cells (the "pulse"), this compound is incorporated into the de novo synthesis of these phospholipids through the Kennedy pathway. The alkyne handle then allows for the covalent attachment of a reporter molecule, such as a fluorescent dye or biotin, via a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry reaction.[1][3] By replacing the this compound medium with a standard medium (the "chase"), the turnover and degradation of the labeled phospholipid population can be monitored over time. This technique provides valuable insights into phospholipid metabolism, membrane dynamics, and the effects of therapeutic agents on these processes.
Application Notes
The this compound pulse-chase methodology is applicable to a wide range of research areas:
-
Fundamental Cell Biology: Elucidating the fundamental rates of phospholipid synthesis and degradation in different cell types and under various physiological conditions.
-
Membrane Trafficking: Tracking the movement of newly synthesized phospholipids between different organelles, such as the endoplasmic reticulum, Golgi apparatus, and plasma membrane.
-
Disease Research: Investigating alterations in phospholipid metabolism associated with diseases like cancer, neurodegenerative disorders, and metabolic syndromes.
-
Drug Discovery and Development: Assessing the on-target and off-target effects of drug candidates on phospholipid turnover. For instance, it can be used to determine if a compound alters the stability of cellular membranes or interferes with lipid signaling pathways.
-
Toxicology: Evaluating the impact of toxins or environmental stressors on membrane integrity and phospholipid metabolism.
Data Presentation
This compound Incorporation into Phospholipids
The efficiency of this compound incorporation can vary depending on the cell type, concentration of the analog, and incubation time. The following table summarizes representative data on the incorporation of this compound into the major choline-containing phospholipid classes in NIH 3T3 cells after 24 hours of labeling.[1]
| This compound Concentration (µM) | % of Total PC replaced by Propargyl-PC | % of Total SM replaced by Propargyl-SM |
| 100 | 18% | 5% |
| 250 | 33% | 10% |
| 500 | 44% | 15% |
Phospholipid Turnover Analysis
A key application of the pulse-chase experiment is to determine the turnover rate or half-life of the labeled phospholipid population. This is achieved by quantifying the amount of this compound-labeled phospholipid remaining at different time points during the chase phase. While specific quantitative data on the half-life of this compound labeled phospholipids from pulse-chase experiments is not extensively available in the literature, qualitative studies have shown that the turnover of these lipids is slow, with the signal not appreciably decreasing after 24 hours of chase.[4] The table below serves as a template for how such quantitative data would be presented.
| Cell Line | Phospholipid Class | Half-life (t½) in hours | Degradation Rate Constant (k) in h⁻¹ |
| e.g., HeLa | Phosphatidylcholine | Data not available | Data not available |
| e.g., HeLa | Sphingomyelin | Data not available | Data not available |
| e.g., MCF-7 | Phosphatidylcholine | Data not available | Data not available |
| e.g., MCF-7 | Sphingomyelin | Data not available | Data not available |
Data would be obtained by fitting the decay of the this compound labeled phospholipid signal over time to an exponential decay curve.
Mandatory Visualizations
Experimental Protocols
Materials
-
This compound (bromide or chloride salt)
-
Cell culture medium (e.g., DMEM) and supplements (FBS, penicillin/streptomycin)
-
Phosphate-buffered saline (PBS)
-
Cell scrapers
-
Chloroform, Methanol (B129727), Water (for lipid extraction)
-
Fluorescent azide (B81097) (e.g., Alexa Fluor 488 Azide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate
-
Tris-HCl buffer
-
Microscope slides and coverslips
-
Mass spectrometer (for quantitative analysis)
Protocol 1: Pulse-Chase Labeling of Cultured Cells
-
Pulse:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and grow to desired confluency (typically 70-80%).
-
Prepare the "pulse" medium by supplementing the regular growth medium with this compound to a final concentration of 50-250 µM.
-
Aspirate the old medium from the cells and wash once with warm PBS.
-
Add the "pulse" medium to the cells and incubate for a desired period (e.g., 4-24 hours) in a standard cell culture incubator (37°C, 5% CO₂). The length of the pulse will depend on the rate of phospholipid synthesis in the specific cell line.
-
-
Chase:
-
After the pulse period, aspirate the "pulse" medium.
-
Wash the cells three times with warm PBS to remove any unincorporated this compound.
-
Add fresh, pre-warmed "chase" medium (regular growth medium without this compound) to the cells.
-
Return the cells to the incubator.
-
Harvest cells at various time points during the chase (e.g., 0, 2, 6, 12, 24, 48 hours) for analysis. The "0 hour" time point represents the end of the pulse.
-
Protocol 2: Lipid Extraction
-
Harvest cells at each time point by scraping them in ice-cold PBS.
-
Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Aspirate the supernatant and resuspend the cell pellet in 1 ml of a 2:1 (v/v) mixture of chloroform:methanol.
-
Vortex vigorously for 1 minute and incubate at room temperature for 15 minutes.
-
Add 200 µl of water and vortex again for 1 minute.
-
Centrifuge at 1,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids into a new tube.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Resuspend the dried lipids in a suitable solvent (e.g., methanol or chloroform:methanol 1:1) for downstream analysis.
Protocol 3: Click Chemistry Reaction for Fluorescence Imaging
-
For imaging, grow cells on glass coverslips.
-
After the pulse-chase, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (optional, for intracellular staining).
-
Prepare the click reaction cocktail. For a 100 µl reaction, mix:
-
1 µM fluorescent azide (e.g., Alexa Fluor 488 Azide)
-
1 mM CuSO₄
-
10 mM Sodium Ascorbate (prepare fresh)
-
in Tris-HCl buffer (100 mM, pH 7.4)
-
-
Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides with an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
Protocol 4: Analysis by Mass Spectrometry
-
Resuspend the extracted lipids in an appropriate solvent for mass spectrometry analysis.
-
For quantitative analysis, a "click" reaction can be performed with an azide-containing tag that has a unique mass, followed by LC-MS/MS analysis.
-
Alternatively, the this compound labeled phospholipids can be directly detected and quantified based on their specific mass-to-charge ratio.
-
The amount of labeled phospholipid at each chase time point is determined and normalized to an internal standard.
-
The degradation rate and half-life are calculated by fitting the data to a one-phase exponential decay model.
References
- 1. pnas.org [pnas.org]
- 2. Dynamics of Choline-Containing Phospholipids in Traumatic Brain Injury and Associated Comorbidities [mdpi.com]
- 3. Mass spectrometry imaging of phosphatidylcholine metabolism in lungs administered with therapeutic surfactants and isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Propargyl-Choline: A Versatile Tool for Elucidating Phospholipid Dynamics in Neuroscience
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-choline is a powerful chemical probe for the investigation of choline-containing phospholipids (B1166683), which are integral components of cellular membranes and play critical roles in the structural integrity and signaling functions of neurons.[1][2][3] As an analog of choline (B1196258), this compound is readily taken up by cells and incorporated into the biosynthetic pathways of major phospholipids such as phosphatidylcholine (PC) and sphingomyelin (B164518) (SM).[2][4] Its unique feature, a terminal alkyne group, allows for covalent ligation to a variety of reporter molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly specific and efficient bioorthogonal reaction, commonly known as "click chemistry".[3][4][5] This enables the visualization and analysis of newly synthesized phospholipids in cultured cells and in vivo, providing valuable insights into membrane dynamics, lipid trafficking, and the cellular response to various physiological and pathological conditions.[3][4][6]
Principle of the Method
The application of this compound in neuroscience research is a two-step process. First, the this compound is introduced to the biological system of interest, where it is metabolized and incorporated into choline-containing phospholipids.[2][4] In the second step, the alkyne-tagged phospholipids are detected by a click reaction with an azide-functionalized reporter molecule, such as a fluorophore or biotin.[4][5] This covalent linkage allows for sensitive and specific detection of the newly synthesized lipids using various imaging or analytical techniques.[1][3]
Applications in Neuroscience Research
The primary application of this compound in neuroscience is for the metabolic labeling and imaging of choline-containing phospholipids. This technique has been successfully employed to:
-
Visualize phospholipid synthesis and distribution: Track the de novo synthesis of phospholipids and their localization to various cellular compartments, including the endoplasmic reticulum, Golgi apparatus, and plasma membrane.[4]
-
Study lipid turnover and trafficking: Investigate the dynamics of phospholipid metabolism and their movement between different organelles.[3]
-
Image phospholipid dynamics in vivo: Assay phospholipid synthesis in tissues of living organisms, such as mice.[3][4]
-
Investigate the role of phospholipids in neurological disorders: Explore alterations in phospholipid metabolism in models of neurodegenerative diseases. While direct studies with this compound in specific disease models are emerging, the foundational role of choline phospholipids in neuronal health is well-established.[7][8]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound in metabolic labeling experiments, derived from published literature.
| Parameter | Cell Type | Value | Reference |
| Labeling Concentration | NIH 3T3 cells | 100 - 500 µM | [6] |
| Incubation Time | NIH 3T3 cells | 24 hours | [4] |
| Effect on Lipid Composition | NIH 3T3 cells | Minimal alteration of fatty acid composition | [3][4] |
Table 1: In Vitro Labeling Parameters
| Parameter | Animal Model | Dosage | Administration Route | Labeling Duration | Reference |
| In vivo Labeling | Mouse | Not specified in detail | Not specified in detail | Not specified in detail | [3][4] |
Table 2: In Vivo Labeling Parameters (Further optimization may be required)
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Neurons with this compound
This protocol describes the labeling of newly synthesized choline-containing phospholipids in cultured neurons using this compound.
Materials:
-
Neuronal cell culture medium
-
This compound bromide salt
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Click chemistry reaction cocktail (see Protocol 3)
-
Fluorescent azide (B81097) (e.g., Alexa Fluor 488 azide)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Glass coverslips and microscope slides
Procedure:
-
Cell Culture: Plate neurons on glass coverslips and culture under standard conditions until the desired stage of development.
-
Labeling: Prepare a stock solution of this compound bromide in sterile water or culture medium. Add this compound to the culture medium to a final concentration of 100-250 µM.
-
Incubation: Incubate the cells with the this compound-containing medium for 12-24 hours under standard culture conditions.
-
Washing: Gently wash the cells three times with warm PBS to remove unincorporated this compound.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Click Reaction: Proceed with the click chemistry reaction as described in Protocol 3.
Protocol 2: Metabolic Labeling of Brain Tissue with this compound (In Vivo)
This protocol provides a general framework for in vivo labeling. Specific parameters such as dosage, administration route, and labeling duration need to be optimized for the specific animal model and research question.
Materials:
-
This compound bromide salt
-
Sterile saline or other appropriate vehicle
-
Anesthesia
-
Perfusion solutions (PBS and 4% paraformaldehyde)
-
Sucrose (B13894) solutions (for cryoprotection)
-
Optimal cutting temperature (OCT) compound
-
Cryostat
-
Click chemistry reaction cocktail (see Protocol 3)
Procedure:
-
Administration: Dissolve this compound in a sterile vehicle and administer to the animal (e.g., via intraperitoneal injection or oral gavage). The optimal dose and administration schedule must be determined empirically.
-
Labeling Period: Allow the animal to metabolize the this compound for a predetermined period (e.g., 24-48 hours).
-
Tissue Harvest: Anesthetize the animal and perfuse transcardially with PBS followed by 4% paraformaldehyde.
-
Post-fixation: Dissect the brain and post-fix in 4% paraformaldehyde overnight at 4°C.
-
Cryoprotection: Transfer the brain to a 30% sucrose solution in PBS and incubate at 4°C until it sinks.
-
Embedding and Sectioning: Embed the brain in OCT compound and freeze. Cut tissue sections (e.g., 20-40 µm) using a cryostat.
-
Click Reaction: Mount the sections on microscope slides and proceed with the click chemistry reaction as described in Protocol 3.
Protocol 3: Click Chemistry Reaction for Visualization of this compound Labeled Phospholipids
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a fluorescent reporter to the incorporated this compound.
Materials:
-
Fluorescent azide (e.g., Alexa Fluor 488 azide, 10 mM stock in DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄, 50 mM stock in water)
-
Sodium ascorbate (B8700270) (1 M stock in water, freshly prepared)
-
Tris-hydroxypropyltriazolylmethylamine (THPTA) ligand (50 mM stock in DMSO) (optional, but recommended to protect the fluorophore)
-
PBS
Procedure:
-
Prepare Click Reaction Cocktail: Prepare the cocktail immediately before use by adding the components in the following order to PBS. The final concentrations can be optimized, but a typical starting point is:
-
Fluorescent azide: 10 µM
-
Copper(II) sulfate: 1 mM
-
THPTA (optional): 5 mM
-
Sodium ascorbate: 10 mM
-
-
Incubation: Add the click reaction cocktail to the fixed and permeabilized cells or tissue sections, ensuring complete coverage. Incubate for 30-60 minutes at room temperature in the dark.
-
Washing: Wash the samples three times with PBS containing 0.05% Tween-20.
-
Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI for 5-10 minutes.
-
Final Washes: Wash the samples twice with PBS.
-
Mounting: Mount the coverslips or tissue sections onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the fluorescently labeled phospholipids using a fluorescence microscope with the appropriate filter sets.
Visualizations
Caption: Metabolic incorporation and detection of this compound.
Caption: Experimental workflow for this compound labeling.
References
- 1. An advanced method for propargylcholine phospholipid detection by direct-infusion MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. Metabolic labeling and direct imaging of choline phospholipids in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic labeling and direct imaging of choline phospholipids in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. pnas.org [pnas.org]
- 7. Choline, the brain and neurodegeneration: insights from epigenetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Type Specific Labeling with Propargyl-choline in Co-cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling with bioorthogonal chemical reporters has emerged as a powerful tool for visualizing and analyzing biomolecules in their native environment. Propargyl-choline, a choline (B1196258) analog bearing a terminal alkyne group, is readily taken up by cells and incorporated into choline-containing phospholipids (B1166683) through the Kennedy pathway.[1][2] Subsequent detection via a copper(I)-catalyzed or strain-promoted alkyne-azide cycloaddition ("click chemistry") with a fluorescent azide (B81097) probe allows for the sensitive and specific visualization of newly synthesized phospholipids.[3][4] This technique has been successfully applied in various biological systems, from cultured cells to whole organisms.[5][6]
This document provides detailed protocols for the general application of this compound labeling and proposes an advanced methodology for achieving cell-type-specific labeling within a co-culture system. This specificity is crucial for dissecting the distinct roles of different cell types in complex biological processes, such as cancer development, neuroinflammation, and tissue regeneration.
Principle of this compound Labeling
The fundamental principle of this technique lies in a two-step process. First, cells are incubated with this compound, which is metabolically incorporated into phosphatidylcholine and other choline-containing phospholipids. Second, the incorporated alkyne tag is covalently ligated to a fluorescent azide probe via a highly specific and efficient click chemistry reaction, enabling visualization by fluorescence microscopy.[7]
Data Presentation
Table 1: this compound Incorporation Efficiency in NIH 3T3 Cells
| This compound Concentration (µM) | % Incorporation into Total PC Phospholipids (after 24h) | % Incorporation into Sphingomyelin (SM) (after 24h) |
| 100 | 18% | 5% |
| 250 | 33% | 10% |
| 500 | 44% | 15% |
Data summarized from Jao et al., PNAS, 2009.[5]
Table 2: this compound Incorporation in Arabidopsis thaliana Tissues
| Tissue | % of Total Choline Phospholipids Labeled |
| Roots | ~50% |
| Leaf | Data not quantified |
| Stem | Data not quantified |
| Silique | Data not quantified |
| Seed | Data not quantified |
Data summarized from Paper et al., Plant Methods, 2018.[6]
Experimental Protocols
Protocol 1: General Metabolic Labeling of Monocultures or Co-cultures with this compound
This protocol describes the standard procedure for labeling all cells in a culture with this compound.
Materials:
-
This compound (stock solution in sterile PBS or cell culture medium)
-
Cell culture medium appropriate for your cells
-
Fluorescent azide probe (e.g., Alexa Fluor 488 Azide)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Click chemistry reaction buffer (e.g., containing copper(II) sulfate, a reducing agent like sodium ascorbate, and a copper-chelating ligand like TBTA)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Mounting medium with DAPI
Procedure:
-
Cell Seeding: Seed cells on a suitable culture vessel (e.g., glass-bottom dish for microscopy) and allow them to adhere and grow to the desired confluency.
-
Metabolic Labeling: Replace the culture medium with fresh medium containing this compound at a final concentration of 100-500 µM. The optimal concentration should be determined empirically for your cell type. Incubate the cells for 12-24 hours under normal culture conditions.
-
Fixation: After incubation, remove the labeling medium and wash the cells twice with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells twice with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Click Reaction: Prepare the click chemistry reaction cocktail according to the manufacturer's instructions for the fluorescent azide. A typical reaction mixture includes the fluorescent azide, copper(II) sulfate, and a reducing agent. Incubate the cells with the reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
Washing: Remove the click reaction cocktail and wash the cells three times with wash buffer.
-
Counterstaining and Mounting: Stain the nuclei with DAPI, if desired. Mount the coverslip with an appropriate mounting medium.
-
Imaging: Visualize the labeled cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
Protocol 2: Proposed Method for Cell-Type-Specific Labeling in Co-cultures
This protocol outlines a strategy to achieve cell-type-specific labeling by genetically engineering one cell type to enhance this compound incorporation. This is a conceptual protocol based on established principles of bioorthogonal labeling and genetic control.[8][9]
Principle:
To achieve cell-type specificity, one cell population in the co-culture is transiently or stably transfected with a plasmid encoding an enzyme of the choline metabolism pathway (e.g., Choline Kinase) under the control of a cell-type-specific promoter. This should lead to an increased rate of this compound phosphorylation and subsequent incorporation into phospholipids specifically in the transfected cells.
Additional Materials:
-
Expression vector containing the gene for Choline Kinase (or another relevant enzyme) downstream of a cell-type-specific promoter.
-
Transfection reagent suitable for your target cell type.
-
Antibody against a cell-type-specific marker for validation.
-
Secondary antibody conjugated to a different fluorophore than the azide probe.
Procedure:
-
Transfection: In a separate culture, transfect the target cell type with the expression vector. Select for stably transfected cells or use them for experiments 48-72 hours post-transient transfection.
-
Co-culture Seeding: Seed the transfected (target) and non-transfected (non-target) cells together in a co-culture system. Allow the cells to adhere and establish interactions.
-
Metabolic Labeling: Perform metabolic labeling with this compound as described in Protocol 1. It is recommended to use a lower concentration of this compound (e.g., 50-100 µM) to minimize background labeling in the non-target cells.
-
Fixation, Permeabilization, and Click Reaction: Follow steps 3-5 from Protocol 1.
-
Immunofluorescence Staining (Optional but Recommended): To confirm cell identity, perform immunofluorescence staining for a cell-type-specific marker of the non-target cells.
-
Washing, Counterstaining, and Mounting: Follow steps 6 and 7 from Protocol 1.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. The target cells should exhibit significantly brighter fluorescence from the this compound labeling compared to the non-target cells. The immunofluorescence signal will independently identify the non-target cell population for validation.
Mandatory Visualizations
Caption: General workflow for labeling phospholipids with this compound.
Caption: Proposed strategy for cell-type-specific this compound labeling.
References
- 1. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 2. interchim.fr [interchim.fr]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bioorthogonal Reactions in Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic labeling and direct imaging of choline phospholipids in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Cell-selective bioorthogonal labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell-selective labeling with amino acid precursors for proteomic studies of multicellular environments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Lipid Trafficking in Organelles Using Propargyl-choline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-choline is a powerful chemical tool for the investigation of choline (B1196258) phospholipid metabolism and trafficking within cellular organelles. As a bioorthogonal analog of choline, it is readily incorporated into the Kennedy pathway for the synthesis of major membrane phospholipids (B1166683), including phosphatidylcholine (PC) and sphingomyelin (B164518) (SM).[1][2][3][4][5] The presence of a terminal alkyne group on the this compound molecule allows for its specific and covalent ligation to a variety of azide-containing reporter molecules via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, a type of "click chemistry".[1][2][3][6] This enables the direct visualization and analysis of newly synthesized choline phospholipids, providing valuable insights into their subcellular localization, transport, and turnover.[1][2][3]
These application notes provide a comprehensive overview of the use of this compound for studying lipid trafficking, including detailed experimental protocols, quantitative data on its incorporation and effects, and visualizations of the underlying biological and experimental processes.
Key Applications
-
Visualization of Choline Phospholipid Distribution: High-resolution imaging of the subcellular localization of newly synthesized choline phospholipids in various organelles, including the endoplasmic reticulum (ER), Golgi apparatus, mitochondria, and plasma membrane.[1]
-
Pulse-Chase Analysis of Lipid Trafficking: Studying the dynamic movement of choline phospholipids from their site of synthesis in the ER and Golgi to other cellular compartments over time.
-
Analysis of Lipid Synthesis and Turnover: Quantifying the rate of choline phospholipid synthesis and degradation under different physiological or pathological conditions.
-
In Vivo Lipid Imaging: Tracking choline phospholipid metabolism in whole organisms, such as mice and plants.[1][7][8][9]
-
Drug Discovery and Development: Assessing the impact of therapeutic agents on choline phospholipid metabolism and trafficking pathways.
Data Presentation
Quantitative Analysis of this compound Incorporation
The incorporation of this compound into cellular phospholipids has been quantified by mass spectrometry, demonstrating its efficiency as a choline analog. The data reveals that this compound is robustly incorporated into all major classes of choline-containing phospholipids without significantly altering the overall lipidome.
Table 1: Incorporation of this compound into Phospholipids in NIH 3T3 Cells [6]
| This compound Concentration (µM) | % Propargyl-PC of Total PC | % Propargyl-SM of Total SM |
| 100 | 18% | 5% |
| 250 | 33% | 10% |
| 500 | 44% | 15% |
Data represents the percentage of the respective choline phospholipid pool that is labeled with this compound after 24 hours of incubation.
Table 2: Effect of this compound Labeling on the Relative Abundance of Non-Choline Phospholipids in NIH 3T3 Cells [6]
| This compound Concentration (µM) | Phosphatidylethanolamine (PE) (% of total non-choline phospholipids) |
| 0 | 53% |
| 100 | 53% |
| 250 | 55% |
| 500 | 51% |
This data indicates that this compound labeling does not cause significant alterations in the metabolism of other major phospholipid classes.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with this compound
This protocol describes the metabolic incorporation of this compound into choline phospholipids in cultured mammalian cells.
Materials:
-
Mammalian cell line of interest (e.g., NIH 3T3, HEK293)
-
Complete cell culture medium
-
This compound (stock solution in sterile water or PBS)
-
Cell culture plates or coverslips
Procedure:
-
Cell Seeding: Seed cells onto culture plates or coverslips at an appropriate density to reach 50-70% confluency on the day of labeling.
-
Preparation of Labeling Medium: Prepare complete culture medium containing the desired final concentration of this compound. A typical starting concentration is 100 µM, but this can be optimized for different cell types and experimental goals (ranging from 50 µM to 500 µM).[1][6]
-
Metabolic Labeling: Remove the existing culture medium from the cells and replace it with the this compound-containing medium.
-
Incubation: Incubate the cells for a desired period to allow for metabolic incorporation. A 24-hour incubation is common for significant labeling of the total choline phospholipid pool.[1][6] For pulse-chase experiments, a shorter labeling pulse (e.g., 1-4 hours) can be used.
-
Washing: After incubation, wash the cells three times with phosphate-buffered saline (PBS) to remove any unincorporated this compound. The cells are now ready for downstream applications such as fixation and click chemistry.
Protocol 2: Click Chemistry Reaction for Fluorescence Imaging
This protocol details the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction to attach a fluorescent azide (B81097) reporter to this compound-labeled phospholipids in fixed cells.
Materials:
-
This compound labeled cells (from Protocol 1)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.1% Triton X-100 in PBS for permeabilization
-
Fluorescent azide (e.g., Alexa Fluor 594 Azide, Fluorescein Azide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(2-carboxyethyl)phosphine (TCEP) or other reducing agent
-
Tris-hydroxypropyltriazolylmethylamine (THPTA) or other copper-chelating ligand
-
PBS
Procedure:
-
Fixation: Fix the this compound labeled cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. This step is necessary for intracellular labeling. For labeling only surface-exposed lipids, this step can be omitted.
-
Washing: Wash the cells three times with PBS.
-
Preparation of Click Reaction Cocktail: Prepare the click reaction cocktail fresh just before use. The final concentrations of the components can be optimized, but a typical cocktail includes:
-
1-10 µM Fluorescent azide
-
100 µM CuSO₄
-
1 mM Sodium ascorbate (or TCEP)
-
100 µM THPTA (optional, but recommended to improve reaction efficiency and reduce cytotoxicity in live-cell imaging)
-
The components should be added in the following order: PBS, fluorescent azide, CuSO₄, THPTA (if used), and finally sodium ascorbate.
-
-
Click Reaction: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
(Optional) Counterstaining: Counterstain the cells with a nuclear stain (e.g., DAPI) or other organelle-specific markers as needed.
-
Imaging: Mount the coverslips on a slide with an appropriate mounting medium and proceed with fluorescence microscopy.
Protocol 3: Lipid Extraction and Analysis by Mass Spectrometry
This protocol outlines the extraction of total lipids from this compound labeled cells for subsequent analysis by mass spectrometry to quantify the incorporation of the analog.
Materials:
-
This compound labeled cells (from Protocol 1)
-
PBS
-
Methanol
-
Internal standards for mass spectrometry
-
Mass spectrometer (e.g., ESI-MS/MS)
Procedure:
-
Cell Harvesting: Harvest the this compound labeled cells by scraping or trypsinization. Wash the cell pellet with ice-cold PBS.
-
Lipid Extraction (Bligh-Dyer Method): a. Resuspend the cell pellet in a mixture of chloroform:methanol (1:2, v/v). b. Add the appropriate internal standards for the lipid classes of interest. c. Vortex the mixture thoroughly and incubate on ice for 30 minutes. d. Add chloroform and water to achieve a final ratio of chloroform:methanol:water of 2:2:1.8. e. Vortex again and centrifuge to separate the phases. f. Collect the lower organic phase containing the lipids.
-
Drying and Reconstitution: Dry the extracted lipids under a stream of nitrogen gas. Reconstitute the lipid film in an appropriate solvent for mass spectrometry analysis (e.g., methanol:chloroform 1:1).
-
Mass Spectrometry Analysis: Analyze the lipid extract using a mass spectrometer.[6][10] Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is commonly used for the identification and quantification of this compound-containing phospholipids.[6][11] Specific precursor ion or neutral loss scans can be developed to selectively detect the this compound headgroup.[10]
Visualizations
Signaling Pathway: Choline Phospholipid Synthesis
Caption: Metabolic incorporation of this compound into phospholipids.
Experimental Workflow
Caption: Experimental workflow for this compound labeling and analysis.
Logical Relationship
Caption: Logic of using this compound to study lipid trafficking.
References
- 1. Metabolic labeling and direct imaging of choline phospholipids in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic labeling and direct imaging of choline phospholipids in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. [PDF] Metabolic labeling and direct imaging of choline phospholipids in vivo | Semantic Scholar [semanticscholar.org]
- 5. Metabolic labeling and direct imaging of choline phospholipids in vivo. | Sigma-Aldrich [sigmaaldrich.com]
- 6. pnas.org [pnas.org]
- 7. [PDF] Bioorthogonal click chemistry for fluorescence imaging of choline phospholipids in plants | Semantic Scholar [semanticscholar.org]
- 8. Bioorthogonal click chemistry for fluorescence imaging of choline phospholipids in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioorthogonal click chemistry for fluorescence imaging of choline phospholipids in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An advanced method for propargylcholine phospholipid detection by direct-infusion MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Live-Cell Imaging of Choline Phospholipids using Propargyl-Choline and Copper-Free Click Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Choline-containing phospholipids (B1166683), such as phosphatidylcholine (PC) and sphingomyelin (B164518) (SM), are fundamental components of cellular membranes, playing crucial roles in structural integrity and cell signaling.[1][2][3][4][5][6] The ability to visualize the dynamics of these lipids in living cells is essential for understanding various physiological and pathological processes, including cancer and cardiovascular disease. This document provides detailed protocols for the metabolic labeling of choline (B1196258) phospholipids with propargyl-choline (Prop-Cho) and their subsequent visualization in live cells using copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[7][][9] This bioorthogonal approach avoids the cytotoxicity associated with traditional copper-catalyzed click chemistry, making it ideal for live-cell imaging.[10][11][12][13]
This compound is a choline analog containing a terminal alkyne group.[1][3][4][5][6] When introduced to cells, it is readily incorporated into choline-containing phospholipids through the CDP-choline pathway.[14] The incorporated alkyne group can then be specifically and covalently labeled with an azide-modified fluorescent probe via SPAAC, allowing for high-resolution imaging of newly synthesized phospholipids.[1][3][4][5][6][7]
Principle of the Method
The methodology involves two key steps:
-
Metabolic Labeling: Live cells are incubated with this compound, which is metabolized and integrated into the head groups of choline phospholipids.
-
Copper-Free Click Chemistry (SPAAC): The alkyne-modified phospholipids are then covalently labeled with a fluorescent azide (B81097) probe using a strained cyclooctyne (B158145) reagent (e.g., DIBO, DBCO, DIFO).[15][10][13][16][17] The inherent ring strain of the cyclooctyne allows the reaction to proceed rapidly and efficiently at physiological temperatures without the need for a toxic copper catalyst.[9]
Data Presentation
Quantitative Parameters for Live-Cell Labeling and Imaging
The following tables summarize key quantitative data for designing experiments involving this compound labeling and SPAAC detection.
| Parameter | Cell Type | Concentration | Incubation Time | Notes | Reference |
| This compound Labeling | NIH 3T3 | 100 - 500 µM | 24 hours | Efficient incorporation into all classes of choline phospholipids. | [1] |
| Arabidopsis thaliana | 200 µM | Mature lifespan | Strong incorporation in roots. | [18][19] | |
| Brain endothelial cells (bEND3) | 20 µM | 24 hours | Used for MS-based lipidomics. | [20] | |
| Cyclooctyne-Fluorophore Labeling (SPAAC) | CHO cells (glycan labeling) | 100 µM DIFO-488 | 1 minute | Demonstrates rapid kinetics of SPAAC. | [15][10] |
| Jurkat cells (glycoprotein labeling) | N/A | N/A | First demonstration of SPAAC in live cells. | ||
| General Live-Cell SPAAC | 1 - 25 µM | 15 - 60 minutes | General starting point for strained alkyne-fluorophores. | [21] |
| Cyclooctyne Reagent | Key Features | References |
| DIBO (Dibenzocyclooctyne) | Reacts exceptionally fast with azides. | [13][16] |
| DBCO (Dibenzocyclooctyne) | Commonly used for in vivo imaging due to biocompatibility and selectivity. | [11] |
| DIFO (Difluorinated Cyclooctyne) | Possesses ring strain and electron-withdrawing fluorine substituents for rapid reaction kinetics. | [15][10] |
| sDIBO (sulfonated DIBO) | Ideal for surface labeling of live cells. | [22] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Live Cells with this compound
This protocol describes the metabolic incorporation of this compound into cellular phospholipids.
Materials:
-
Mammalian cells of interest (e.g., NIH 3T3, HeLa)
-
Complete cell culture medium
-
This compound bromide salt
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a suitable imaging dish (e.g., glass-bottom dish) and culture overnight to allow for adherence.
-
Preparation of Labeling Medium: Prepare a stock solution of this compound in sterile water or PBS. Dilute the stock solution into pre-warmed complete cell culture medium to achieve the desired final concentration (typically 100-500 µM).
-
Metabolic Labeling: Remove the existing medium from the cells and gently wash once with warm PBS. Add the this compound-containing medium to the cells.
-
Incubation: Incubate the cells for 24-48 hours under standard cell culture conditions (37°C, 5% CO2) to allow for metabolic incorporation of the this compound.
Protocol 2: Live-Cell Imaging via Copper-Free Click Chemistry (SPAAC)
This protocol details the labeling of this compound-modified phospholipids with a fluorescent azide using a strained cyclooctyne.
Materials:
-
This compound labeled cells (from Protocol 1)
-
Strained cyclooctyne-fluorophore conjugate (e.g., DBCO-Alexa Fluor 488)
-
Complete cell culture medium (serum-free medium may be preferred for labeling)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Preparation of Labeling Solution: Prepare a stock solution of the strained cyclooctyne-fluorophore in DMSO. Dilute the stock solution to the desired final concentration (typically 1-25 µM) in pre-warmed complete or serum-free medium. Protect the solution from light.
-
Cell Washing: Gently wash the this compound labeled cells three times with warm PBS to remove any unincorporated this compound.
-
SPAAC Reaction: Add the labeling solution containing the cyclooctyne-fluorophore to the cells.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C, protected from light. The optimal incubation time will depend on the specific cyclooctyne reagent and cell type.
-
Washing: Remove the labeling solution and wash the cells three times with warm PBS to remove any unreacted fluorescent probe.
-
Imaging: Add fresh, pre-warmed complete medium to the cells. Image the cells immediately using a fluorescence microscope equipped with the appropriate filter set for the chosen fluorophore.
Visualizations
Signaling Pathway: Choline Metabolism and this compound Incorporation
Caption: Metabolic pathway for the incorporation of this compound into phospholipids.
Experimental Workflow: Live-Cell Imaging of Choline Phospholipids
Caption: Step-by-step workflow for labeling and imaging choline phospholipids in live cells.
Logical Relationship: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Caption: The bioorthogonal reaction between a propargyl-modified phospholipid and a strained cyclooctyne-fluorophore.
References
- 1. Metabolic labeling and direct imaging of choline phospholipids in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Metabolic labeling and direct imaging of choline phospholipids in vivo | Semantic Scholar [semanticscholar.org]
- 3. Metabolic labeling and direct imaging of choline phospholipids in vivo. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Metabolic labeling and direct imaging of choline phospholipids in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. salic.med.harvard.edu [salic.med.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pnas.org [pnas.org]
- 11. pharmiweb.com [pharmiweb.com]
- 12. Copper-free click chemistry in living animals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 14. interchim.fr [interchim.fr]
- 15. researchgate.net [researchgate.net]
- 16. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lumiprobe.com [lumiprobe.com]
- 18. Bioorthogonal click chemistry for fluorescence imaging of choline phospholipids in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. An advanced method for propargylcholine phospholipid detection by direct-infusion MS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. fishersci.ca [fishersci.ca]
Application Notes and Protocols for Identifying Protein-Lipid Interactions Using Propargyl-Choline-Based Probes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phosphatidylcholine (PC) is a major component of eukaryotic cell membranes and plays a critical role in membrane integrity, signaling, and protein function. The study of interactions between proteins and choline-containing phospholipids (B1166683) is crucial for understanding numerous cellular processes. Propargyl-choline, a bioorthogonal analog of choline (B1196258), serves as a powerful chemical tool for metabolic labeling of choline-containing phospholipids.[1][2][3] Once incorporated, the alkyne handle on the propargyl group allows for the "clicking" on of various reporter tags for visualization and enrichment.[4][5]
This application note details a chemoproteomic strategy to identify protein interactions with choline-containing phospholipids using a bifunctional, photoactivatable, and clickable this compound-based lipid probe. This approach enables the covalent capture of interacting proteins in living cells, followed by their enrichment and identification via mass spectrometry.[6][7]
Principle of the Method
The methodology relies on a bifunctional lipid probe that combines three key features:
-
A this compound Headgroup: For metabolic incorporation into choline-containing phospholipids.[8] The terminal alkyne also serves as a "clickable" handle for bioorthogonal ligation.[9]
-
A Photoactivatable Group: Such as a diazirine, incorporated into one of the fatty acid chains. Upon UV irradiation, this group forms a reactive carbene that covalently crosslinks the lipid to nearby interacting proteins.[7]
-
A Reporter Tag: Attached via click chemistry to the alkyne handle after crosslinking. A biotin (B1667282) tag is commonly used for affinity purification of the crosslinked protein-lipid complexes.[6][9]
The overall workflow involves metabolic labeling of cells with the bifunctional probe, in situ UV crosslinking, cell lysis, click chemistry-mediated biotinylation, affinity purification of crosslinked proteins, and finally, identification and quantification of the enriched proteins by mass spectrometry.
Signaling Pathways and Experimental Workflow Diagrams
References
- 1. Discovery of lipid-mediated protein–protein interactions in living cells using metabolic labeling with photoactivatable clickable probes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Bioorthogonal click chemistry for fluorescence imaging of choline phospholipids in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic labeling and direct imaging of choline phospholipids in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. researchgate.net [researchgate.net]
- 6. Turning the spotlight on protein-lipid interactions in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Metabolic labeling and direct imaging of choline phospholipids in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A not-so-ancient grease history: click chemistry and protein lipid modifications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Propargyl-Choline Concentration for Cell Labeling: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing propargyl-choline concentration for effective cell labeling. Find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your experiments.
Troubleshooting Guide
Question: Why is my fluorescence signal weak or absent after labeling with this compound and performing the click reaction?
Answer:
Several factors can contribute to a weak or absent fluorescence signal. Consider the following troubleshooting steps:
-
Insufficient this compound Concentration: The concentration of this compound may be too low for your specific cell line. Refer to Table 1 for recommended concentration ranges for various cell lines.[1] It's crucial to optimize the concentration for your experimental setup.
-
Inadequate Incubation Time: A 24-hour incubation period is generally recommended for sufficient incorporation of this compound into cellular lipids.[2][3] Shorter incubation times may result in a weaker signal.
-
Suboptimal Click Reaction Conditions: The efficiency of the Cu(I)-catalyzed cycloaddition reaction (click chemistry) is critical for signal generation.[2][3][4] Ensure that all components of the click reaction cocktail are fresh and at the correct concentrations. Refer to the detailed experimental protocol below.
-
Cellular Health: Ensure that the cells are healthy and actively dividing during the labeling period, as this compound is incorporated during phospholipid synthesis.[5]
-
Competition with Choline (B1196258) in Media: High concentrations of choline in the cell culture medium can compete with this compound for uptake and incorporation.[6][7] Consider using a medium with a lower choline concentration if you suspect this is an issue.
Question: I am observing high background fluorescence in my negative control (cells not treated with this compound). What could be the cause?
Answer:
High background fluorescence can be caused by the non-specific binding of the fluorescent azide (B81097) probe. Here are some potential solutions:
-
Reduce Fluorescent Azide Concentration: You may be using too high a concentration of the fluorescent azide. Try titrating the concentration to find the optimal balance between signal and background.
-
Washing Steps: Ensure thorough washing of the cells after the click reaction to remove any unbound fluorescent azide.
-
Purity of Reagents: Impurities in the fluorescent azide or other click reaction components can sometimes lead to non-specific staining. Use high-quality reagents from a reputable supplier.
Question: Is this compound toxic to cells?
Answer:
This compound is generally well-tolerated by cells, even at high concentrations.[2] Studies have shown that cells labeled with up to 500 μM this compound for 48 hours showed no obvious toxicity and continued to divide.[2] However, it is always good practice to perform a toxicity assay for your specific cell line and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound cell labeling?
A1: this compound is a choline analog that contains a terminal alkyne group.[2][3] It is metabolically incorporated into choline-containing phospholipids (B1166683), such as phosphatidylcholine and sphingomyelin, through the CDP-choline pathway.[5] The incorporated alkyne group can then be detected via a Cu(I)-catalyzed "click" reaction with a fluorescently labeled azide, allowing for the visualization of newly synthesized phospholipids.[2][3][4]
Q2: What concentration of this compound should I use for my experiments?
A2: The optimal concentration of this compound can vary depending on the cell line.[1] See Table 1 for a summary of concentrations used in different cell lines. It is recommended to perform a titration experiment to determine the optimal concentration for your specific cell type that provides a strong signal with minimal toxicity.
Q3: How long should I incubate my cells with this compound?
A3: An incubation time of 24 hours is commonly used to allow for sufficient metabolic incorporation.[2][3]
Q4: Can I use this compound for in vivo labeling?
A4: Yes, this compound has been successfully used for labeling phospholipids in whole animals, such as mice.[2][3]
Quantitative Data Summary
Table 1: Recommended this compound Concentrations for Various Cell Lines
| Cell Line | Recommended Concentration Range (µM) | Reference |
| NIH 3T3 | 10 - 500 | [1][2] |
| HEK293T | 100 | [1] |
| Jurkat | 300 - 500 | [1] |
| HeLa | 200 - 2000 | [1] |
| Vero | 12.5 - 1600 | [1] |
| PC12 | 400 | [1] |
| HepG2 | 400 | [1] |
Table 2: this compound Incorporation Efficiency in NIH 3T3 Cells (24-hour incubation)
| This compound Concentration (µM) | Incorporation into Total PC (%) | Incorporation into SM (%) | Reference |
| 100 | 18 | 5 | [2] |
| 250 | 33 | 10 | [2] |
| 500 | 44 | 15 | [2] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cells with this compound
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Cell Seeding: Plate cells in a suitable culture dish and allow them to adhere and grow to the desired confluency.
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Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as sterile water or PBS.
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Labeling: Add the this compound stock solution to the cell culture medium to achieve the desired final concentration (refer to Table 1 or your optimization results).
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Incubation: Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for metabolic incorporation.[2][3]
Protocol 2: Click Chemistry Reaction for Fluorescence Imaging
-
Fixation: After incubation with this compound, wash the cells with PBS and fix them with a suitable fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).
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Permeabilization: If intracellular targets are to be stained, permeabilize the cells with a detergent such as 0.1% Triton X-100 in PBS for 10 minutes.
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Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. A typical cocktail includes:
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Fluorescent azide probe (e.g., Alexa Fluor 488 azide)
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Copper(II) sulfate (B86663) (CuSO4)
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Reducing agent (e.g., sodium ascorbate)
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Copper-chelating ligand (e.g., THPTA)
-
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Click Reaction: Add the click reaction cocktail to the fixed and permeabilized cells and incubate for 30-60 minutes at room temperature, protected from light.
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Washing: Wash the cells thoroughly with PBS to remove unreacted reagents.
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Imaging: Mount the coverslips and visualize the labeled cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
Visualizations
Caption: Experimental workflow for this compound labeling and detection.
Caption: Metabolic incorporation of this compound via the CDP-choline pathway.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. Metabolic labeling and direct imaging of choline phospholipids in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Metabolic labeling and direct imaging of choline phospholipids in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Reducing background fluorescence in Propargyl-choline imaging
Welcome to the technical support center for propargyl-choline imaging. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to help overcome common challenges, with a specific focus on mitigating background fluorescence.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound imaging experiments in a question-and-answer format.
Question 1: I am observing high background fluorescence across my entire sample. What are the likely causes and how can I fix this?
Answer: High, diffuse background fluorescence is a common issue that can obscure your specific signal. The primary causes fall into three categories: unbound fluorophores, sample autofluorescence, and non-specific binding of the fluorescent probe.[1][2][3]
Here is a step-by-step approach to diagnose and resolve the issue:
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Unbound Fluorophores: Incomplete removal of unbound azide- or alkyne-modified dyes after the click chemistry reaction is a frequent cause of high background.[1][2]
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Sample Autofluorescence: Biological samples contain endogenous molecules that fluoresce naturally, a phenomenon known as autofluorescence.[5][6] Common sources include collagen, elastin, flavins, and lipofuscin, which often fluoresce in the blue to green spectrum.[7][8][9] Aldehyde-based fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can also induce autofluorescence.[5][7]
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Solution 1: Switch Fluorophore: Move to fluorophores that emit in the red or far-red region of the spectrum (620–750nm), where autofluorescence is typically lower.[8][10]
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Solution 2: Use a Quenching Agent: For fixed samples, chemical quenching can be effective. Treatment with sodium borohydride (B1222165) can reduce aldehyde-induced autofluorescence.[5][11] Commercially available reagents like TrueBlack® can quench lipofuscin-based autofluorescence.[7][9][10]
-
Solution 3: Change Fixation Method: If possible, switch from aldehyde-based fixatives to an organic solvent like ice-cold methanol (B129727) or ethanol, which may reduce autofluorescence.[8]
-
-
Non-Specific Binding: The fluorescent dye itself may bind non-specifically to cellular components or the substrate.[2][12] This is often related to the physicochemical properties of the dye, such as hydrophobicity.[12]
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Solution 1: Optimize Dye Concentration: Titrate the fluorescent dye to find the lowest concentration that still provides a strong specific signal, thereby minimizing non-specific interactions.[1]
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Solution 2: Use Blocking Agents: Staining buffers containing a blocking protein like Bovine Serum Albumin (BSA) can reduce non-specific binding.[8]
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Solution 3: Choose Dyes with Low Non-Specific Binding: Hydrophilic dyes generally show less non-specific binding to substrates than hydrophobic dyes.[12]
-
-
Imaging Media and Vessels: For live-cell imaging, components in the culture medium like phenol (B47542) red and fetal bovine serum (FBS) can contribute to background fluorescence.[6][8] Plastic-bottom dishes are also a known source of background.[1]
Question 2: My images show a speckled or punctate background pattern. What causes this and how can I prevent it?
Answer: A speckled background is often caused by aggregates of the fluorescent dye.[2][4] Cyanine dyes, in particular, can form aggregates in aqueous solutions.[2]
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Solution 1: Centrifuge the Dye Solution: Before use, spin down the fluorescent dye solution in a microcentrifuge to pellet any aggregates and use the supernatant for staining.[4]
-
Solution 2: Filter the Dye Solution: Filtering the antibody or dye solution before application can also remove aggregates.[4]
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Solution 3: Ensure Proper Storage and Handling: Store dyes according to the manufacturer's instructions, typically protected from light and at low temperatures, to prevent degradation and aggregation.[2]
Question 3: My specific signal is very weak compared to the background. How can I improve my signal-to-noise ratio?
Answer: A poor signal-to-noise ratio can result from either a weak specific signal or high background. Assuming you have addressed the background issues above, you can focus on amplifying your signal.
-
Solution 1: Optimize this compound Labeling:
-
Concentration: Ensure you are using an optimal concentration of this compound. Studies have shown a dose-dependent increase in signal with increasing this compound concentration.[14][15]
-
Incubation Time: The incorporation of this compound is time-dependent. Increasing the incubation time (e.g., from 6 to 24 hours) can significantly increase the signal intensity.[14]
-
-
Solution 2: Select Brighter Fluorophores: Choose fluorophores with high quantum yields and extinction coefficients. Brighter dyes like phycoerythrin (PE) or allophycocyanin (APC) can help distinguish the signal from the background.[8]
-
Solution 3: Optimize Click Chemistry Reaction:
-
Copper(I) Catalyst (for CuAAC): The Cu(I) catalyst is essential for the copper-catalyzed azide-alkyne cycloaddition (CuAAC). Ensure it is fresh and not oxidized. Using a stabilizing ligand can improve reaction efficiency and protect biomolecules.[16][17]
-
Reaction Time: Allow sufficient time for the click reaction to proceed to completion.
-
-
Solution 4: Adjust Imaging Parameters: While high laser power and long exposure times can increase background, they are also necessary to detect the signal. Find the optimal balance where the specific signal is clearly visible without excessively increasing the background noise.[2]
Logical Troubleshooting Workflow for High Background Fluorescence
The following diagram outlines a systematic approach to identifying and resolving the source of high background fluorescence in your experiments.
References
- 1. Background in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 4. m.youtube.com [m.youtube.com]
- 5. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 6. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 7. Amplification and Background Reduction Techniques | FluoroFinder [fluorofinder.com]
- 8. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 9. Stepping Out of the Background | The Scientist [the-scientist.com]
- 10. biotium.com [biotium.com]
- 11. benchchem.com [benchchem.com]
- 12. clf.stfc.ac.uk [clf.stfc.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. pnas.org [pnas.org]
- 15. Metabolic labeling and direct imaging of choline phospholipids in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low signal with Propargyl-choline detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Propargyl-choline for metabolic labeling and detection of choline-containing phospholipids (B1166683).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an analog of choline (B1196258) that contains a terminal alkyne group.[1][2] It is readily taken up by cells and incorporated into choline-containing phospholipids, such as phosphatidylcholine (PC) and sphingomyelin (B164518) (SM), through the endogenous metabolic pathways.[1][3][4] The incorporated propargyl group serves as a "tag" that can be detected via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry," with a fluorescently labeled azide (B81097) probe.[1][3] This allows for the visualization and analysis of newly synthesized choline phospholipids.
Q2: What are the common applications of this compound?
A2: this compound is a versatile tool for studying the metabolism and dynamics of choline phospholipids in various biological systems. Common applications include:
-
Imaging phospholipid synthesis and turnover: Visualizing the spatial and temporal dynamics of choline phospholipid metabolism within cells and tissues.[1][5]
-
Subcellular localization studies: Determining the distribution of newly synthesized choline phospholipids in different organelles.[1][5]
-
In vivo labeling: Tracking choline phospholipid metabolism in whole organisms, such as mice and plants.[1][6][7]
-
Chemoproteomics: Identifying proteins that interact with choline metabolites.[8][9]
Q3: Does this compound affect normal cell physiology?
A3: Studies have shown that this compound is well-tolerated by cells and does not significantly alter the overall lipid metabolism or cell growth at appropriate concentrations.[1][3][6] The fatty acid composition of phospholipids labeled with this compound is very similar to that of native choline phospholipids.[1][3] However, as with any metabolic analog, it is crucial to perform control experiments to ensure that the observed effects are not due to off-target effects of the labeling reagent.
Troubleshooting Guide: Low Signal Detection
Low fluorescence signal is a common issue in experiments involving this compound labeling. The following guide provides potential causes and solutions to help you troubleshoot and optimize your experiments.
Problem 1: Inefficient Metabolic Labeling
| Possible Cause | Suggested Solution |
| Insufficient this compound Concentration | Increase the concentration of this compound in the culture medium. The optimal concentration can vary between cell types and experimental conditions. Refer to the table below for reported concentrations. |
| Short Incubation Time | Extend the labeling period to allow for sufficient incorporation into phospholipids. Significant labeling can be detected after 3-6 hours, with very high levels after 24 hours in some cell lines.[1] |
| Competition with Endogenous Choline | The presence of choline in the culture medium can compete with this compound for uptake and incorporation.[2] Consider using a choline-free medium or reducing the choline concentration during the labeling period. A 10-fold lower concentration of choline chloride was shown to reduce this compound uptake.[2] |
| Low Metabolic Activity of Cells | Ensure that the cells are healthy and actively dividing, as phospholipid synthesis is tightly linked to cell growth. |
Problem 2: Inefficient Click Chemistry Reaction
| Possible Cause | Suggested Solution |
| Suboptimal Reagent Concentrations | Optimize the concentrations of the fluorescent azide, copper(I) catalyst, and reducing agent. Ensure fresh solutions are used, especially for the reducing agent (e.g., sodium ascorbate). |
| Degraded Copper Catalyst | Copper(I) is prone to oxidation. Prepare the copper catalyst solution fresh or use a copper(I)-stabilizing ligand, such as BTTAA. |
| Quenching of Fluorescence | Ensure thorough washing steps after the click reaction to remove any unreacted reagents that might quench the fluorescent signal. |
| Inaccessibility of the Alkyne Group | The propargyl group may be sterically hindered within the lipid membrane. Consider using a longer linker on the azide probe to improve accessibility. |
Problem 3: Imaging and Detection Issues
| Possible Cause | Suggested Solution |
| Low Abundance of Target Phospholipids | The target choline phospholipids may be of low abundance in your specific cell type or under your experimental conditions. |
| Autofluorescence | High cellular autofluorescence can mask the specific signal. Use appropriate controls (cells not treated with this compound but subjected to the click reaction) to determine the level of background fluorescence.[2] |
| Incorrect Microscope Settings | Optimize the excitation and emission settings on the microscope for the specific fluorophore used. Ensure the detector sensitivity is set appropriately. |
Quantitative Data Summary
The efficiency of this compound incorporation can be influenced by its concentration in the culture medium. The following table summarizes the reported incorporation levels in NIH 3T3 cells after 24 hours of labeling.
| This compound Concentration | Incorporation into Total PC Phospholipids | Incorporation into Sphingomyelin (SM) |
| 100 µM | 18% | 5% |
| 250 µM | 33% | 10% |
| 500 µM | 44% | 15% |
| Data sourced from Jao et al., 2009.[3] |
Experimental Protocols
General Metabolic Labeling Protocol
-
Cell Culture: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase during the labeling period.
-
Labeling: Replace the normal growth medium with a medium containing the desired concentration of this compound. For optimal labeling, a choline-free medium can be used.
-
Incubation: Incubate the cells for the desired period (e.g., 1 to 24 hours) at 37°C in a humidified incubator.[2]
-
Washing: After incubation, wash the cells three times with phosphate-buffered saline (PBS) to remove any unincorporated this compound.[2]
-
Fixation: Fix the cells with 3.7% formaldehyde (B43269) in PBS for 30 minutes at room temperature.[2]
-
Washing: Wash the cells three times with PBS.[2]
Click Chemistry Reaction Protocol
-
Prepare Click Reaction Buffer: Prepare a fresh solution containing the fluorescent azide, a copper(I) source (e.g., copper(II) sulfate), and a reducing agent (e.g., sodium ascorbate) in a suitable buffer (e.g., PBS).
-
Incubation: Incubate the fixed and washed cells with the click chemistry reaction buffer for 30 minutes at room temperature, protected from light.[2]
-
Washing: Wash the cells thoroughly with PBS to remove unreacted click chemistry reagents.
-
Imaging: The cells are now ready for imaging using fluorescence microscopy with the appropriate filter sets for the chosen fluorophore.
Visualizations
Signaling Pathway: Metabolic Incorporation of this compound
Caption: Metabolic pathway for the incorporation of this compound into phospholipids.
Experimental Workflow: this compound Labeling and Detection
Caption: General experimental workflow for this compound labeling and detection.
Troubleshooting Logic for Low Signal
Caption: Troubleshooting flowchart for low signal in this compound experiments.
References
- 1. pnas.org [pnas.org]
- 2. High-Resolution Optical Molecular Imaging of Changes in Choline Metabolism in Oral Neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic labeling and direct imaging of choline phospholipids in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Metabolic labeling and direct imaging of choline phospholipids in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioorthogonal click chemistry for fluorescence imaging of choline phospholipids in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Bioorthogonal click chemistry for fluorescence imaging of choline phospholipids in plants | Semantic Scholar [semanticscholar.org]
- 8. Metabolic Labeling-Based Chemoproteomics Establishes Choline Metabolites as Protein Function Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Propargyl-Choline Labeling
Welcome to the technical support center for propargyl-choline labeling. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their labeling experiments for improved efficiency and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a chemical analog of choline (B1196258), a vital nutrient for building cell membranes.[1][2] In a process called metabolic labeling, cells are incubated with this compound, which they mistake for natural choline and incorporate into their choline-containing phospholipids (B1166683).[1][2][3] This introduces a unique chemical tag—a terminal alkyne group—into the cell's lipids. This "clickable" alkyne handle can then be detected with high specificity by reacting it with a fluorescently labeled azide (B81097) molecule in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, often referred to as "click chemistry".[1][4] This allows for the visualization and tracking of newly synthesized phospholipids.
Q2: What are the typical concentrations of this compound to use for cell labeling?
The optimal concentration of this compound can vary depending on the cell type and experimental goals. However, a good starting point for cultured cells is a concentration range of 100 µM to 500 µM.[1][5] Studies have shown effective labeling in NIH 3T3 cells with concentrations from 100 µM to 500 µM, leading to 18% to 44% of choline being replaced by this compound, respectively, after a 24-hour incubation.[1] For plant tissues, a concentration of 250 µM has been used successfully.[5] It is always recommended to perform a dose-response experiment to determine the ideal concentration for your specific system.
Q3: How long should I incubate my cells with this compound?
Incubation times can range from a few hours to 24 hours or even longer. Significant incorporation can be observed in as little as 30 minutes, with the signal increasing over time.[1] A common incubation period for robust labeling in cultured cells is 24 hours.[1] Longer incubation times generally lead to higher incorporation levels, but it is important to monitor for any potential cytotoxicity.
Q4: Is this compound toxic to cells?
This compound is generally well-tolerated by cells. Studies have shown that cells labeled with up to 250 µM this compound for 24 hours and then grown for over a week did not show signs of toxicity.[1] However, as with any metabolic label, it is good practice to assess cell viability and morphology, especially when using higher concentrations or longer incubation times.
Q5: Can I perform two-color imaging with this compound?
Yes, it is possible to perform two-color imaging by using this compound in combination with another choline analog, such as azidoethyl-choline (AECho).[6] By labeling cells with both analogs, you can subsequently detect them with two different fluorescent probes using orthogonal click chemistry reactions, allowing for the visualization of two distinct phospholipid populations.[6]
Troubleshooting Guide
Issue 1: Low or No Fluorescent Signal
Low or absent fluorescent signal is a common issue that can stem from problems in either the metabolic labeling step or the subsequent click chemistry reaction.
| Potential Cause | Recommended Solution |
| Inefficient Metabolic Labeling | |
| Insufficient this compound concentration | Increase the concentration of this compound in the culture medium. Perform a titration experiment to find the optimal concentration (e.g., 100 µM, 250 µM, 500 µM).[1] |
| Short incubation time | Extend the incubation period to allow for more significant incorporation (e.g., 12, 24, or 48 hours).[1] |
| Competition with choline in the medium | Standard culture media contain choline, which will compete with this compound for uptake. For higher labeling efficiency, consider using choline-free medium for the duration of the labeling. Even low concentrations of choline can reduce this compound uptake.[6][7] |
| Inefficient Click Chemistry Reaction | |
| Inactive copper(I) catalyst | The click reaction requires copper in its +1 oxidation state (Cu(I)), which can be readily oxidized to the inactive Cu(II) state by oxygen.[8][9] Always prepare the sodium ascorbate (B8700270) solution fresh to reduce the Cu(II) to Cu(I).[4][8] Consider degassing your reaction buffers. |
| Insufficient copper concentration | The optimal copper(I) concentration is crucial. A good starting point for bioconjugation is a final concentration of 50-100 µM.[8] You may need to optimize this for your specific system. |
| Absence or degradation of a stabilizing ligand | Ligands like THPTA or BTTAA are critical for stabilizing the Cu(I) catalyst, preventing its oxidation, and increasing reaction efficiency.[8] Ensure you are using a ligand at an appropriate concentration, typically at a 5-fold excess to the copper sulfate. |
| Inhibitory buffer components | Buffers containing coordinating anions, such as Tris or phosphate, can interfere with the copper catalyst.[9] If possible, use non-coordinating buffers like HEPES. |
| Degraded fluorescent azide | Ensure the fluorescent azide probe has been stored correctly (protected from light) and has not degraded. |
Issue 2: High Background Signal
A high background can obscure the specific signal from your labeled phospholipids.
| Potential Cause | Recommended Solution |
| Non-specific binding of the fluorescent azide | Increase the number and duration of washing steps after the click reaction to remove any unbound probe. Include a mild detergent like Tween 20 in your wash buffers. |
| Copper-induced fluorescence | In some cases, the copper catalyst itself can contribute to background fluorescence. Ensure thorough washing after the click reaction. |
| Cellular autofluorescence | Include a control sample that has not been treated with this compound but has undergone the entire fixation and staining procedure to assess the level of natural autofluorescence.[10] |
Issue 3: Evidence of Cell Toxicity
While generally well-tolerated, high concentrations or prolonged exposure to this compound or the click chemistry reagents can be toxic to cells.
| Potential Cause | Recommended Solution |
| High concentration of this compound | Reduce the concentration of this compound or shorten the incubation time. Perform a viability assay (e.g., Trypan Blue exclusion, MTT assay) to assess cytotoxicity at different concentrations. |
| Cytotoxicity of the copper catalyst | The copper catalyst used in the click reaction can be toxic to live cells.[4] For live-cell imaging applications, consider using copper-free click chemistry methods, such as strain-promoted azide-alkyne cycloaddition (SPAAC), which utilizes a strained cyclooctyne (B158145) instead of a copper catalyst.[11] If performing the click reaction on fixed cells, ensure thorough washing to remove all traces of copper before imaging. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with this compound
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Cell Seeding: Plate cells on a suitable culture vessel (e.g., glass-bottom dishes for microscopy) and allow them to adhere overnight.
-
Preparation of Labeling Medium: Prepare the cell culture medium containing the desired final concentration of this compound (e.g., 100-500 µM). For higher efficiency, use choline-free medium.
-
Labeling: Remove the old medium from the cells and replace it with the this compound-containing medium.
-
Incubation: Incubate the cells for the desired duration (e.g., 24 hours) under standard culture conditions (37°C, 5% CO₂).
-
Washing: After incubation, wash the cells three times with phosphate-buffered saline (PBS) to remove any unincorporated this compound.
-
Fixation (for fixed-cell imaging): Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS. The cells are now ready for the click chemistry reaction.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fluorescence Imaging
This protocol is for fixed cells.
-
Prepare Stock Solutions:
-
Prepare Click Reaction Cocktail: In a microcentrifuge tube, prepare the click cocktail immediately before use. For a 1 mL final volume, add the components in the following order:
-
PBS: ~950 µL
-
Fluorescent Azide stock: 2 µL (final concentration: 20 µM)
-
CuSO₄ stock: 5 µL (final concentration: 100 µM)
-
Ligand stock: 10 µL (final concentration: 500 µM)
-
Mix gently.
-
Fresh Sodium Ascorbate stock: 25 µL (final concentration: 2.5 mM)[8]
-
Mix gently again.
-
-
Reaction: Add the click reaction cocktail to the fixed and washed cells, ensuring the cells are completely covered.
-
Incubation: Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Remove the click reaction cocktail and wash the cells three to five times with PBS containing a mild detergent (e.g., 0.1% Tween 20).
-
Imaging: The cells are now ready for imaging using fluorescence microscopy.
Visualizations
Signaling Pathways and Workflows
Caption: Metabolic pathway for this compound incorporation.
References
- 1. Metabolic labeling and direct imaging of choline phospholipids in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. interchim.fr [interchim.fr]
- 4. benchchem.com [benchchem.com]
- 5. Bioorthogonal click chemistry for fluorescence imaging of choline phospholipids in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. salic.med.harvard.edu [salic.med.harvard.edu]
- 7. High-Resolution Optical Molecular Imaging of Changes in Choline Metabolism in Oral Neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Minimizing artifacts in Propargyl-choline click chemistry reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with propargyl-choline and copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My click reaction is showing low or no product yield. What are the common causes and how can I troubleshoot this?
A1: Low or no yield in a click reaction can stem from several factors. A systematic approach to troubleshooting is often the most effective.
Potential Causes & Solutions:
-
Inactive Copper(I) Catalyst: The active catalyst in CuAAC is Cu(I), which can be readily oxidized to the inactive Cu(II) state by oxygen.[1][2]
-
Solution: Ensure your reaction is deoxygenated by bubbling with an inert gas like argon or nitrogen.[3][4] Always use freshly prepared sodium ascorbate (B8700270) solution to reduce Cu(II) to Cu(I).[1][5]
-
-
Suboptimal Reagent Concentrations: The concentration of each reactant is critical for reaction efficiency.
-
Solution: Optimize the concentrations of your alkyne-labeled biomolecule (this compound incorporated), azide (B81097) probe, copper sulfate (B86663), and sodium ascorbate. See the table below for recommended starting concentrations.
-
-
Poor Quality or Degraded Reagents: The stability of your reagents, especially the azide probe and sodium ascorbate, can impact the reaction.
-
Solution: Use high-quality reagents and store them under the recommended conditions (typically protected from light and moisture at low temperatures). Prepare sodium ascorbate solutions fresh for each experiment.[4]
-
-
Presence of Copper Chelating Agents in the Buffer: Certain buffer components can chelate the copper catalyst, rendering it inactive.
-
Inaccessibility of the Alkyne Group: If the this compound is incorporated into a biomolecule, the alkyne group may be buried within the molecule's structure, making it inaccessible to the click reagents.[1][7]
Q2: I'm observing high background fluorescence or non-specific labeling in my imaging experiments. How can I reduce this?
A2: High background can obscure your specific signal and lead to misinterpretation of results.
Potential Causes & Solutions:
-
Excess Unreacted Azide Probe: Residual fluorescent azide that has not reacted with the alkyne will contribute to background.
-
Solution: Thoroughly wash your cells or sample after the click reaction to remove any unbound probe.[8]
-
-
Copper-Mediated Generation of Reactive Oxygen Species (ROS): Copper ions can catalyze the formation of ROS, which can lead to cellular damage and non-specific fluorescence.[9]
-
Precipitation of Reagents: Insoluble precipitates of the copper catalyst or other reagents can non-specifically adhere to cells or tissues.
-
Solution: Ensure all reagents are fully dissolved in a compatible solvent. Using a copper-stabilizing ligand can also improve the solubility of the copper catalyst.
-
Q3: My reaction seems to be working, but I'm getting unexpected side products. What could be causing this?
A3: The formation of side products can complicate downstream analysis and purification.
Potential Causes & Solutions:
-
Oxidative Homocoupling of the Alkyne: In the presence of oxygen, Cu(II) can promote the dimerization of terminal alkynes (Glaser coupling).[11][12]
-
Reactions with Sulfonyl Azides: If you are using a sulfonyl azide, it can undergo rearrangements and side reactions under copper catalysis.[12]
-
Solution: Be aware of the specific reactivity of your azide. If you suspect side reactions, consider using a different azide probe.
-
Data Presentation
Table 1: Recommended Starting Concentrations for CuAAC Reactions
| Reagent | In Vitro / Cell Lysates | Live Cell Labeling |
| This compound Labeled Biomolecule | 10 - 100 µM | N/A (Metabolically Incorporated) |
| Azide Probe | 50 - 200 µM | 1 - 50 µM |
| Copper(II) Sulfate (CuSO₄) | 50 - 200 µM | 10 - 100 µM[9] |
| Sodium Ascorbate | 1 - 5 mM | 0.5 - 2 mM |
| Copper Ligand (e.g., THPTA, BTTAA) | 250 µM - 1 mM | 50 - 500 µM |
Note: These are starting recommendations and may require optimization for your specific system.
Table 2: Comparison of Common Copper Ligands
| Ligand | Key Features | Recommended Applications |
| TBTA | Water-insoluble, requires organic co-solvent.[4][13] | In vitro reactions, organic synthesis. |
| THPTA | Water-soluble, accelerates reaction rate.[10][13] | Aqueous bioconjugation, cell lysates. |
| BTTAA | Highly water-soluble, significantly accelerates reaction and reduces cytotoxicity.[9][10][13] | Live cell imaging, in vivo applications. |
Experimental Protocols
Protocol 1: General Procedure for In Vitro Click Chemistry Labeling
-
Prepare Stock Solutions:
-
This compound labeled biomolecule in an appropriate buffer (e.g., PBS).
-
Azide probe in DMSO or water.
-
Copper(II) sulfate (CuSO₄) in water (e.g., 20 mM).
-
Sodium ascorbate in water (e.g., 100 mM). Prepare this solution fresh.
-
Copper ligand (e.g., THPTA) in water (e.g., 50 mM).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the this compound labeled biomolecule and the azide probe.
-
Add the copper ligand solution.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be gently mixed during this time.
-
-
Purification:
Protocol 2: Protocol for Live Cell Imaging with this compound
-
Metabolic Labeling:
-
Culture cells in media supplemented with this compound (typically 50-250 µM) for a desired period (e.g., 12-24 hours) to allow for metabolic incorporation into phospholipids (B1166683).[14][15]
-
-
Cell Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS) for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.
-
-
Click Reaction:
-
Prepare a "click cocktail" containing the fluorescent azide, CuSO₄, sodium ascorbate, and a biocompatible copper ligand (like BTTAA) in PBS.
-
Incubate the cells with the click cocktail for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash the cells thoroughly with PBS to remove unreacted reagents.
-
Mount the cells and image using a fluorescence microscope.
-
Mandatory Visualizations
Caption: Metabolic incorporation of this compound into phospholipids.
Caption: Experimental workflow for labeling and imaging.
Caption: Troubleshooting flowchart for low product yield.
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. What are the general procedures for click chemistry labeling of oligonucleotide and DNA? | AAT Bioquest [aatbio.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Click Chemistry [organic-chemistry.org]
- 6. Pseudo-ligandless Click Chemistry for Oligonucleotide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jenabioscience.com [jenabioscience.com]
- 8. salic.med.harvard.edu [salic.med.harvard.edu]
- 9. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vectorlabs.com [vectorlabs.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lumiprobe.com [lumiprobe.com]
- 14. Metabolic labeling and direct imaging of choline phospholipids in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Metabolic labeling and direct imaging of choline phospholipids in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Improving signal-to-noise ratio in Propargyl-choline experiments
Welcome to the technical support center for Propargyl-choline experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during these experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during your metabolic labeling experiments, from initial cell labeling to final detection.
Problem 1: Weak or No Signal After Click Chemistry Reaction
Q: I am not seeing a strong signal, or any signal at all, after performing the click chemistry reaction on my this compound labeled samples. What could be the cause?
A: A weak or absent signal is a common issue that can stem from several factors, ranging from inefficient labeling to problems with the click reaction itself.
Possible Causes and Solutions:
-
Inefficient Metabolic Labeling:
-
Optimize this compound Concentration and Incubation Time: The optimal concentration and duration of labeling can vary significantly between cell types. It's crucial to perform a titration experiment to determine the ideal conditions for your specific system. Studies have used concentrations ranging from 100 µM to 500 µM for effective labeling in mammalian cells.[1][2] Prolonged incubation (e.g., 24 hours) can increase incorporation, but must be balanced with potential toxicity.[2][3]
-
Cell Health and Confluency: Ensure your cells are healthy and in the logarithmic growth phase. Overly confluent or stressed cells may exhibit altered metabolic activity, leading to reduced incorporation of this compound.
-
Competition with Choline (B1196258): The presence of high concentrations of choline in the culture medium can compete with this compound for uptake and incorporation.[4][5] Consider using a choline-free or low-choline medium during the labeling period to enhance incorporation.
-
-
Issues with Click Chemistry Reagents:
-
Reagent Quality: Use high-quality, fresh reagents for the click reaction. The reducing agent, typically sodium ascorbate, is particularly susceptible to oxidation and should be prepared fresh for each experiment.[6][7]
-
Copper Catalyst Inactivity: The Cu(I) catalyst is essential for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction and can be easily oxidized to the inactive Cu(II) state.[7] Ensure your solutions are properly prepared and consider using a copper-chelating ligand like THPTA or BTTAA to protect the Cu(I) catalyst.[8]
-
Suboptimal Reagent Concentrations: The concentrations of the azide (B81097) probe (fluorophore or biotin), copper sulfate (B86663), and reducing agent may need to be optimized for your specific experimental setup.[7]
-
-
Experimental Procedure:
-
Insufficient Detection Reagent: Ensure you are using a sufficient molar excess of the azide-fluorophore or azide-biotin over the incorporated this compound. A 2- to 10-fold molar excess is a good starting point.[7]
-
Incomplete Cell Lysis or Permeabilization: For intracellular targets, ensure complete cell lysis or permeabilization to allow the click chemistry reagents to access the incorporated this compound.
-
Troubleshooting Workflow for Weak or No Signal:
Problem 2: High Background or Non-Specific Labeling
Q: My results show high background fluorescence/signal, making it difficult to distinguish the specific signal from my this compound labeled molecules. How can I reduce this?
A: High background can obscure your specific signal and lead to misinterpretation of results. Several factors can contribute to this issue.
Possible Causes and Solutions:
-
Excess Probe or Detection Reagents:
-
Titrate this compound Concentration: Using too high a concentration of this compound can lead to non-specific interactions. Perform a dose-response experiment to find the lowest effective concentration that provides a good signal-to-noise ratio.[7]
-
Non-specific Binding of Detection Reagents: The azide-fluorophore or azide-biotin can non-specifically bind to cellular components.
-
Thorough Washing: Increase the number and duration of wash steps after the click chemistry reaction to remove unbound detection reagents.[6][7]
-
Blocking: If using a biotin-azide for detection followed by streptavidin, ensure you have adequately blocked your sample (e.g., with BSA) to prevent non-specific binding of the streptavidin conjugate.[6]
-
-
-
Issues with Sample Preparation:
-
Inadequate Fixation and Permeabilization: Improper fixation can lead to leakage of labeled molecules, while harsh permeabilization can expose sticky intracellular components, increasing background. Optimize your fixation and permeabilization protocol.
-
Contaminants in Buffers: Ensure all buffers are freshly prepared and filtered to remove any particulate matter that could contribute to background.
-
-
Autofluorescence:
-
Control for Autofluorescence: Always include a control sample that has not been treated with this compound but has undergone the entire click chemistry and detection procedure. This will allow you to assess the level of natural cellular autofluorescence.
-
Choice of Fluorophore: If autofluorescence is a significant problem, consider using a fluorophore that emits in the red or far-red spectrum, where cellular autofluorescence is typically lower.
-
Experimental Controls to Identify Source of High Background:
| Control Type | Purpose | Expected Outcome for Low Background |
| No this compound Control | To assess background from click chemistry reagents and autofluorescence. | No or minimal signal. |
| No Click Chemistry Control | Labeled cells that do not undergo the click reaction. | No signal, indicating the signal is dependent on the click reaction. |
| Competition Control | Co-incubation of this compound with an excess of natural choline. | Significantly reduced signal, demonstrating specific uptake.[4][5] |
Problem 3: Cell Toxicity or Altered Morphology
Q: I've noticed that my cells are showing signs of toxicity (e.g., rounding up, detaching, cell death) after incubation with this compound or after the click chemistry reaction. What can I do to mitigate this?
A: Cell toxicity is a critical concern that can compromise the validity of your experimental results. The two main sources of toxicity in these experiments are the this compound itself and the copper catalyst used in the click reaction.
Possible Causes and Solutions:
-
This compound Induced Toxicity:
-
Optimize Concentration and Incubation Time: High concentrations or prolonged exposure to this compound can be toxic to some cell lines.[2] Perform a toxicity assay (e.g., MTT assay) to determine the maximum tolerable concentration and incubation time for your cells.
-
Monitor Cell Morphology: Regularly inspect your cells under a microscope during the labeling period to check for any changes in morphology.
-
-
Copper Catalyst Toxicity (for CuAAC):
-
Minimize Copper Concentration and Exposure: Use the lowest effective concentration of the copper catalyst and the shortest possible reaction time to achieve sufficient signal.[9][10]
-
Perform Click Reaction on Fixed Cells or Lysates: Whenever possible, perform the click reaction after cell fixation or in cell lysates.[6] This avoids exposing live cells to the potentially toxic copper catalyst.
-
Use Copper-Free Click Chemistry: For live-cell imaging or when copper toxicity is a major concern, consider using copper-free click chemistry methods such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[11][12][13][14][15] These methods utilize strained cyclooctynes (e.g., DBCO, BCN) that react with azides without the need for a copper catalyst, making them more biocompatible.[11][13][16]
-
Comparison of Copper-Catalyzed vs. Copper-Free Click Chemistry:
| Feature | Copper-Catalyzed (CuAAC) | Copper-Free (SPAAC) |
| Catalyst | Cu(I) | None required |
| Biocompatibility | Potentially toxic to live cells.[9][10] | Highly biocompatible, suitable for in vivo applications.[11][13][15] |
| Reaction Speed | Generally fast. | Can be very fast, dependent on the strain of the cyclooctyne (B158145).[12][13] |
| Reagents | Azide and terminal alkyne. | Azide and strained cyclooctyne (e.g., DBCO, BCN). |
| Complexity | Requires careful handling of copper catalyst and reducing agents. | Simpler reaction setup. |
Workflow for Mitigating Cell Toxicity:
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with this compound
-
Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase during the labeling period.
-
Preparation of Labeling Medium: Prepare the cell culture medium containing the desired final concentration of this compound. For enhanced labeling, consider using a choline-free or low-choline basal medium.
-
Labeling: Remove the existing medium from the cells and replace it with the this compound-containing medium.
-
Incubation: Incubate the cells under their normal growth conditions for the desired labeling period (e.g., 4-24 hours). The optimal time should be determined empirically.
-
Cell Harvest/Fixation: After incubation, wash the cells twice with PBS to remove unincorporated this compound. The cells can then be processed for downstream applications such as cell lysis or fixation for imaging.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Fixed Cells
-
Cell Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
Wash twice with PBS.
-
-
Prepare Click Reaction Cocktail (prepare fresh):
-
Azide-fluorophore (e.g., 1-10 µM)
-
Copper(II) sulfate (e.g., 100 µM)
-
Reducing agent (e.g., sodium ascorbate, 1 mM)
-
Optional: Copper-chelating ligand (e.g., THPTA, 500 µM)
-
Prepare in PBS.
-
-
Click Reaction:
-
Remove the wash buffer and add the click reaction cocktail to the cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Staining:
-
Remove the reaction cocktail and wash the cells three times with PBS.
-
If desired, counterstain nuclei with DAPI or Hoechst.
-
-
Imaging: Mount the coverslips and image using a fluorescence microscope.
Signaling Pathway and Experimental Workflow:
References
- 1. Bioorthogonal click chemistry for fluorescence imaging of choline phospholipids in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic labeling and direct imaging of choline phospholipids in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. salic.med.harvard.edu [salic.med.harvard.edu]
- 4. High-Resolution Optical Molecular Imaging of Changes in Choline Metabolism in Oral Neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. interchim.fr [interchim.fr]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cellular consequences of copper complexes used to catalyze bioorthogonal click reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmiweb.com [pharmiweb.com]
- 12. pnas.org [pnas.org]
- 13. Copper-Free Click Chemistry [sigmaaldrich.com]
- 14. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. Copper-free click chemistry in living animals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Propargyl-choline labeling issues in fixed versus live cells
Welcome to the technical support center for propargyl-choline labeling. This guide provides troubleshooting advice and answers to frequently asked questions for researchers utilizing this compound for metabolic labeling of choline-containing phospholipids (B1166683) in both fixed and live cells.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference in the workflow for this compound labeling in fixed versus live cells?
The primary distinction lies in the timing of the "click" reaction and the type of chemistry employed. In fixed-cell experiments, cells are first labeled with this compound, then fixed, permeabilized, and finally, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is performed to attach a fluorescent probe. For live-cell imaging, the key challenge is to perform the click reaction on living cells without inducing toxicity. This necessitates the use of copper-free click chemistry, specifically the strain-promoted azide-alkyne cycloaddition (SPAAC), or biocompatible copper-catalyzed methods.[1][2][3]
Q2: Why am I observing high background fluorescence in my fixed-cell labeling experiments?
High background in fixed-cell CuAAC can stem from several factors. Non-specific binding of the fluorescent alkyne probe is a common issue.[4] It's crucial to optimize the concentration of the fluorescent alkyne; higher concentrations can lead to increased background.[4] Additionally, ensuring thorough washing steps after the click reaction can help reduce non-specific signals.
Q3: I am seeing significant cell death in my live-cell labeling experiments. What could be the cause?
Cell death in live-cell this compound labeling is most commonly attributed to the toxicity of the copper(I) catalyst used in the traditional CuAAC click reaction.[1][2][5][6] Even at low micromolar concentrations, copper can be cytotoxic.[1] To mitigate this, it is highly recommended to use copper-free click chemistry (SPAAC) with reagents like DIBO or DBCO alkynes.[2][3][7] If CuAAC must be used, employing copper ligands such as BTTAA or l-histidine (B1673261) can help reduce its toxicity.[1][5][6]
Q4: My signal intensity is very low in live cells compared to fixed cells. How can I improve this?
Lower signal intensity in live-cell imaging can be due to several factors. The kinetics of copper-free click reactions, while rapid, may differ from the copper-catalyzed reaction.[1][2] Additionally, the concentration of the metabolically incorporated this compound may be a limiting factor. Consider optimizing the incubation time and concentration of this compound to ensure sufficient incorporation into phospholipids.[8][9] For live-cell CuAAC, the reaction time is often kept short (e.g., 3-5 minutes) to minimize toxicity, which might result in a lower signal compared to the longer reaction times permissible in fixed cells.[1]
Q5: Can this compound labeling affect the normal metabolism of my cells?
Studies have shown that this compound is efficiently incorporated into all classes of choline-containing phospholipids.[8][10][11] Lipid analysis of labeled cells has indicated that the fatty acid composition of this compound-labeled phospholipids is very similar to that of normal choline (B1196258) phospholipids.[8][11] Furthermore, the incorporation of the bioortholog has been shown to have little impact on the pool of other lipid species.[12][13][14] However, it is always good practice to perform control experiments to assess any potential impact on the specific cellular processes you are studying.
Troubleshooting Guides
Issue 1: No or Weak Signal in Fixed-Cell Imaging
| Potential Cause | Troubleshooting Step |
| Inefficient metabolic labeling | Increase this compound concentration (e.g., 1-100 µM) and/or incubation time (e.g., 5 min to 24 h).[8][9] |
| Incomplete click reaction | Ensure all click reaction components (copper sulfate, reducing agent, fluorescent azide) are fresh and at the correct concentrations. |
| Permeabilization issue | Optimize the permeabilization step (e.g., with Triton X-100) to ensure the click reagents can access intracellular phospholipids.[15] |
| Quenching of fluorescent signal | Ensure the imaging buffer is compatible with the fluorophore. Mount coverslips with an appropriate anti-fade mounting medium. |
Issue 2: High Cytotoxicity in Live-Cell Imaging
| Potential Cause | Troubleshooting Step |
| Copper toxicity from CuAAC | Switch to a copper-free click chemistry method (SPAAC) using a strained alkyne like DBCO or DIFO.[2][3][7] |
| High concentration of labeling reagents | Titrate the concentration of the this compound and the click chemistry reagents to the lowest effective concentration. |
| Extended incubation time | Minimize the duration of the click reaction in live cells. For ligand-accelerated CuAAC, labeling can be effective within 3-5 minutes.[1] |
| Contamination of reagents | Ensure all reagents and buffers are sterile to prevent contamination-induced cell death. |
Experimental Protocols
Protocol 1: this compound Labeling and Detection in Fixed Cells (CuAAC)
-
Metabolic Labeling: Culture cells in complete media containing 1-100 µM this compound for a desired period (e.g., 24 hours).[8]
-
Fixation: Wash cells with PBS and then fix with 3.7% formaldehyde (B43269) in PBS for 15-30 minutes.[8][15]
-
Permeabilization: Wash cells with PBS and permeabilize with 0.05% Triton X-100 in PBS for 10 minutes.[15]
-
Click Reaction: Incubate the fixed and permeabilized cells in the click reaction buffer for 30 minutes. The buffer should contain:
-
10 µM fluorescent azide (B81097) (e.g., Alexa Fluor 488 azide)[15]
-
1 mM CuSO₄[15]
-
50 mM ascorbic acid (or sodium ascorbate)[15]
-
0.1 M Tris buffer (pH 8.5)[15]
-
-
Washing and Imaging: Wash the cells thoroughly with PBS. Counterstain with a nuclear stain like Hoechst if desired. Image the cells using fluorescence microscopy.[8]
Protocol 2: this compound Labeling and Detection in Live Cells (SPAAC)
-
Metabolic Labeling: Culture cells in complete media containing an optimized concentration of this compound.
-
Washing: Gently wash the cells with pre-warmed complete media to remove unincorporated this compound.
-
Copper-Free Click Reaction: Incubate the live cells with a strained alkyne reagent (e.g., 100 µM DIFO-488) in complete media for a short duration (e.g., 1 minute) at 37°C.[3]
-
Washing and Imaging: Gently wash the cells with pre-warmed media to remove the excess fluorescent probe. Image the live cells immediately using a microscope equipped for live-cell imaging.
Visualizations
References
- 1. Click Chemistry With Copper - A Biocompatible Version - Berkeley Lab – Berkeley Lab News Center [newscenter.lbl.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cellular consequences of copper complexes used to catalyze bioorthogonal click reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Metabolic labeling and direct imaging of choline phospholipids in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Membrane staining and phospholipid tracking in Pseudomonas aeruginosa PAO1 using the phosphatidylcholine mimic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Metabolic labeling and direct imaging of choline phospholipids in vivo | Semantic Scholar [semanticscholar.org]
- 11. Metabolic labeling and direct imaging of choline phospholipids in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Bioorthogonal click chemistry for fluorescence imaging of choline phospholipids in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioorthogonal click chemistry for fluorescence imaging of choline phospholipids in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High-Resolution Optical Molecular Imaging of Changes in Choline Metabolism in Oral Neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with poor incorporation of Propargyl-choline in specific cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with poor incorporation of propargyl-choline in specific cell lines during metabolic labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic analog of choline (B1196258), an essential nutrient for cells. It contains a terminal alkyne group, which is a bioorthogonal handle. When introduced to cell culture, this compound is taken up by cells and incorporated into choline-containing phospholipids (B1166683), such as phosphatidylcholine (PC) and sphingomyelin (B164518) (SM), through the cell's natural metabolic pathways.[1][2][3][4] The incorporated alkyne group can then be detected with high specificity and sensitivity through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry," using a fluorescently labeled azide (B81097) probe.[1][2][3][4]
Q2: Why am I observing weak or no fluorescent signal after labeling?
Weak or no signal can result from issues at several stages of the experiment. The primary reasons include:
-
Poor cellular uptake of this compound: The cell line may have low expression of choline transporters.
-
Inefficient metabolic incorporation: The enzymatic machinery responsible for phospholipid synthesis may not efficiently use this compound as a substrate in your specific cell line.
-
Suboptimal labeling conditions: The concentration of this compound, incubation time, or cell density may not be optimal.
-
Inefficient click chemistry reaction: Problems with the click chemistry reagents or protocol can lead to poor detection of the incorporated label.
-
Cytotoxicity: High concentrations of this compound or prolonged incubation may be toxic to certain cell lines, leading to reduced metabolic activity.
Q3: How can I determine if my cell line is taking up this compound?
A competition assay can be performed to assess the specificity of this compound uptake.[5][6] By co-incubating the cells with a fixed concentration of this compound and increasing concentrations of natural choline, a decrease in the fluorescent signal would indicate that this compound uptake is mediated by specific choline transporters.[5][6]
Q4: Is this compound toxic to cells?
This compound is generally well-tolerated by many cell lines.[7] However, at high concentrations or with prolonged exposure, it can exhibit cytotoxicity. It is crucial to determine the optimal, non-toxic concentration for your specific cell line through a dose-response experiment, assessing cell viability using methods like MTT or Trypan Blue exclusion assays.
Troubleshooting Guide
Problem 1: Low or No this compound Incorporation
This is often the primary issue and can be addressed by systematically evaluating each step of the metabolic labeling process.
-
Low Expression of Choline Transporters: Choline uptake is mediated by transporters like Choline Transporter-Like proteins (CTL1-5), High-Affinity Choline Transporter (CHT1), and Organic Cation Transporters (OCTs).[8][9][10] The expression levels of these transporters can vary significantly between cell lines.[8][11] Cancer cell lines, for instance, often exhibit upregulated choline transporter expression.[8][11]
-
Competition with Choline in Media: Standard culture media contain choline, which will compete with this compound for uptake.
Solutions:
-
Optimize this compound Concentration: Increase the concentration of this compound in the culture medium. Refer to the table below for recommended starting concentrations for various cell lines.
-
Use Choline-Free Medium: If possible, switch to a choline-free medium during the labeling period to reduce competition.
-
Characterize Transporter Expression: If persistent issues occur, consider analyzing the expression of key choline transporters (e.g., CTL1) in your cell line via qPCR or Western blot.
-
Incubation Time: The time required for sufficient incorporation of this compound can vary depending on the cell line's metabolic rate.
-
Cell Density: Confluency can affect cellular metabolism and nutrient uptake.
Solutions:
-
Optimize Incubation Time: Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the optimal labeling duration for your cell line.
-
Optimize Cell Density: Ensure that cells are in the exponential growth phase and at an optimal density (typically 70-80% confluency) during labeling.
Problem 2: Inefficient Click Chemistry Reaction
Even with successful metabolic incorporation, a failed click chemistry reaction will result in no signal.
-
Copper(I) Oxidation: The active catalyst in the CuAAC reaction is Cu(I), which can be easily oxidized to the inactive Cu(II) state.
-
Degraded Reagents: Sodium ascorbate (B8700270), the reducing agent, is prone to oxidation. Fluorescent azides can degrade if not stored properly.
-
Suboptimal Reagent Concentrations: The concentrations of copper, ligand, reducing agent, and the azide probe are critical.
Solutions:
-
Prepare Fresh Reagents: Always prepare fresh solutions of sodium ascorbate and the copper catalyst immediately before use.
-
Use a Copper Ligand: Employ a Cu(I)-stabilizing ligand, such as THPTA or BTTAA, to protect the catalyst from oxidation.[12]
-
Optimize Reagent Concentrations: Titrate the concentrations of the click chemistry reagents to find the optimal conditions for your system.
-
Interfering Buffer Components: Tris-based buffers should be avoided as the amine groups can chelate copper ions and inhibit the reaction.
Solution:
-
Use Compatible Buffers: Perform the click chemistry reaction in non-coordinating buffers such as PBS or HEPES.
Quantitative Data Summary
The following table provides a summary of recommended starting concentrations of this compound for various cell lines. Note that these are starting points, and optimization for your specific experimental conditions is highly recommended.
| Cell Line | This compound Concentration | Reference |
| NIH3T3 | 10 µM - 5 mM | [1] |
| HEK293T | 100 µM | [1] |
| Jurkat | 300 - 500 µM | [11] |
| HeLa | 200 µM - 2 mM | [5] |
| Vero | 12.5 µM - 1.6 mM | [13] |
| PC12 | 400 µM | [8] |
| HepG2 | 400 µM | [8] |
| BT-474 | 2 mM | [5] |
| MDA-MB-231 | 2 mM | [5] |
| bEND3 | 20 µM | [14] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Adherent Cells with this compound
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Cell Seeding: Seed cells in a suitable culture vessel (e.g., 6-well plate, chambered coverglass) and grow to 70-80% confluency.
-
Preparation of Labeling Medium: Prepare the complete growth medium containing the desired final concentration of this compound. If using choline-free medium, supplement it with this compound.
-
Labeling: Remove the existing medium from the cells and wash once with warm PBS. Add the prepared labeling medium to the cells.
-
Incubation: Incubate the cells for the desired period (e.g., 4-24 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Washing: After incubation, remove the labeling medium and wash the cells three times with warm PBS to remove unincorporated this compound.
-
Proceed to Fixation and Click Chemistry: The cells are now ready for fixation and the click chemistry reaction.
Protocol 2: Copper(I)-Catalyzed Click Chemistry (CuAAC) for Fluorescence Imaging
Note: Prepare all click chemistry reagent stocks and the final reaction cocktail fresh.
-
Fixation: Fix the labeled cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS and then permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash the cells three times with PBS.
-
Preparation of Click Reaction Cocktail: Prepare the click reaction cocktail in PBS. The final concentrations of the components can be optimized, but a good starting point is:
-
100 µM Fluorescent Azide (e.g., Alexa Fluor 488 Azide)
-
1 mM CuSO4
-
10 mM Sodium Ascorbate (add last, immediately before use)
-
100 µM THPTA (optional, but recommended)
-
-
Click Reaction: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Nuclear Staining (Optional): Counterstain the nuclei with a suitable dye (e.g., DAPI or Hoechst) for 5-10 minutes.
-
Final Washes and Imaging: Wash the cells twice with PBS and mount for fluorescence microscopy.
Visualizations
Signaling Pathways Influencing Choline Metabolism
Oncogenic signaling pathways such as the RAS/MAPK and PI3K/AKT pathways can enhance choline uptake and metabolism in cancer cells, leading to increased levels of phosphocholine.[1][2][15] Understanding these pathways can provide context for variations in this compound incorporation between normal and cancerous cell lines.
Caption: Signaling pathways regulating this compound uptake and metabolism.
Experimental Workflow for this compound Labeling and Detection
This workflow outlines the key steps from cell preparation to final imaging.
Caption: Experimental workflow for this compound labeling.
Troubleshooting Logic Flowchart
This flowchart provides a logical sequence of steps to diagnose and resolve issues with poor signal.
Caption: Troubleshooting flowchart for this compound labeling.
References
- 1. Focus on the glycerophosphocholine pathway in choline phospholipid metabolism of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Choline metabolism in malignant transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic labeling and direct imaging of choline phospholipids in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. High-Resolution Optical Molecular Imaging of Changes in Choline Metabolism in Oral Neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic labeling and direct imaging of choline phospholipids in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular and Functional Characterization of Choline Transporter-Like Proteins in Esophageal Cancer Cells and Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Choline transport via choline transporter-like protein 1 in conditionally immortalized rat syncytiotrophoblast cell lines TR-TBT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Choline metabolism and its implications in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. interchim.fr [interchim.fr]
- 13. researchgate.net [researchgate.net]
- 14. An advanced method for propargylcholine phospholipid detection by direct-infusion MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. KEGG PATHWAY: Choline metabolism in cancer - Homo sapiens (human) [kegg.jp]
Optimizing copper catalyst concentration for Propargyl-choline click reaction
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction specifically for propargyl-choline substrates.
Troubleshooting Guide
This guide addresses common issues encountered during the this compound click reaction, offering a structured approach to problem-solving.
Issue 1: Low or No Product Yield
Question: My click reaction with this compound has a very low yield or is not working at all. What are the primary factors to investigate?
Answer: Low or no product yield is a frequent challenge in CuAAC reactions. A systematic evaluation of the catalyst, reagents, and reaction conditions is crucial for identifying the root cause.
| Potential Cause | Recommended Solution(s) |
| Inactive Copper Catalyst | The active catalyst, Copper(I), is susceptible to oxidation to the inactive Copper(II) state by dissolved oxygen.[1][2] Ensure you are using a fresh solution of a reducing agent like sodium ascorbate (B8700270) to regenerate Cu(I) in situ from a Cu(II) source (e.g., CuSO₄).[1][2] Degassing your solvents by sparging with an inert gas (e.g., nitrogen or argon) can also minimize catalyst oxidation. |
| Reagent Degradation or Impurity | The purity of both the this compound and the azide (B81097) partner is critical. Verify the integrity of your starting materials using appropriate analytical techniques. It is especially important to use a freshly prepared solution of sodium ascorbate, as it is prone to degradation. |
| Suboptimal Copper Concentration | The concentration of the copper catalyst is a critical parameter. For many bioconjugation reactions, a final Cu(I) concentration in the range of 50-100 µM is a good starting point.[2] However, this may need to be optimized for your specific system. |
| Inappropriate Ligand or Ligand:Copper Ratio | A stabilizing ligand is essential for protecting the Cu(I) catalyst from oxidation and disproportionation, and for accelerating the reaction.[2][3] For aqueous reactions involving this compound, water-soluble ligands such as THPTA and BTTAA are highly recommended.[4] The ligand-to-copper ratio should also be optimized, with a 5:1 ratio often used to protect biomolecules.[2][3] |
| Substrate-Specific Issues | If the this compound is incorporated into a larger biomolecule, steric hindrance may be a factor. Consider increasing the reaction time or temperature, or adjusting the linker length on your azide partner. |
| Precipitate Formation | The formation of a precipitate can indicate poor solubility of reactants or the product, or the formation of insoluble copper species.[2] Adding a co-solvent like DMSO or t-butanol can improve solubility.[2] Ensuring proper complexation of the copper with the ligand before initiating the reaction can prevent the formation of insoluble copper salts. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal copper catalyst concentration for the this compound click reaction?
A1: The ideal copper concentration is dependent on the specific substrates and reaction conditions. For bioconjugation applications with this compound, a final copper concentration of 50-100 µM is a common starting point.[2] However, it is highly recommended to perform a preliminary optimization experiment by testing a range of concentrations (e.g., 25 µM to 250 µM).
Q2: Should I use a Cu(I) or Cu(II) salt as the catalyst source?
A2: While Cu(I) is the active catalytic species, it is unstable and readily oxidizes.[1] Therefore, it is more common and convenient to use a stable Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), in combination with a reducing agent like sodium ascorbate.[1][3] The reducing agent generates the active Cu(I) catalyst in the reaction mixture.[3]
Q3: What is the role of a ligand and which one should I choose for my this compound reaction?
A3: Ligands are crucial for stabilizing the active Cu(I) catalyst, which prevents its oxidation and increases the reaction rate.[2][3] For reactions in aqueous environments, which are common for experiments with this compound, water-soluble ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA are recommended.[4]
Q4: Can the choline (B1196258) group of this compound interfere with the reaction?
A4: While the propargyl group is the reactive moiety, the positively charged quaternary ammonium (B1175870) group of choline could potentially interact with negatively charged components in the reaction mixture. However, the CuAAC reaction is generally very robust and compatible with a wide range of functional groups. If you suspect interference, adjusting the pH or ionic strength of the buffer may be beneficial.
Q5: How can I monitor the progress of my this compound click reaction?
A5: The choice of monitoring technique depends on your specific molecules. Techniques such as thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), and high-performance liquid chromatography (HPLC) are commonly used to track the consumption of starting materials and the formation of the triazole product. If one of your reactants is fluorescent, you can also monitor the reaction using fluorescence spectroscopy or microscopy.[5][6]
Quantitative Data Summary
The following table provides a summary of recommended starting concentrations and ratios for key components in a typical this compound CuAAC reaction. These should be systematically varied to find the optimal conditions for your specific application.
| Component | Recommended Starting Concentration/Ratio | Notes |
| Copper(II) Sulfate (CuSO₄) | 50 - 100 µM | Higher concentrations can increase the reaction rate but may also lead to side reactions or cellular toxicity.[2] |
| Sodium Ascorbate | 1 - 5 mM | A 10- to 50-fold excess over the copper concentration is typical. Always prepare a fresh solution.[2] |
| Ligand (e.g., THPTA) | 5-fold excess relative to copper | A higher ligand-to-copper ratio can protect sensitive biomolecules from oxidative damage.[2][3] |
| This compound Substrate | Dependent on the specific experiment | |
| Azide Substrate | 1.1 - 2.0 equivalents (relative to this compound) | A slight excess of one reactant can help drive the reaction to completion. |
| pH | 6.5 - 8.0 | The CuAAC reaction is generally tolerant of a wide pH range, but Tris buffer should be avoided as it can inhibit the catalyst.[7] |
| Temperature | Room Temperature | Gentle heating (e.g., 37-40 °C) may be beneficial for sluggish reactions, but be mindful of the stability of your biomolecules. |
| Reaction Time | 1 - 4 hours | Reaction times can vary significantly based on reactant concentrations and steric hindrance. Monitor the reaction to determine the optimal time. |
Experimental Protocols
Protocol 1: General Procedure for Optimizing Copper Catalyst Concentration
This protocol describes a method for systematically varying the copper catalyst concentration to determine the optimal conditions for your this compound click reaction.
Materials:
-
This compound containing molecule
-
Azide-containing molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) stock solution (e.g., 10 mM in water)
-
Ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, prepare fresh )
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Microcentrifuge tubes or a 96-well plate
Procedure:
-
Prepare a master mix containing your this compound and azide substrates in the reaction buffer at your desired final concentrations.
-
Set up a series of reactions in separate tubes or wells. To each reaction, add the master mix.
-
Prepare a premix of copper and ligand. In a separate tube, mix the CuSO₄ and ligand stock solutions. For a 5:1 ligand-to-copper ratio, you would mix one part CuSO₄ stock with five parts ligand stock.
-
Add the copper/ligand premix to each reaction tube to achieve a range of final copper concentrations (e.g., 25, 50, 100, 150, 200, and 250 µM).
-
Initiate the reactions by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5 mM.
-
Incubate the reactions at room temperature or your desired temperature, protected from light if using fluorescent reagents.
-
Monitor the reaction progress at various time points (e.g., 30, 60, 120, and 240 minutes) using your chosen analytical method (e.g., LC-MS, HPLC).
-
Analyze the results to determine the copper concentration that provides the highest yield and fastest reaction rate for your specific system.
Visualizations
Caption: Troubleshooting workflow for low yield in this compound click reactions.
Caption: Simplified mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. researchgate.net [researchgate.net]
- 6. Bioorthogonal click chemistry for fluorescence imaging of choline phospholipids in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Weak Western Blot Signals of Propargyl-choline Labeled Proteins
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering weak or absent bands in Western blot experiments involving propargyl-choline labeled proteins.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any signal for my protein of interest. What are the most common initial checks?
If you are experiencing a complete lack of signal, a systematic evaluation of each stage of the experimental workflow is crucial. Begin by confirming the following:
-
Successful Protein Labeling: Ensure that your protein of interest was successfully labeled with the this compound. This can be verified by running a positive control if available.
-
Integrity of Reagents: Verify that all reagents, especially the biotin-azide, copper sulfate, and the reducing agent (e.g., sodium ascorbate), have not expired and have been stored correctly.[1][2] Azide-containing reagents can be light-sensitive.[2]
-
Click Chemistry Reaction Conditions: Double-check the concentrations of all click chemistry reagents and the composition of the reaction buffer.[1]
-
Western Blot Procedure: Review your standard Western blot protocol for any potential errors in protein transfer, antibody/streptavidin incubation, or substrate addition.[1]
Q2: My bands are very faint. How can I increase the signal intensity?
Weak signals can arise from multiple steps in the protocol. Consider the following optimizations:
-
Increase Protein Load: The concentration of the target protein may be too low. Increase the total amount of protein loaded onto the gel.[3][4]
-
Optimize Antibody/Streptavidin Concentration: The concentration of your primary antibody (if used) or streptavidin-HRP may be insufficient. Titrate these reagents to find the optimal concentration, which is often a 2-4 fold increase from the starting dilution.[3][4][5]
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Enhance Detection: Switch to a high-sensitivity ECL substrate for low-abundance proteins.[1] Ensure the substrate is fresh and used at the recommended temperature and incubation time.[1][3]
-
Check Transfer Efficiency: Confirm successful protein transfer from the gel to the membrane using a reversible stain like Ponceau S.[4][6] For smaller proteins, consider using a membrane with a smaller pore size (0.22 µm) and optimizing transfer times.[7]
Q3: Can components of my lysis buffer interfere with the click chemistry reaction?
Yes, certain components commonly found in lysis buffers can inhibit the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
-
Reducing Agents: DTT and β-mercaptoethanol will reduce the Cu(I) catalyst to an inactive state. It is recommended to lyse cells in a buffer that does not contain these agents.[1]
-
Protease Inhibitors: While necessary to prevent protein degradation, ensure that the protease inhibitor cocktail used does not contain chelating agents like EDTA, which can interfere with the copper catalyst.
Q4: How can I differentiate between a click chemistry problem and a general Western blot issue?
To pinpoint the source of the problem, it is helpful to include a biotinylated positive control on your blot.[1] This could be a commercially available biotinylated protein ladder or a purified protein that you know is biotinylated.
-
If the positive control is detected but your sample is not: The issue likely lies with the metabolic labeling with this compound or the click chemistry reaction itself.[1]
-
If neither the positive control nor your sample is detected: The problem is more likely with the detection steps of your Western blot, such as the streptavidin-HRP, the substrate, or the imaging process.[1]
Q5: I'm observing high background, which is obscuring my weak bands. What can I do?
High background can mask a weak signal. Here are some common causes and solutions:
-
Endogenous Biotin: Some cellular proteins are naturally biotinylated and will be detected by streptavidin-HRP. To mitigate this, consider using an avidin/biotin blocking kit before incubating with streptavidin-HRP.[1]
-
Inadequate Blocking: The blocking buffer may not be effectively preventing non-specific binding. Avoid using milk-based blockers as they can contain endogenous biotin.[1] A 3-5% solution of Bovine Serum Albumin (BSA) in TBST is a common alternative.[1]
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Excessive Antibody/Streptavidin Concentration: Too high a concentration of streptavidin-HRP can lead to non-specific binding. Titrate to find the optimal concentration.[1]
-
Contamination: Ensure all buffers and equipment are clean to avoid particulate contamination that can appear as spots on the blot.[8]
Data Presentation
Table 1: Recommended Reagent Concentration Ranges for Optimization
| Reagent | Starting Concentration | Optimized Range | Reference |
| Total Protein Load | 10-15 µg | 20-50 µg | [9] |
| Streptavidin-HRP | 1:5,000 - 1:20,000 | 1:1,000 - 1:40,000 | [1] |
| High-Sensitivity ECL Substrate Incubation | 1-5 minutes | As per manufacturer's instructions | [1] |
| NaCl in Wash Buffers | 0.15M | 0.15M - 0.5M | [3][8] |
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
This protocol provides a starting point for the click chemistry reaction to attach biotin-azide to this compound labeled proteins in a cell lysate.
-
Prepare Stock Solutions:
-
Biotin-azide: 10 mM in DMSO
-
Copper(II) Sulfate (CuSO4): 50 mM in water
-
Sodium Ascorbate (B8700270): 500 mM in water (prepare fresh)
-
THPTA (optional but recommended ligand): 100 mM in water
-
-
Reaction Setup: In a microfuge tube, combine the following in order:
-
50 µL of cell lysate (containing this compound labeled proteins)
-
Add biotin-azide to a final concentration of 20-100 µM.
-
Add THPTA to a final concentration of 1 mM.
-
Add CuSO4 to a final concentration of 1 mM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.
-
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Sample Preparation for SDS-PAGE: Add SDS-PAGE sample buffer to the reaction mixture and heat at 70°C for 10 minutes. The samples are now ready for gel electrophoresis.
Protocol 2: Western Blot Detection of Biotinylated Proteins
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% BSA in TBST.
-
Streptavidin-HRP Incubation: Incubate the membrane with HRP-conjugated streptavidin (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with an ECL substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a suitable imager.
Mandatory Visualization
Caption: Experimental workflow for Western blot analysis of this compound labeled proteins.
Caption: Troubleshooting decision tree for weak Western blot signals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. assaygenie.com [assaygenie.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. stjohnslabs.com [stjohnslabs.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 8. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 9. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Propargyl-choline Uptake Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Propargyl-choline (PCho) for metabolic labeling and imaging of choline-containing phospholipids (B1166683).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (PCho) is a synthetic analog of choline (B1196258), an essential nutrient for cell membrane synthesis.[1][2] PCho is readily taken up by cells through their natural choline transport mechanisms.[3] Once inside the cell, it is metabolized and incorporated into choline-containing phospholipids, such as phosphatidylcholine and sphingomyelin.[4][5] The key feature of PCho is the presence of a terminal alkyne group. This alkyne serves as a "handle" for a highly specific chemical reaction called "click chemistry."[6][7] By introducing a fluorescently labeled azide (B81097) molecule, researchers can covalently attach a fluorescent tag to the PCho-containing phospholipids, allowing for their visualization and analysis using fluorescence microscopy.[4][8]
Q2: How does serum concentration potentially impact this compound uptake?
While direct studies on the impact of serum concentration on this compound uptake are not extensively documented in the provided search results, we can infer potential effects based on general principles of cell culture and drug-protein interactions:
-
Competition with Endogenous Choline: Serum is a source of choline.[9] Higher concentrations of serum in the cell culture media will lead to increased levels of endogenous choline, which will competitively inhibit the uptake of this compound, as they share the same transport pathways.[6][10] This can result in a weaker fluorescent signal.
-
Binding to Serum Proteins: Serum contains a high concentration of proteins, most notably albumin.[11][12] These proteins can bind to a wide variety of small molecules, including drugs and nutrients.[13][14][15] It is plausible that this compound may bind to serum proteins, which could reduce its bioavailability for cellular uptake. The extent of this binding would likely be dependent on the serum concentration.
Q3: What are the typical concentrations of this compound to use in an experiment?
The optimal concentration of this compound can vary depending on the cell type and experimental goals. However, published studies have used a range of concentrations, typically from 100 µM to 500 µM for overnight labeling in cultured cells.[8] For shorter incubation times (e.g., 1-6 hours), concentrations up to 1 mM have been reported.[8] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How can I verify that the observed fluorescence is specific to this compound uptake and incorporation?
To ensure the specificity of your signal, you should perform the following control experiments:
-
No this compound Control: Cells that are not incubated with this compound but are subjected to the same fixation and click chemistry reaction conditions should not show significant fluorescence.[10]
-
Competition Assay: Co-incubate the cells with a fixed concentration of this compound and increasing concentrations of natural choline. A specific uptake mechanism should show a dose-dependent decrease in the fluorescent signal with increasing concentrations of competing choline.[6][10]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Weak or No Fluorescent Signal | 1. Inefficient this compound uptake. 2. Sub-optimal click chemistry reaction. 3. Low expression of choline transporters in the cell line. 4. High serum concentration in the media. | 1. Increase the concentration of this compound or extend the incubation time. 2. Ensure the freshness and correct concentration of all click chemistry reagents (copper sulfate (B86663), reducing agent, fluorescent azide). 3. Use a positive control cell line known to have high choline uptake. 4. Reduce the serum concentration in the culture medium during the labeling period. |
| High Background Fluorescence | 1. Non-specific binding of the fluorescent azide. 2. Incomplete removal of click chemistry reagents. | 1. Ensure thorough washing of the cells after the click chemistry reaction. 2. Include a "no this compound" control to assess the level of background staining.[10] |
| Cell Toxicity or Altered Morphology | 1. High concentration of this compound. 2. Toxicity from the click chemistry reagents. | 1. Perform a toxicity assay to determine the optimal, non-toxic concentration of this compound for your cells. 2. Minimize the incubation time and concentration of the click chemistry reagents. Ensure thorough washing after the reaction. |
Experimental Protocols
Protocol: Measuring this compound Uptake and the Impact of Serum
This protocol outlines a typical experiment to measure this compound uptake and assess the competitive effect of serum concentration.
1. Cell Culture and Seeding:
- Culture your cells of interest in their recommended growth medium.
- Seed the cells onto glass coverslips in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.
2. This compound Labeling:
- Prepare labeling media with varying concentrations of serum (e.g., 0%, 2%, 5%, 10% fetal bovine serum).
- To each serum concentration, add the desired final concentration of this compound (e.g., 200 µM).
- As a negative control, prepare media with each serum concentration but without this compound.
- For a competition control, prepare media with a standard serum concentration (e.g., 10%) and this compound, supplemented with an excess of natural choline (e.g., 2 mM).[6]
- Aspirate the growth medium from the cells and wash once with phosphate-buffered saline (PBS).
- Add the prepared labeling media to the respective wells and incubate for the desired time (e.g., 4 hours) at 37°C in a CO2 incubator.
3. Cell Fixation:
- Aspirate the labeling medium and wash the cells three times with PBS.
- Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- Wash the cells three times with PBS.
4. Click Chemistry Reaction:
- Prepare the click reaction cocktail. A typical cocktail includes:
- Fluorescent azide (e.g., Alexa Fluor 488 azide)
- Copper (II) sulfate (CuSO4)
- A reducing agent (e.g., sodium ascorbate)
- Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
- Wash the cells twice with PBS.
- Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
- Aspirate the click reaction cocktail and wash the cells three times with PBS.
5. Counterstaining and Mounting:
- (Optional) Stain the cell nuclei with a DNA dye like DAPI.
- Mount the coverslips onto microscope slides using an appropriate mounting medium.
6. Imaging and Analysis:
- Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
- Quantify the mean fluorescence intensity per cell for each condition using image analysis software.
Quantitative Data Summary
| Parameter | Concentration Range | Cell Line | Reference |
| This compound (Labeling) | 100 µM - 1 mM | HeLa, NIH 3T3 | [8][10] |
| Choline Chloride (Competition) | 0.2 mM - 60 mM | HeLa | [6] |
Visualizations
Caption: Cellular uptake and metabolic labeling pathway of this compound.
References
- 1. What is the mechanism of CHOLINE C-11? [synapse.patsnap.com]
- 2. Low Serum Choline Concentrations Are Associated with Worse Cognitive Performance in Subjects with Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Choline transport for phospholipid synthesis: An emerging role of choline transporter-like protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic labeling and direct imaging of choline phospholipids in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. interchim.fr [interchim.fr]
- 8. pnas.org [pnas.org]
- 9. Increase in serum choline levels predicts for improved progression-free survival (PFS) in patients with advanced cancers receiving pembrolizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Resolution Optical Molecular Imaging of Changes in Choline Metabolism in Oral Neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical impact of serum proteins on drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Serum albumin: clinical significance of drug binding and development as drug delivery vehicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benthamdirect.com [benthamdirect.com]
- 14. CHARACTERIZATION OF DRUG INTERACTIONS WITH SERUM PROTEINS BY USING HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Validating Propargyl-Choline Incorporation: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the precise validation of metabolic labeling is paramount. Propargyl-choline, a bioorthogonal analog of choline (B1196258), has emerged as a powerful tool for tracing the dynamics of choline-containing phospholipids (B1166683). This guide provides an objective comparison of mass spectrometry and other common techniques for validating its incorporation, supported by experimental data and detailed protocols.
Mass spectrometry (MS) stands out as a highly sensitive and specific method for the quantitative analysis of this compound incorporation into phospholipids.[1][2][3] This technique allows for the detailed characterization of labeled lipid species, providing insights into the metabolic fate of the analog.[1][2] However, alternative methods such as fluorescence microscopy and thin-layer chromatography (TLC) offer complementary information, particularly regarding the subcellular localization of the labeled molecules.
Comparative Analysis of Validation Methods
The choice of validation method depends on the specific research question. While mass spectrometry excels in providing precise quantitative data, fluorescence microscopy offers invaluable spatial resolution.
| Feature | Mass Spectrometry (MS) | Fluorescence Microscopy | Thin-Layer Chromatography (TLC) |
| Primary Output | Quantitative data on the abundance of specific this compound-labeled lipid species. | Visualization of the subcellular localization of this compound-labeled lipids. | Separation of lipid classes, allowing for the detection of this compound incorporation into different phospholipid families. |
| Sensitivity | High (subfemtomole sensitivity has been demonstrated).[1] | High, dependent on the fluorophore used. | Low to moderate (in the low picomole range). |
| Specificity | High, provides detailed molecular information, including fatty acid composition. | Moderate, localization can be subject to artifacts. | Low, lipid species are generally not resolved. |
| Quantitative Capability | Highly quantitative. | Semi-quantitative, based on fluorescence intensity. | Semi-quantitative, based on spot intensity. |
| Throughput | Moderate to high, depending on the sample preparation and instrumentation. | High, multiple samples can be imaged in parallel. | High, multiple samples can be run on a single plate. |
| Instrumentation | Requires specialized mass spectrometry equipment (e.g., ESI-MS/MS). | Requires a fluorescence microscope with appropriate filters. | Requires basic chromatography equipment. |
Performance Data: this compound Incorporation Efficiency
Studies have demonstrated the efficient incorporation of this compound into cellular phospholipids. Electrospray ionization-tandem mass spectrometry (ESI-MS/MS) analysis has been used to quantify the percentage of choline replaced by this compound in various cell lines and organisms.
In NIH 3T3 cells labeled for 24 hours, the incorporation of this compound into total phosphatidylcholine (PC) phospholipids was proportional to the concentration of the analog in the culture medium.[4][5]
| This compound Concentration | % Choline Replaced by this compound in PC |
| 100 µM | 18% |
| 250 µM | 33% |
| 500 µM | 44% |
Similarly, in the plant species Arabidopsis thaliana, mass spectrometry-based lipidomic analysis revealed significant incorporation of this compound into total choline phospholipids, with the highest levels observed in the roots.[6][7]
| Plant Tissue | % of Total Choline Phospholipids Labeled |
| Roots | ~50% |
| Whole Seedlings | ~22% |
| Leaves | ~13% |
| Stems | ~19% |
| Cotyledons | ~28% |
| Siliques | ~18% |
Experimental Protocols
I. Metabolic Labeling of Cells with this compound
-
Cell Culture: Plate cells (e.g., NIH 3T3) in complete media (e.g., DMEM with 10% bovine calf serum) and allow them to adhere and enter the exponential growth phase.[4]
-
Labeling: Replace the culture medium with fresh medium containing the desired concentration of this compound bromide (e.g., 100 µM, 250 µM, or 500 µM).[4][5][8]
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours) to allow for the metabolic incorporation of the analog.[4][5][8]
II. Validation by Mass Spectrometry
-
Lipid Extraction:
-
Harvest the cells and wash with PBS.
-
Extract total lipids using a suitable solvent system (e.g., chloroform/methanol/water).
-
-
Click Chemistry (Optional but Recommended for Enhanced Sensitivity):
-
To enhance detection, the alkyne group of the incorporated this compound can be reacted with an azide-containing reporter tag via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction.[1] A recently introduced method utilizes azidopalmitate as a clickable MS reporter, which adds a predictable mass shift and generates a diagnostic fragment in negative ion mode MS2 analysis.[1]
-
-
LC-MS/MS Analysis:
-
Resuspend the lipid extract in an appropriate solvent for injection.
-
Analyze the sample using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) equipped with an electrospray ionization (ESI) source.[5][8]
-
Perform targeted analysis to detect and quantify the specific this compound-containing phospholipids based on their mass-to-charge ratio (m/z) and fragmentation patterns.
-
III. Validation by Fluorescence Microscopy
-
Cell Fixation: After metabolic labeling, fix the cells with a suitable fixative (e.g., 3.7% formaldehyde (B43269) in PBS).[4][8]
-
Click Chemistry:
-
Permeabilize the cells if intracellular structures are to be visualized.
-
Perform a click reaction by incubating the fixed cells with a fluorescent azide (B81097) (e.g., Alexa Fluor 568 azide).[4]
-
-
Imaging:
-
Wash the cells to remove excess reagents.
-
Counterstain with a nuclear stain (e.g., Hoechst) if desired.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.[4] The resulting fluorescence will indicate the subcellular localization of the incorporated this compound.
-
Visualizing the Workflow
The following diagrams illustrate the key steps in the validation of this compound incorporation.
Figure 1. Mass Spectrometry Workflow.
Figure 2. Fluorescence Microscopy Workflow.
References
- 1. An advanced method for propargylcholine phospholipid detection by direct-infusion MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An advanced method for propargylcholine phospholipid detection by direct-infusion MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Metabolic labeling and direct imaging of choline phospholipids in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bioorthogonal click chemistry for fluorescence imaging of choline phospholipids in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. salic.med.harvard.edu [salic.med.harvard.edu]
A Head-to-Head Battle of Bioorthogonal Probes: Propargyl-choline vs. Azidocholine for Metabolic Labeling of Choline Phospholipids
For researchers in cell biology, neuroscience, and drug development, tracking the synthesis and turnover of choline-containing phospholipids (B1166683) is crucial for understanding a myriad of cellular processes. Two powerful tools have emerged for this purpose: propargyl-choline and azidocholine. These choline (B1196258) analogs are metabolic Trojan horses, incorporating into phospholipids and enabling their visualization and analysis through bioorthogonal click chemistry. This guide provides a comprehensive comparison of their performance, supported by experimental data, to help you select the optimal probe for your research needs.
Choline-containing phospholipids are the most abundant class of phospholipids in eukaryotic cell membranes, playing vital roles in membrane structure, cell signaling, and metabolism.[1] The ability to visualize the dynamics of these lipids in living cells and organisms has been revolutionized by the development of metabolic labeling strategies using choline analogs bearing bioorthogonal functional groups.[1][2] this compound, with its terminal alkyne group, and azidocholine, with its azide (B81097) moiety, are the two most prominent probes in this class.[3][4] Both are readily taken up by cells and incorporated into choline-containing phospholipids, such as phosphatidylcholine and sphingomyelin, via the Kennedy pathway.[3][5] Once incorporated, the alkyne or azide group can be specifically and efficiently tagged with a reporter molecule, such as a fluorophore or a biotin (B1667282) tag, using click chemistry.[1][2]
This guide will delve into a direct comparison of this compound and azidocholine, focusing on their labeling efficiency, potential effects on cellular processes, and the versatility of their respective detection methods. We will also provide detailed experimental protocols and visualizations to aid in your experimental design.
At a Glance: this compound vs. Azidocholine
| Feature | This compound | Azidocholine |
| Bioorthogonal Group | Terminal Alkyne | Azide |
| Primary Detection Chemistry | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or CuAAC |
| Live-Cell Imaging Compatibility | Primarily for fixed cells due to copper cytotoxicity | Excellent for live-cell imaging (SPAAC) |
| Incorporation Efficiency | High, can replace a significant fraction of native choline | High, with azidoethyl-choline (AECho) being more efficient than longer-chain analogs |
| Toxicity | Generally low and well-tolerated at typical working concentrations[6] | Generally low and well-tolerated |
| Two-Color Imaging | Can be paired with azidocholine for sequential labeling[2][7] | Can be paired with this compound for sequential labeling[2][7] |
Performance Showdown: Quantitative Data
The efficiency with which a choline analog is incorporated into phospholipids is a critical factor for achieving robust and sensitive detection. Studies have shown that both this compound and azidocholine are efficiently utilized by cells.
This compound Incorporation Efficiency
Research has demonstrated that this compound can effectively compete with endogenous choline for incorporation into phospholipids. In NIH 3T3 cells, labeling with this compound for 24 hours resulted in a dose-dependent replacement of choline in total phosphatidylcholine (PC) phospholipids.[6]
| This compound Concentration | Percentage of Choline Replaced in PC |
| 100 µM | 18% |
| 250 µM | 33% |
| 500 µM | 44% |
Data from Jao et al., PNAS, 2009.[6]
Importantly, this high level of incorporation was achieved without significant effects on the relative abundance of other non-choline containing phospholipids, and cells labeled with up to 500 µM this compound for 48 hours showed no obvious signs of toxicity and continued to divide.[6]
Azidocholine as an Effective Choline Mimic
Azidocholine, particularly 1-azidoethyl-choline (AECho), has been shown to be an excellent mimic of natural choline and is efficiently incorporated into all classes of choline phospholipids.[7] While direct quantitative comparison of incorporation efficiency with this compound under identical conditions is limited in the literature, studies have shown robust labeling with AECho, enabling sensitive visualization.[7] The ability to use copper-free click chemistry (SPAAC) with azidocholine is a significant advantage for live-cell imaging applications, as it avoids the cytotoxicity associated with the copper catalyst required for CuAAC.[4]
Visualizing the Workflow and Pathways
To better understand the application of these probes, the following diagrams illustrate the metabolic pathway for their incorporation and a typical experimental workflow for labeling and detection.
Experimental Protocols
The following are generalized protocols for metabolic labeling with this compound and azidocholine. Optimal concentrations and incubation times should be determined empirically for each cell type and experimental system.
Protocol 1: Metabolic Labeling of Cultured Cells with this compound
-
Cell Seeding: Seed cells on a suitable culture vessel (e.g., glass-bottom dish for microscopy) and allow them to adhere and grow to the desired confluency.
-
Labeling: Replace the culture medium with fresh medium containing this compound. A final concentration between 100-500 µM is a good starting point.[6]
-
Incubation: Incubate the cells for 12-48 hours under normal culture conditions.
-
Washing: Gently wash the cells three times with phosphate-buffered saline (PBS) to remove unincorporated this compound.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: If intracellular targets are to be labeled, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Click Reaction (CuAAC):
-
Prepare a fresh click reaction cocktail. A typical cocktail consists of:
-
Fluorescent azide (e.g., Alexa Fluor 594 azide) at 1-10 µM
-
Copper(II) sulfate (B86663) (CuSO4) at 100-200 µM
-
A reducing agent such as sodium ascorbate (B8700270) (5-10 mM)
-
A copper-chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) to improve reaction efficiency and reduce cell damage.
-
-
Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
-
Washing: Wash the cells three times with PBS.
-
Imaging: The cells are now ready for imaging by fluorescence microscopy.
Protocol 2: Live-Cell Metabolic Labeling with Azidocholine followed by SPAAC
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Labeling: Replace the culture medium with fresh medium containing azidoethyl-choline (AECho) at a final concentration of 100-500 µM.
-
Incubation: Incubate the cells for 12-48 hours.
-
Washing: Gently wash the cells three times with fresh, pre-warmed culture medium.
-
Strain-Promoted Click Reaction (SPAAC):
-
Add a strained alkyne-fluorophore conjugate (e.g., a DBCO-fluorophore) to the culture medium at a final concentration of 1-10 µM.
-
Incubate for 30-60 minutes under normal culture conditions.
-
-
Washing: Wash the cells twice with fresh medium.
-
Live-Cell Imaging: Image the live cells immediately using fluorescence microscopy.
Protocol 3: Two-Color Imaging using this compound and Azidocholine
This protocol allows for the sequential labeling of two different pools of choline phospholipids.[7]
-
First Labeling: Label cells with the first choline analog (e.g., azidocholine) for a desired period.
-
Wash and Chase: Wash the cells and incubate in medium containing the second choline analog (e.g., this compound).
-
First Click Reaction (SPAAC): Perform the SPAAC reaction to label the azido-modified phospholipids with the first fluorophore (e.g., a green fluorescent DBCO dye).
-
Wash: Wash the cells thoroughly.
-
Fixation and Permeabilization: Fix and permeabilize the cells as described in Protocol 1.
-
Second Click Reaction (CuAAC): Perform the CuAAC reaction to label the propargyl-modified phospholipids with a second, spectrally distinct fluorophore (e.g., a red fluorescent azide).
-
Wash and Image: Wash the cells and proceed with two-color fluorescence imaging.
Conclusion: Making the Right Choice
Both this compound and azidocholine are powerful and effective probes for the metabolic labeling of choline-containing phospholipids. The choice between them largely depends on the specific experimental requirements.
-
For fixed-cell imaging and applications where copper-catalyzed click chemistry is feasible, this compound offers a robust and highly efficient labeling strategy.
-
For live-cell imaging and experiments where the potential cytotoxicity of copper is a concern, azidocholine, in conjunction with strain-promoted click chemistry, is the superior choice.
Furthermore, the ability to use both probes in combination for two-color imaging opens up exciting possibilities for pulse-chase experiments to study the dynamics of phospholipid synthesis, trafficking, and turnover with high spatial and temporal resolution.[2][7] By carefully considering the experimental goals and the strengths of each probe, researchers can unlock a deeper understanding of the complex roles of choline phospholipids in cellular health and disease.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Biosynthetic labeling and two-color imaging of phospholipids in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. interchim.fr [interchim.fr]
- 4. researchgate.net [researchgate.net]
- 5. Choline-containing phospholipid synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 6. Metabolic labeling and direct imaging of choline phospholipids in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. salic.med.harvard.edu [salic.med.harvard.edu]
Propargyl-choline vs. EdU: A Comparative Guide for Cell Proliferation Studies
In the dynamic field of cell biology, accurately monitoring cell proliferation is crucial for understanding tissue development, cancer progression, and the efficacy of therapeutic agents. While 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) is a well-established tool for directly measuring DNA synthesis, other metabolic labels like Propargyl-choline offer insights into the anabolic processes that accompany cell division. This guide provides an objective comparison of this compound and EdU, offering researchers a clear perspective on which tool is best suited for their experimental needs.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and EdU lies in the distinct cellular processes they target.
This compound: A Marker for Membrane Synthesis
This compound is a choline (B1196258) analog that is metabolically incorporated into choline-containing phospholipids (B1166683), such as phosphatidylcholine and sphingomyelin, which are essential components of cellular membranes.[1][2] Proliferating cells have a high demand for lipids to support the formation of new membranes for daughter cells. This compound is processed through the Kennedy pathway, where it is phosphorylated, converted to CDP-propargyl-choline, and finally used to synthesize propargyl-containing phospholipids.[3] Thus, this compound serves as an indirect indicator of cell proliferation by monitoring the upregulation of phospholipid biosynthesis.
EdU: A Direct Measure of DNA Replication
EdU, a nucleoside analog of thymidine, is directly incorporated into newly synthesized DNA during the S-phase of the cell cycle.[4][5] DNA polymerase does not distinguish EdU from its natural counterpart, leading to its integration into the replicating genome.[5] This makes EdU a direct and highly specific marker for cells that are actively dividing.[6]
Both molecules possess a terminal alkyne group, which allows for their detection via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[6][7] This bioorthogonal reaction enables the covalent attachment of a fluorescent azide (B81097), allowing for visualization by microscopy or quantification by flow cytometry.
Quantitative Comparison
The following table summarizes the key characteristics and experimental parameters for this compound and EdU.
| Feature | This compound | EdU (5-ethynyl-2'-deoxyuridine) |
| Target Biomolecule | Choline-containing phospholipids (e.g., phosphatidylcholine) | DNA |
| Cellular Process Measured | Phospholipid synthesis (membrane biogenesis) | DNA replication (S-phase) |
| Measurement Type | Indirect measure of cell proliferation | Direct measure of cell proliferation |
| Typical Working Concentration | 10 µM - 2 mM, depending on the cell line[8] | 10 µM[9][10] |
| Typical Incubation Time | 1 - 24 hours[1] | 1 - 2 hours (can be varied)[10] |
| Detection Method | Copper(I)-catalyzed azide-alkyne cycloaddition (Click chemistry) | Copper(I)-catalyzed azide-alkyne cycloaddition (Click chemistry) |
| Advantages | - Monitors a key anabolic process associated with proliferation- Can be used to study lipid metabolism and trafficking[11] | - Direct and highly specific marker for S-phase[5]- Does not require harsh DNA denaturation like BrdU[12]- Rapid and efficient labeling[7] |
| Limitations | - Indirect measure of proliferation; lipid synthesis can occur without cell division- Higher concentrations may be required compared to EdU | - Can induce DNA damage and apoptosis at high concentrations[13] |
Experimental Protocols
This compound Labeling for Fluorescence Microscopy
This protocol is adapted from studies on metabolic labeling of choline phospholipids.[1][14]
-
Cell Plating: Plate cells on coverslips at the desired density and allow them to adhere overnight.
-
This compound Incubation: Prepare a stock solution of this compound. Dilute the stock solution in a complete culture medium to the desired final concentration (e.g., 100 µM). Remove the old medium from the cells and add the this compound-containing medium. Incubate for the desired duration (e.g., 24 hours) under standard culture conditions.
-
Cell Fixation: Wash the cells twice with PBS. Fix the cells with 3.7% formaldehyde (B43269) in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS. Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes (optional, depending on subsequent staining).
-
Click Reaction: Prepare the click reaction cocktail. For a 1 mL reaction, add the following in order: 885 µL of PBS, 20 µL of a 50 mM CuSO₄ solution, 50 µL of a 50 mM ascorbic acid solution, and 5 µL of a 2 mM fluorescent azide stock solution. Remove the permeabilization buffer and add the click reaction cocktail to the cells. Incubate for 30 minutes at room temperature, protected from light.
-
Washing and Counterstaining: Wash the cells three times with PBS. If desired, counterstain the nuclei with a DNA dye like Hoechst 33342.
-
Imaging: Mount the coverslips and visualize using a fluorescence microscope.
EdU Labeling for Fluorescence Microscopy
This protocol is a standard procedure for EdU-based cell proliferation assays.[9][15]
-
Cell Plating: Plate cells on coverslips at the desired density and allow them to adhere overnight.
-
EdU Incubation: Prepare a 10 mM stock solution of EdU in DMSO. Dilute the stock solution in a complete culture medium to a final concentration of 10 µM. Remove the old medium and add the EdU-containing medium. Incubate for 1-2 hours under standard culture conditions.
-
Cell Fixation: Wash the cells twice with PBS. Fix the cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells twice with 3% BSA in PBS. Permeabilize with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
Click Reaction: Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions. Typically, this involves adding the fluorescent azide and a copper catalyst to a reaction buffer. Add the cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
Washing and Counterstaining: Wash the cells once with 3% BSA in PBS. If desired, counterstain the nuclei with Hoechst 33342.
-
Imaging: Mount the coverslips and visualize using a fluorescence microscope.
Visualizations
Signaling and Metabolic Pathways
Caption: EdU is transported into the cell, phosphorylated, and incorporated into nascent DNA during S-phase.
Caption: this compound enters the Kennedy pathway to form phospholipids for membrane synthesis.
Experimental Workflow
Caption: Comparative workflow for this compound and EdU labeling experiments.
Conclusion
This compound and EdU are both powerful tools that leverage click chemistry for the detection of key biological processes. However, they are not interchangeable for the study of cell proliferation.
-
EdU is the unequivocal choice for the direct, specific, and quantitative measurement of cell proliferation via DNA synthesis. Its short incubation time and high specificity make it the gold standard for cell cycle analysis.
-
This compound provides a unique window into the metabolic state of the cell, specifically membrane biogenesis . While increased phospholipid synthesis is a hallmark of proliferation, it is an indirect measure. The strength of this compound lies in its ability to study lipid metabolism, trafficking, and the dynamics of cellular membranes, which are complementary to proliferation studies.
For researchers and drug development professionals, the choice between these two molecules depends on the specific question being asked. For a definitive assessment of cell division, EdU is the appropriate tool. For a more nuanced understanding of the metabolic changes that accompany cell growth and proliferation, this compound offers valuable insights.
References
- 1. Metabolic labeling and direct imaging of choline phospholipids in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. interchim.fr [interchim.fr]
- 4. selleckchem.com [selleckchem.com]
- 5. EdU proliferation: Applications, assay kits & techniques [baseclick.eu]
- 6. Analysis of Cell Proliferation and Homeostasis Using EdU Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. interchim.fr [interchim.fr]
- 8. jenabioscience.com [jenabioscience.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. 5-Ethynyl-2'-deoxyuridine - Wikipedia [en.wikipedia.org]
- 14. High-Resolution Optical Molecular Imaging of Changes in Choline Metabolism in Oral Neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
Propargyl-choline: A High-Fidelity Analog for Choline Metabolism Research
A Comparative Guide to the Specificity of Propargyl-choline in Metabolic Labeling
For researchers in cell biology, neuroscience, and drug development, tracking the synthesis and turnover of choline-containing phospholipids (B1166683) is crucial for understanding a myriad of cellular processes. This compound has emerged as a powerful tool for this purpose, acting as a bioorthogonal choline (B1196258) analog that is readily incorporated into cellular metabolism. This guide provides a detailed comparison of this compound with other choline analogs, supported by experimental data, to assist researchers in making informed decisions for their experimental designs.
High Specificity and Efficient Incorporation of this compound
This compound is a choline molecule where a methyl group is replaced by a propargyl group, which contains a terminal alkyne. This modification allows for its detection via a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[1][2][3]
Experimental evidence from multiple studies demonstrates that this compound is an excellent substrate for the enzymes of the CDP-choline pathway, the primary route for phosphatidylcholine (PC) and sphingomyelin (B164518) (SM) synthesis in mammalian cells.[4][5][6] Upon introduction to cell culture or in vivo models, this compound is readily taken up by cells and metabolized into propargyl-containing phospholipids.
Minimal Perturbation of Cellular Lipid Homeostasis
A key indicator of a good metabolic analog is its ability to be incorporated without significantly altering the natural metabolic landscape. Studies using electrospray ionization-tandem mass spectrometry (ESI-MS/MS) have shown that labeling cells with this compound does not cause obvious alterations in the metabolism of other non-choline phospholipids.[1][7] Furthermore, the fatty acid composition of this compound-labeled phospholipids closely mirrors that of their natural choline-containing counterparts, indicating that this compound is a high-fidelity analog.[2][3][8]
Quantitative Comparison of Choline Analog Incorporation
The efficiency of incorporation is a critical factor when selecting a choline analog. The following table summarizes data on the incorporation of this compound into choline phospholipids in various cell types.
| Cell Type | This compound Concentration | % Incorporation into Total Choline Phospholipids | Reference |
| NIH 3T3 Cells | 100 µM | 18% into PC, 5% into SM | Jao et al. (2009), PNAS[1][8] |
| NIH 3T3 Cells | 250 µM | 33% into PC, 10% into SM | Jao et al. (2009), PNAS[1][8] |
| NIH 3T3 Cells | 500 µM | 44% into PC, 15% into SM | Jao et al. (2009), PNAS[1][8] |
| Arabidopsis Roots | 250 µM | ~50% | Paper et al. (2018), Plant Methods[9] |
Comparison with Other Choline Analogs
While this compound is widely used, other choline analogs have also been developed. A study by Na et al. investigated a range of choline analogs with different N-alkyl substituents. Their findings, based on lipidomics analysis, indicate that the choline lipid biosynthetic machinery is surprisingly permissive, incorporating analogs with various structural modifications.[10][11]
However, the efficiency of incorporation tends to decrease with increasing chain length of the alkyl substituent.[10][11] For instance, analogs like hexynyl choline showed reduced metabolic labeling efficiency compared to this compound.[10][11] Another commonly used analog is 1-Azidoethyl-choline (AECho), which contains an azide (B81097) moiety for click chemistry.[6][12] Both this compound and AECho are effectively incorporated via the CDP-choline pathway.[6][12] The choice between an alkyne- or azide-containing analog often depends on the specific click chemistry reaction partner (a fluorescent azide or alkyne, respectively) and the experimental context.
Experimental Protocols
Metabolic Labeling of Cultured Cells with this compound
-
Cell Culture: Plate cells (e.g., NIH 3T3) in a suitable culture dish and grow to the desired confluency in standard growth medium.
-
Labeling: Prepare a stock solution of this compound in a sterile buffer (e.g., PBS). Add the this compound stock solution to the cell culture medium to a final concentration of 100-500 µM.
-
Incubation: Incubate the cells with the this compound-containing medium for a desired period (e.g., 24-48 hours) under standard cell culture conditions.
-
Harvesting: After incubation, wash the cells with PBS to remove unincorporated this compound and proceed with fixation for imaging or lipid extraction for mass spectrometry analysis.
Click Chemistry Reaction for Fluorescence Imaging
-
Fixation: Fix the this compound-labeled cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Click Reaction Cocktail: Prepare a fresh click reaction cocktail containing:
-
A fluorescent azide (e.g., Alexa Fluor 594 azide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
A reducing agent (e.g., sodium ascorbate)
-
A copper-chelating ligand (e.g., THPTA or BTTAA) in a suitable buffer.
-
-
Staining: Incubate the fixed and permeabilized cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
Washing and Imaging: Wash the cells with PBS and mount for fluorescence microscopy.
Lipid Extraction and Mass Spectrometry Analysis
-
Lipid Extraction: After harvesting the labeled cells, perform a total lipid extraction using a standard method such as the Bligh and Dyer or Folch method.
-
Sample Preparation: Dry the extracted lipids under a stream of nitrogen and resuspend in a solvent suitable for mass spectrometry analysis (e.g., methanol/chloroform).
-
Mass Spectrometry: Analyze the lipid extract using electrospray ionization-tandem mass spectrometry (ESI-MS/MS) to identify and quantify the incorporation of this compound into different phospholipid species.[7][13][14]
Visualizing the Pathway and Workflow
To provide a clearer understanding of the processes involved, the following diagrams illustrate the metabolic pathway for this compound incorporation and the general experimental workflow.
Caption: Metabolic incorporation of this compound via the CDP-choline pathway.
Caption: General experimental workflow for this compound labeling and detection.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic labeling and direct imaging of choline phospholipids in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDP-choline pathway - Wikipedia [en.wikipedia.org]
- 5. File:Enzymes of the CDP-choline pathway.jpg - Wikimedia Commons [commons.wikimedia.org]
- 6. interchim.fr [interchim.fr]
- 7. salic.med.harvard.edu [salic.med.harvard.edu]
- 8. pnas.org [pnas.org]
- 9. Bioorthogonal click chemistry for fluorescence imaging of choline phospholipids in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic Labeling-Based Chemoproteomics Establishes Choline Metabolites as Protein Function Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Choline-containing phospholipid synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 13. researchgate.net [researchgate.net]
- 14. An advanced method for propargylcholine phospholipid detection by direct-infusion MS - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Control Experiments for Propargyl-Choline Labeling
For Researchers, Scientists, and Drug Development Professionals
Propargyl-choline is a powerful metabolic label that enables the visualization and analysis of newly synthesized choline-containing phospholipids (B1166683). As a bioortholog of choline (B1196258), it is processed by cellular machinery and incorporated into molecules like phosphatidylcholine (PC) and sphingomyelin (B164518) (SM). The terminal alkyne group on this compound allows for covalent ligation to reporter tags (e.g., fluorophores, biotin) via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".
To ensure the specificity and validity of experimental results, a rigorous set of controls is paramount. This guide compares the most critical control experiments for this compound labeling studies, providing the necessary protocols and expected outcomes to validate your findings.
Comparison of Essential Control Experiments
A successful this compound labeling experiment relies on demonstrating that the observed signal is specific to the metabolic incorporation of the analog and the subsequent click reaction. The following controls are essential for robust and publishable data.
| Control Experiment | Purpose | Expected Outcome | Primary Validation |
| 1. No-Label Control | To measure background signal from the detection reagent and autofluorescence. | No or negligible signal compared to the experimental group.[1][2][3][4] | Specificity of metabolic incorporation. |
| 2. Competitive Inhibition | To confirm that this compound utilizes the same metabolic pathway as native choline. | Significant reduction in signal in the presence of excess native choline.[5] | Pathway-specific incorporation. |
| 3. No-Click-Reagent Control | To ensure the signal is dependent on the click reaction chemistry. | No or negligible signal. | Specificity of the click reaction. |
| 4. Enzymatic Digestion | To verify that this compound is incorporated into the headgroup of phospholipids. | Significant reduction in signal after treatment with Phospholipase C (PLC).[1][2] | Correct molecular incorporation. |
Quantitative Data Summary
The following table presents representative quantitative data demonstrating the efficacy of this compound labeling and the impact of key controls. Data is conceptual and based on typical experimental outcomes reported in the literature.
| Condition | This compound (µM) | Competitor (Choline, µM) | Relative Fluorescence Intensity (%) | % Incorporation into PC |
| Experimental | 100 | 0 | 100% | ~18%[1] |
| Experimental | 250 | 0 | 250% | ~33%[1] |
| No-Label Control | 0 | 0 | < 5%[1][4] | 0% |
| Competitive Inhibition | 100 | 1000 (10x excess) | < 20%[3] | Significantly Reduced |
| Enzymatic Control (PLC) | 100 | 0 | < 10%[2] | N/A |
Note: Relative Fluorescence Intensity is normalized to the 100 µM experimental condition. % Incorporation can vary by cell type and incubation time.
Experimental Workflow and Control Integration
The following diagram illustrates a standard workflow for a this compound labeling experiment, highlighting the integration points for the essential control groups.
Caption: Workflow for this compound Labeling and Controls.
Detailed Experimental Protocols
Below are generalized protocols for the key experiments. Researchers should optimize concentrations and incubation times for their specific cell type and experimental goals.
Protocol 1: Standard this compound Labeling
-
Cell Culture: Plate cells (e.g., HEK293, HeLa, NIH 3T3) on coverslips in a 24-well plate and grow to 70-80% confluency.
-
Metabolic Labeling: Remove the growth medium and replace it with a fresh medium containing 100-500 µM this compound.[1] Incubate for 18-24 hours under standard cell culture conditions.
-
Fixation: Wash cells three times with Phosphate-Buffered Saline (PBS). Fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash cells twice with PBS. Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.
-
Click Reaction: Wash cells three times with PBS. Prepare the click reaction cocktail. A typical cocktail includes:
-
Fluorescent azide (B81097) (e.g., Alexa Fluor 488 Azide, 2-5 µM)
-
Copper(II) sulfate (B86663) (CuSO₄, 1 mM)
-
Reducing agent (e.g., Sodium Ascorbate, 50 mM, freshly prepared)
-
Copper ligand (e.g., TBTA, 100 µM)
-
-
Incubation: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Final Washes & Mounting: Wash cells three times with PBS. If desired, counterstain nuclei with DAPI. Mount the coverslip on a microscope slide with an appropriate mounting medium.
-
Imaging: Visualize by fluorescence microscopy using the appropriate filter sets.
Protocol 2: Control Experiments
The following are modifications to the standard protocol to perform the essential controls.
-
No-Label Control:
-
Competitive Inhibition Control:
-
In Step 2 , prepare a medium containing the desired concentration of this compound (e.g., 100 µM) and add a 10-fold or greater molar excess of native choline chloride (e.g., 1 mM).[3] The high concentration of native choline should outcompete this compound for uptake and incorporation, leading to a dramatic decrease in signal.
-
-
No-Click-Reagent Control:
-
Follow the standard protocol until Step 5 . Prepare the click reaction cocktail but omit a critical component, most commonly the fluorescent azide or the copper sulfate. This confirms that the fluorescence is specifically a result of the complete click reaction.
-
-
Enzymatic Digestion Control (Phospholipase C):
-
After Step 4 (Permeabilization) , wash the cells with a PLC-compatible buffer (e.g., TBS with 10 mM CaCl₂).
-
Incubate the cells with Phospholipase C (from C. perfringens, 0.02 U/mL) for 1 hour at 37°C.[1][2]
-
For a parallel negative control, incubate another sample in the same buffer but with EDTA instead of CaCl₂, as PLC activity is calcium-dependent.[1]
-
Wash thoroughly with PBS before proceeding to Step 5 . A successful control will show a greatly diminished signal in the PLC-treated sample compared to the buffer-only sample.
-
References
- 1. Metabolic labeling and direct imaging of choline phospholipids in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioorthogonal click chemistry for fluorescence imaging of choline phospholipids in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. pubs.acs.org [pubs.acs.org]
Quantitative comparison of Propargyl-choline uptake in different cell types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative comparison of Propargyl-choline (PCho) uptake and incorporation into phospholipids (B1166683) across various cell types, supported by experimental data from peer-reviewed studies. The information is intended to assist researchers in designing and interpreting experiments involving this metabolic labeling reagent.
Quantitative Comparison of this compound Incorporation
This compound is a valuable tool for tracing choline-containing phospholipids in living cells. As a bioortholog of choline (B1196258), it is readily taken up by cells and incorporated into phosphatidylcholine (PC), sphingomyelin (B164518) (SM), and other choline-containing phospholipids through the CDP-choline pathway.[1] The alkyne group on this compound allows for its visualization and quantification via copper(I)-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry").[2][3][4]
The efficiency of this compound incorporation can vary significantly between different cell types, reflecting differences in their metabolic activity and expression of choline transporters.[5][6] The following table summarizes quantitative data on this compound incorporation from published studies.
| Cell Type/Tissue | Organism | Concentration of this compound | Duration of Labeling | Level of Incorporation | Analytical Method | Reference |
| NIH 3T3 cells | Mouse | 100 µM | 24 hours | Replaced >50% of choline head groups in total lipids | Electrospray ionization-tandem mass spectrometry (ESI-MS/MS) | [2] |
| NIH 3T3 cells | Mouse | 500 µM | Not Specified | Up to 44% substitution for choline | Not Specified | [7] |
| bEND3 cells (brain endothelial) | Mouse | 20 µM (LpPC 16:0) | 24 hours | Significant decrease in unlabeled PC, indicating replacement | ESI-tandem MS | [8] |
| Arabidopsis thaliana (roots) | Plant | 250 µM | 7 days | ~50% of total choline and propargylcholine lipids | ESI-MS/MS | [7][9] |
| HeLa cells | Human | Not Specified | ~60 minutes | Rapid uptake observed | Fluorescence microscopy after click chemistry | [10] |
Experimental Protocols
The methodologies employed to quantify this compound uptake are crucial for the reproducibility and comparison of results. Below are detailed protocols adapted from the cited literature.
Cell Culture and Labeling
-
Cell Lines: NIH 3T3, bEND3, or other cell lines of interest are cultured in their respective recommended media supplemented with fetal bovine serum and antibiotics.
-
Labeling with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., PBS).
-
When cells reach the desired confluency, replace the culture medium with fresh medium containing the desired concentration of this compound (e.g., 100-500 µM).[2][7]
-
Incubate the cells for the desired duration (e.g., 24 hours) under standard cell culture conditions (37°C, 5% CO2).[2][8]
-
Quantification of this compound Incorporation by Mass Spectrometry
-
Lipid Extraction:
-
After labeling, wash the cells with ice-cold PBS.
-
Harvest the cells and perform lipid extraction using a modified Bligh-Dyer method with methanol, chloroform, and water.[2]
-
-
Mass Spectrometry Analysis:
-
Analyze the extracted lipids using electrospray ionization-tandem mass spectrometry (ESI-MS/MS).[2][7][8]
-
Quantify this compound-containing phospholipids (propargyl-PC, propargyl-SM) and their unlabeled counterparts.[2][7][8] Internal standards for each lipid class should be used for accurate quantification.[7][8]
-
Visualization of this compound Incorporation by Fluorescence Microscopy
-
Fixation and Permeabilization:
-
After labeling, fix the cells with 4% paraformaldehyde in PBS.
-
Permeabilize the cells with a detergent such as Triton X-100 or saponin.
-
-
Click Chemistry Reaction:
-
Prepare a "click" reaction cocktail containing a fluorescent azide (B81097) (e.g., Alexa Fluor 568 azide), copper(I) sulfate (B86663) (CuSO4), and a reducing agent like sodium ascorbate.[2]
-
Incubate the fixed and permeabilized cells with the click reaction cocktail to covalently link the fluorescent probe to the incorporated this compound.
-
-
Imaging:
-
Wash the cells to remove excess reagents.
-
Mount the coverslips on microscope slides and image using a fluorescence microscope with appropriate filter sets.[2]
-
Visualizing the Pathways and Processes
To better understand the mechanisms and workflows involved in this compound utilization, the following diagrams have been generated.
Caption: Cellular uptake and metabolic pathway of this compound.
Caption: Experimental workflow for this compound uptake analysis.
References
- 1. interchim.fr [interchim.fr]
- 2. pnas.org [pnas.org]
- 3. Metabolic labeling and direct imaging of choline phospholipids in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Frontiers | Choline metabolism and its implications in cancer [frontiersin.org]
- 6. cris.unibo.it [cris.unibo.it]
- 7. Bioorthogonal click chemistry for fluorescence imaging of choline phospholipids in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An advanced method for propargylcholine phospholipid detection by direct-infusion MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validating Propargyl-choline Labeling Specificity: A Comparison Guide with Phospholipase Treatment
In the dynamic field of lipid research, accurately tracking the synthesis and distribution of specific lipid species is paramount. Propargyl-choline, a bioorthogonal analog of choline (B1196258), has emerged as a powerful tool for the metabolic labeling of choline-containing phospholipids (B1166683), enabling their visualization and analysis within cellular contexts. However, ensuring the specificity of this labeling is critical for the accurate interpretation of experimental results. This guide provides a comprehensive overview of the validation of this compound labeling specificity using phospholipase treatment, offering a comparison of expected outcomes and detailed experimental protocols for researchers, scientists, and drug development professionals.
Introduction to this compound Labeling
This compound is a choline molecule modified with a small, chemically inert alkyne group. When introduced to cells or organisms, it is readily taken up and incorporated into the biosynthetic pathways of choline-containing phospholipids, primarily phosphatidylcholine (PC) and sphingomyelin (B164518) (SM).[1][2][3][4] The presence of the alkyne handle allows for the subsequent covalent attachment of a reporter molecule, such as a fluorophore or biotin, via a highly specific bioorthogonal "click chemistry" reaction.[5][6][7] This enables the sensitive and high-resolution imaging of newly synthesized choline phospholipids in cells and tissues.[4][8][9]
The Imperative of Specificity Validation
While this compound is an excellent substrate for the enzymes involved in choline phospholipid biosynthesis, it is essential to experimentally verify that the observed signal is indeed from the specific incorporation of the analog into the polar head group of these lipids and not from non-specific binding or alternative metabolic fates. The gold-standard method for this validation is the enzymatic removal of the this compound head group using phospholipases, which should lead to a corresponding loss of the bioorthogonal signal.
Phospholipase Treatment: The Key to Validation
Phospholipases are enzymes that hydrolyze phospholipids. For validating this compound labeling, Phospholipase C (PLC) and Phospholipase D (PLD) are particularly useful.
-
Phospholipase C (PLC) cleaves the phosphodiester bond between the glycerol (B35011) backbone and the phosphate (B84403) group, releasing the entire propargyl-phosphocholine headgroup.
-
Phospholipase D (PLD) hydrolyzes the phosphodiester bond between the phosphate and the choline, releasing this compound.
In either case, the treatment should effectively remove the alkyne-containing moiety from the lipid, thereby preventing the "click" reaction and leading to a significant reduction in the fluorescent or other reporter signal.
Experimental Data: this compound Incorporation and Validation
The efficiency of this compound incorporation can vary depending on the cell type, concentration, and incubation time. The following table summarizes key quantitative data from published studies.
| Organism/Cell Line | This compound Concentration | Duration of Labeling | Incorporation Efficiency | Validation Method | Outcome of Validation | Reference |
| NIH 3T3 Cells | 100 µM | 24 hours | 18% of total PC | Phospholipase C | Strong decrease in fluorescence | [10] |
| NIH 3T3 Cells | 250 µM | 24 hours | 33% of total PC | Phospholipase C | Strong decrease in fluorescence | [10] |
| NIH 3T3 Cells | 500 µM | 24 hours | 44% of total PC | Phospholipase C | Strong decrease in fluorescence | [10] |
| Arabidopsis thaliana roots | 250 µM | 7 days | ~50% of total choline phospholipids | Phospholipase C | Markedly reduced fluorescence | [8] |
Experimental Protocols
Below are detailed methodologies for this compound labeling and subsequent validation with phospholipase C treatment.
Protocol 1: this compound Labeling of Cultured Mammalian Cells
-
Cell Culture: Plate cells (e.g., NIH 3T3) on a suitable culture vessel (e.g., glass-bottom dish for imaging) and grow to the desired confluency in standard growth medium.
-
Labeling: Replace the growth medium with fresh medium containing this compound at a final concentration of 100-500 µM.
-
Incubation: Incubate the cells for 24 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Fixation: Wash the cells three times with phosphate-buffered saline (PBS) and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization (Optional, for intracellular targets): If targeting intracellular lipids, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Click Chemistry Reaction: Prepare the click chemistry reaction cocktail. A typical cocktail includes an azide-functionalized fluorophore (e.g., Alexa Fluor 488 azide), copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate. Incubate the cells with the cocktail for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Imaging: The cells are now ready for imaging by fluorescence microscopy.
Protocol 2: Validation of Labeling Specificity with Phospholipase C
-
This compound Labeling and Fixation: Follow steps 1-4 of Protocol 1.
-
Phospholipase C Treatment:
-
Prepare a reaction buffer (e.g., Tris-buffered saline, TBS, pH 7.4) containing 1 mg/mL BSA and 10 mM CaCl₂ (as PLC requires calcium for activity).
-
Add Phospholipase C (from Clostridium perfringens) to the reaction buffer at a final concentration of 0.02 U/mL.
-
As a negative control, prepare a similar reaction buffer with 10 mM EDTA instead of CaCl₂ to inhibit PLC activity.
-
Incubate the fixed cells with the PLC-containing buffer or the negative control buffer for 1 hour at 37°C.[10]
-
-
Washing: Wash the cells three times with TBS.
-
Click Chemistry and Imaging: Proceed with steps 6-8 of Protocol 1 to perform the click chemistry reaction and visualize the results. A significant reduction in fluorescence in the PLC-treated sample compared to the control validates the specificity of the this compound labeling.
Visualizing the Workflow and Underlying Principle
The following diagrams illustrate the experimental workflow for validating this compound labeling and the metabolic pathway of its incorporation.
Experimental workflow for validating this compound labeling specificity.
Metabolic incorporation of this compound and the action of Phospholipase C.
Alternative Approaches and Considerations
While phospholipase treatment is a robust method for validation, mass spectrometry-based lipidomics offers a powerful complementary approach. This technique can definitively identify and quantify the incorporation of this compound into specific lipid species, providing a detailed molecular profile of the labeling.[8] Studies have shown that this compound labeling does not significantly alter the overall fatty acid composition of phospholipids, indicating minimal perturbation to cellular lipid metabolism.[9][10]
For researchers interested in dual-labeling experiments, 1-azidoethyl-choline (AECho) presents a viable alternative to this compound.[11] AECho contains an azide (B81097) group and can be detected with an alkyne-functionalized reporter, allowing for two-color imaging when used in conjunction with this compound.
Conclusion
This compound is a highly effective tool for the metabolic labeling and visualization of choline-containing phospholipids. To ensure the scientific rigor of studies employing this technique, it is crucial to validate the specificity of the labeling. Treatment with phospholipases, particularly Phospholipase C, provides a straightforward and reliable method for this validation by demonstrating the loss of the bioorthogonal signal upon enzymatic removal of the this compound head group. By following the detailed protocols and considering the quantitative data presented in this guide, researchers can confidently utilize this compound labeling to gain valuable insights into the intricate world of lipid biology.
References
- 1. An advanced method for propargylcholine phospholipid detection by direct-infusion MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Labeling-Based Chemoproteomics Establishes Choline Metabolites as Protein Function Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Metabolic labeling and direct imaging of choline phospholipids in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Bioorthogonal click chemistry for fluorescence imaging of choline phospholipids in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic labeling and direct imaging of choline phospholipids in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. interchim.fr [interchim.fr]
A Head-to-Head Comparison of Copper-Catalyzed vs. Copper-Free Click Chemistry for Propargyl-Choline Detection
A Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical biology, the ability to track and visualize specific biomolecules within their native environment is paramount. Propargyl-choline, a bioorthogonal analog of choline (B1196258), has emerged as a powerful tool for metabolically labeling choline-containing phospholipids (B1166683), which are critical components of cellular membranes involved in structural integrity and signaling.[1][2][3][4][5] The detection of these labeled lipids hinges on "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[6][7][8]
The two most prominent methods for this detection are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[9][10] The choice between these methodologies is a critical decision, involving a trade-off between reaction speed and biocompatibility.[9][11] This guide provides an objective, data-driven comparison to help researchers select the optimal approach for their this compound detection experiments.
Executive Summary: A Tale of Two Clicks
The fundamental difference between CuAAC and SPAAC lies in the requirement of a copper catalyst.[9]
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction utilizes a copper(I) catalyst to dramatically accelerate the reaction between the terminal alkyne of the incorporated this compound and an azide-functionalized detection probe (e.g., a fluorophore or biotin).[5][8][9] While known for its rapid kinetics, the inherent cytotoxicity of copper has been a significant concern for applications in living systems.[7][12][13]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a catalyst-free reaction that leverages the high ring strain of a cyclooctyne (B158145) reagent (e.g., DBCO, DIBO) to react readily with an azide (B81097).[7][9][14] To detect this compound using this method, the workflow is often reversed: a choline analog bearing an azide group is metabolically incorporated, which is then detected by a strained alkyne probe.[3] The elimination of the toxic copper catalyst makes SPAAC highly biocompatible and ideal for live-cell imaging and in vivo studies.[6][7][15]
Quantitative Performance Metrics: A Data-Driven Comparison
The selection of a click chemistry strategy should be guided by quantitative data. The following tables summarize key performance indicators for CuAAC and SPAAC.
Table 1: General Performance Comparison of CuAAC and SPAAC
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I)[9][16] | None[9] |
| Biocompatibility | Lower, due to copper cytotoxicity. This can be mitigated with chelating ligands (e.g., THPTA, BTTAA).[9][10][12][17] | High, making it ideal for in vivo and live-cell applications.[6][7][9] |
| Reaction Kinetics | Generally very fast, with second-order rate constants typically ranging from 10 to 10⁴ M⁻¹s⁻¹.[9] | Slower than CuAAC, with rate constants from 10⁻³ to 1 M⁻¹s⁻¹, highly dependent on the cyclooctyne used.[9][18] |
| Reactants | This compound (terminal alkyne) + Azide-probe.[5] | Azido-choline analog + Strained alkyne-probe (e.g., DBCO).[3] |
| Reactant Stability | Terminal alkynes are generally stable and straightforward to synthesize.[9][11] | Strained cyclooctynes can be less stable and more complex to synthesize.[9][11] |
| Side Reactions | Minimized with appropriate ligands.[12] | Some strained alkynes can react with thiols, potentially leading to off-target labeling.[9] |
Table 2: Comparison of Second-Order Reaction Rate Constants
| Reaction Type | Reagents | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Notes |
| CuAAC | Terminal Alkyne + Azide | 1 - 100[17] | Rate is dependent on the ligand used to stabilize the Cu(I) catalyst. Can reach up to 10⁴ M⁻¹s⁻¹.[9] |
| SPAAC | Benzyl Azide + BCN | ~0.012 - 0.024[11] | Bicyclononyne (BCN) is a commonly used cyclooctyne. |
| SPAAC | Benzyl Azide + DBCO (ADIBO) | ~0.90[11] | Dibenzocyclooctyne (DBCO) offers significantly faster kinetics than BCN. |
| SPAAC | Benzyl Azide + DIBAC | Can be higher than DBCO[11] | DIBAC is a highly reactive cyclooctyne. |
| SPAAC | Benzyl Azide + [9+1]CPP | 2.2 x 10⁻³[19] | Cycloparaphenylenes (CPPs) are a newer class of strained alkynes. |
Signaling Pathways and Experimental Workflows
To aid in the practical application of these techniques, the following diagrams illustrate the metabolic incorporation of choline analogs and the general experimental workflows for both CuAAC and SPAAC-based detection.
Detailed Experimental Protocols
The following protocols provide a starting point for the metabolic labeling and detection of choline phospholipids. Optimization may be required for specific cell types and experimental conditions.
Protocol 1: Metabolic Labeling with this compound
This protocol is the initial step for subsequent detection via CuAAC.
Materials:
-
Cell culture medium appropriate for the cell line
-
This compound
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).
-
On the day of the experiment, dilute the this compound stock solution into the cell culture medium to the desired final concentration (e.g., 50-500 µM).[4][5]
-
Remove the existing medium from the cultured cells and replace it with the medium containing this compound.
-
Incubate the cells for a sufficient period to allow for metabolic incorporation (e.g., 18-24 hours) under standard cell culture conditions (37°C, 5% CO₂).[5]
-
After incubation, the cells are ready for downstream processing and detection via CuAAC.
Protocol 2A: Detection of this compound via CuAAC (Fixed Cells)
Materials:
-
This compound labeled cells (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
Fixative solution: 3.7% formaldehyde in PBS[8]
-
Permeabilization buffer: 0.1-0.5% Triton X-100 in PBS
-
Azide-functionalized fluorophore (e.g., Alexa Fluor 594 Azide)[20]
-
Click Reaction Cocktail:
-
Copper(II) sulfate (B86663) (CuSO₄) (Stock: 20 mM in water)[21][22]
-
Cu(I)-stabilizing ligand (e.g., THPTA) (Stock: 100 mM in water)[21]
-
Sodium ascorbate (Stock: 300 mM in water, prepare fresh )[21]
-
Procedure:
-
Fixation: After metabolic labeling, wash the cells twice with PBS. Fix the cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature.[8]
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10-15 minutes at room temperature.[8]
-
Washing: Wash the cells three times with PBS.
-
Click Reaction: Prepare the Click-it® reaction cocktail immediately before use. For a 200 µL final volume:
-
180 µL PBS
-
2 µL of 20 mM CuSO₄ solution
-
2 µL of 100 mM THPTA solution
-
2 µL of azide-fluorophore stock (e.g., 2.5 mM)
-
Vortex briefly to mix.
-
Initiate the reaction by adding 12 µL of 300 mM sodium ascorbate solution.[21]
-
-
Incubation: Immediately add the reaction cocktail to the permeabilized cells and incubate for 30-60 minutes at room temperature, protected from light.[8][21]
-
Final Washes: Wash the cells three times with PBS.
-
Imaging: The cells are now ready for imaging using a fluorescence microscope.
Protocol 2B: Detection via Copper-Free SPAAC (Live or Fixed Cells)
This protocol requires metabolic labeling with an azide-containing choline analog, such as 1-Azidoethyl-choline.
Materials:
-
Cells metabolically labeled with an azido-choline analog.
-
Cell culture medium or PBS
-
Strained alkyne probe (e.g., DBCO-Fluorophore)
Procedure:
-
Metabolic Labeling: Follow the procedure in Protocol 1, but substitute this compound with an azido-choline analog.
-
Washing: After incubation, wash the cells twice with either PBS (for fixed-cell labeling) or fresh culture medium (for live-cell imaging).
-
Click Reaction:
-
Dilute the strained alkyne probe (e.g., DBCO-Fluorophore) to its recommended working concentration in the appropriate buffer (PBS for fixed cells, medium for live cells).
-
Add the solution to the cells.
-
-
Incubation: Incubate for 30-60 minutes under appropriate conditions (room temperature for fixed cells, 37°C for live cells), protected from light.
-
Final Washes: Wash the cells three times with the appropriate buffer to remove the excess probe.
-
Imaging: The cells are now ready for immediate imaging.
Conclusion and Recommendations
The choice between CuAAC and SPAAC for detecting choline phospholipid metabolism via bioorthogonal reporters is dictated by the specific requirements of the experiment.
Copper-Catalyzed Click Chemistry (CuAAC) remains a powerful and relevant technique.
-
Advantages: Its primary advantage is the rapid reaction kinetics, which can be orders of magnitude faster than SPAAC.[9][12][18] This makes it highly efficient and suitable for applications where the signal may be low or when capturing rapid dynamic processes is necessary.
-
Disadvantages: The main drawback is the cytotoxicity associated with the copper catalyst, which largely limits its use to fixed-cell or in vitro applications.[7][13][23] While copper-chelating ligands can mitigate toxicity, allowing for some live-cell applications, careful optimization is required.[10][12][24]
Copper-Free Click Chemistry (SPAAC) has revolutionized live-cell and in vivo imaging.
-
Advantages: Its most significant advantage is its excellent biocompatibility due to the absence of a toxic metal catalyst.[6][7][15] This makes it the undisputed choice for imaging dynamic processes in living cells and whole organisms.[10][14]
-
Disadvantages: The reaction kinetics are generally slower than CuAAC.[9][18] Furthermore, the synthesis of strained cyclooctyne probes is often more complex and costly, and there is a potential for off-target reactions with thiols in the cellular environment.[7][9]
Recommendations:
-
For fixed-cell imaging, proteomics, and in vitro assays where reaction speed and efficiency are paramount, CuAAC is often the superior choice.
-
For live-cell imaging and in vivo studies where biocompatibility is non-negotiable, SPAAC is the essential and recommended method. The development of increasingly reactive strained alkynes continues to close the kinetic gap, making SPAAC a versatile tool for a wide range of biological investigations.[11][17]
References
- 1. An advanced method for propargylcholine phospholipid detection by direct-infusion MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. interchim.fr [interchim.fr]
- 4. Bioorthogonal click chemistry for fluorescence imaging of choline phospholipids in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. pharmiweb.com [pharmiweb.com]
- 7. chempep.com [chempep.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Click Chemistry With Copper - A Biocompatible Version - Berkeley Lab – Berkeley Lab News Center [newscenter.lbl.gov]
- 13. Biocompatible Azide-Alkyne "Click" Reactions for Surface Decoration of Glyco-Engineered Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]
- 15. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 16. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Bioorthogonal click chemistry for fluorescence imaging of choline phospholipids in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. broadpharm.com [broadpharm.com]
- 22. jenabioscience.com [jenabioscience.com]
- 23. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
Propargyl-Choline: A Non-Radioactive Alternative for Choline Metabolism Studies
A detailed comparison of propargyl-choline and radioactive choline (B1196258) labeling techniques for researchers, scientists, and drug development professionals.
In the landscape of cellular research and drug development, tracking the metabolism of essential nutrients provides a critical window into cellular health, proliferation, and disease states. Choline, a vital nutrient for building cell membranes and producing neurotransmitters, is a key molecule of interest. Traditionally, radioactive isotopes of choline have been the gold standard for tracing its metabolic fate. However, the emergence of bioorthogonal chemistry has introduced this compound, a non-radioactive alternative that offers a versatile and safer approach. This guide provides an objective comparison of these two powerful techniques, supported by experimental data and detailed protocols.
At a Glance: this compound vs. Radioactive Choline
| Feature | This compound Labeling | Radioactive Choline Labeling |
| Detection Method | Fluorescence Microscopy, Mass Spectrometry | PET Imaging, Scintillation Counting, Autoradiography |
| Safety | Non-radioactive, low cellular toxicity reported.[1][2] | Involves ionizing radiation, requiring specialized handling and disposal. Potential for radiation-induced cellular damage.[3] |
| Resolution | Subcellular resolution with fluorescence microscopy. | Lower resolution, typically at the tissue or whole-organism level. |
| Versatility | Can be used for in vitro and in vivo imaging, and lipidomic analysis.[1][4][5] | Primarily used for in vivo imaging (PET) and in vitro quantification of uptake.[3][6] |
| Signal Detection | Covalent attachment of fluorescent dyes or biotin (B1667282) via "click chemistry".[1][2] | Detection of radioactive decay. |
| Cost & Accessibility | Reagents are generally less expensive and more accessible than radioisotopes and detection equipment. | Requires access to a cyclotron for short-lived isotopes (e.g., ¹¹C) and specialized PET imaging facilities, which can be costly.[7] |
The Kennedy Pathway: The Metabolic Route for Choline
Both this compound and radioactive choline are processed by cells through the Kennedy pathway, the primary route for phosphatidylcholine (PC) synthesis.[8][9] Understanding this pathway is crucial for interpreting the results from both labeling techniques. Choline is first phosphorylated by choline kinase, then converted to CDP-choline, and finally incorporated into phosphatidylcholine by choline-phosphate cytidylyltransferase and cholinephosphotransferase.
References
- 1. salic.med.harvard.edu [salic.med.harvard.edu]
- 2. researchgate.net [researchgate.net]
- 3. Radiolabeled choline as a proliferation marker: comparison with radiolabeled acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic labeling and direct imaging of choline phospholipids in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An advanced method for propargylcholine phospholipid detection by direct-infusion MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of radiolabeled choline and ethanolamine as probe for cancer detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, isolation and purification of [11C]-choline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Genetic diseases of the Kennedy pathways for membrane synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Lipidomic Analysis for Confirming Propargyl-choline Incorporation into Specific Phospholipid Classes: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise tracking and quantification of newly synthesized phospholipids (B1166683) are crucial for understanding cellular metabolism, membrane dynamics, and the effects of therapeutic agents. Propargyl-choline, a choline (B1196258) analog bearing a terminal alkyne group, serves as a powerful metabolic label. Once incorporated into choline-containing phospholipids, it can be detected with high sensitivity and specificity using click chemistry. This guide provides a comparative overview of lipidomic analysis techniques to confirm and quantify the incorporation of this compound into specific phospholipid classes, supported by experimental data and detailed protocols.
The primary method for analyzing this compound incorporation is mass spectrometry-based lipidomics, which offers high resolution and sensitivity for both qualitative and quantitative analysis of phospholipids.[1] This approach is often complemented by fluorescence microscopy for in situ visualization.
Quantitative Comparison of this compound Incorporation
The efficiency of this compound incorporation can vary depending on the cell type, concentration of the label, and incubation time. The following tables summarize quantitative data from studies using different model systems.
Table 1: this compound Incorporation into Phospholipids in NIH 3T3 Cells
| This compound Concentration (µM) | % of Total PC replaced by Propargyl-PC | % of Total SM replaced by Propargyl-SM | Reference |
| 100 | 18% | 5% | [2] |
| 250 | 33% | 10% | [2] |
| 500 | 44% | 15% | [2] |
| Data from NIH 3T3 cells labeled for 24 hours.[2][3] |
Table 2: this compound Incorporation in Various Tissues of Arabidopsis thaliana
| Tissue | Approximate % of Total Choline Phospholipids Labeled | Reference |
| Roots | ~50% | [4][5] |
| Leaf | Data not quantified | [4] |
| Stem | Data not quantified | [4] |
| Silique | Data not quantified | [4] |
| Seeds | Data not quantified | [4] |
| Data from Arabidopsis thaliana treated with this compound.[4] |
Experimental Workflow and Methodologies
The general workflow for confirming this compound incorporation involves three key stages: metabolic labeling, click chemistry reaction, and analysis.
Detailed Experimental Protocols
1. Metabolic Labeling of Mammalian Cells with this compound
This protocol is adapted from studies on NIH 3T3 cells.[2][3]
-
Cell Culture: Plate NIH 3T3 cells in appropriate culture dishes and grow to a desired confluency in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% bovine calf serum.
-
Labeling: Prepare stock solutions of this compound in sterile PBS. Add this compound to the culture medium to final concentrations ranging from 100 µM to 500 µM.
-
Incubation: Incubate the cells with the this compound-containing medium for 24 hours at 37°C in a 5% CO2 incubator.
-
Cell Harvesting: After incubation, wash the cells with ice-cold PBS and harvest by scraping or trypsinization.
2. Lipid Extraction
-
Perform a total lipid extraction using a modified Bligh-Dyer method with chloroform, methanol, and water.
-
Dry the organic phase containing the lipids under a stream of nitrogen.
-
Resuspend the dried lipid extract in an appropriate solvent for mass spectrometry analysis.
3. Lipidomic Analysis by ESI-MS/MS
-
Instrumentation: Utilize an electrospray ionization tandem mass spectrometer (ESI-MS/MS) for analysis.[3]
-
Method: Perform targeted scans to detect this compound-containing phospholipids. For example, propargyl-phosphatidylcholine (pPC) can be identified by a specific precursor ion scan.
-
Quantification: Quantify the amount of this compound-labeled phospholipids relative to their unlabeled counterparts using appropriate internal standards.[4]
4. Click Chemistry for Fluorescence Imaging
This protocol allows for the visualization of incorporated this compound.[3][4]
-
Fixation: After metabolic labeling, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Click Reaction: Prepare a click reaction cocktail containing a fluorescent azide (B81097) (e.g., Alexa Fluor 568 azide), copper(II) sulfate (B86663) (CuSO4), and a reducing agent like sodium ascorbate (B8700270) in a suitable buffer.
-
Incubation: Incubate the cells with the click reaction cocktail for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells multiple times with PBS.
-
Imaging: Mount the coverslips and visualize the fluorescently labeled phospholipids using a fluorescence microscope.
Signaling Pathway: The Kennedy Pathway
This compound is incorporated into phospholipids via the Kennedy pathway (also known as the CDP-choline pathway), which is the primary route for phosphatidylcholine synthesis.
This metabolic labeling strategy, coupled with robust lipidomic analysis, provides a powerful platform for investigating the dynamics of choline phospholipid metabolism in various biological systems.[6][7] The ability to quantitatively assess the incorporation of this compound offers valuable insights for researchers in cell biology and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic labeling and direct imaging of choline phospholipids in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Bioorthogonal click chemistry for fluorescence imaging of choline phospholipids in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Metabolic labeling and direct imaging of choline phospholipids in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Propargyl-choline vs. Methionine Analogs: A Comparative Guide for Cellular Labeling Studies
In the dynamic landscape of molecular biology and drug development, the ability to selectively label and analyze specific classes of biomolecules within a living system is paramount. Bioorthogonal chemistry has provided a powerful toolkit for these investigations, with metabolic labeling using analogs containing "clickable" chemical handles becoming a cornerstone technique. This guide provides a detailed comparison of two such analogs: propargyl-choline and methionine analogs (e.g., azidohomoalanine [AHA] and homopropargylglycine [HPG]), focusing on their applications in studies related to proteins.
A crucial distinction to be made at the outset is that while methionine analogs are direct tools for labeling newly synthesized proteins, this compound primarily labels choline-containing phospholipids (B1166683).[1][2] However, its application can be extended to the indirect study of membrane proteins and their environment. This guide will objectively compare their mechanisms, applications, and performance based on experimental data, providing researchers with the information needed to select the appropriate tool for their scientific questions.
Principle of Operation
Methionine Analogs (AHA & HPG): These molecules are structural mimics of the essential amino acid methionine.[3] When introduced to cells, they are recognized by the cell's own translational machinery and incorporated into nascent polypeptide chains during protein synthesis.[4][5] This process, known as Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT), effectively embeds a chemical handle (an azide (B81097) in AHA or an alkyne in HPG) into the proteome of the cell.[6][7] These handles can then be covalently modified with a variety of reporter tags (e.g., fluorophores, biotin) via a highly specific "click chemistry" reaction, allowing for the visualization or enrichment of newly synthesized proteins.[2][4]
This compound: This is an analog of choline (B1196258), a vital component of cell membranes.[1][8] Cells take up this compound and utilize it in the Kennedy pathway for the biosynthesis of major phospholipids, primarily phosphatidylcholine (PC) and sphingomyelin (B164518) (SM).[1] This results in the incorporation of an alkyne handle into the polar head group of these lipids. These modified phospholipids are then distributed throughout the cell's membrane systems.[1][9] Subsequent click reaction with an azide-functionalized probe allows for the visualization and analysis of these lipids, providing insights into membrane dynamics and the localization of membrane-associated proteins.[1]
Comparative Analysis
The choice between this compound and methionine analogs is fundamentally dependent on the biological question being addressed. The following table summarizes their key characteristics and applications.
| Feature | Methionine Analogs (AHA, HPG) | This compound |
| Primary Target | Newly Synthesized Proteins | Choline-containing Phospholipids (PC, SM) |
| Mechanism | Translational Incorporation | Phospholipid Biosynthesis (Kennedy Pathway) |
| Bioorthogonal Handle | Azide (AHA), Alkyne (HPG) | Alkyne |
| Core Application | Monitoring global protein synthesis, identifying newly synthesized proteins (proteomics), visualizing protein localization.[10][11] | Imaging lipid synthesis and trafficking, studying membrane dynamics and organization.[1][8] |
| Protein-related Studies | Direct: Global labeling of the de novo proteome for identification and quantification.[12][13] | Indirect: Studying the environment of membrane proteins, lipid-protein interactions, and the dynamics of membrane-associated protein complexes. |
| Typical Concentration | 50 µg/mL L-HPG in minimal media[5]; 25-50 µM AHA in cell culture. | 100-500 µM in cell culture.[1] |
| Incorporation Efficiency | High, competes effectively with endogenous methionine, especially in methionine-restricted media.[5] | Efficiently incorporated, replacing a significant fraction of choline head groups (e.g., at 500 µM, 44% in PC and 15% in SM after 24h in NIH 3T3 cells).[1] |
| Click Chemistry Reaction | Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][6] | Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] |
Experimental Protocols
Protocol 1: Labeling of Newly Synthesized Proteins with Azidohomoalanine (AHA) - BONCAT
This protocol is a generalized procedure for labeling newly synthesized proteins in cultured mammalian cells using AHA, followed by biotinylation for subsequent enrichment.
Materials:
-
Mammalian cells in culture
-
DMEM for SILAC (methionine-free)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-Azidohomoalanine (AHA)
-
L-methionine (for control)
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Biotin-alkyne
-
Methanol (B129727), Chloroform
Procedure:
-
Cell Culture and Labeling:
-
Plate cells and grow to desired confluency.
-
To deplete endogenous methionine, wash cells once with pre-warmed PBS.
-
Replace growth medium with methionine-free DMEM supplemented with 10% dFBS and incubate for 1 hour.
-
Add AHA to a final concentration of 25-50 µM. For a negative control, add an equivalent concentration of L-methionine.
-
Incubate for the desired labeling period (e.g., 4-24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in lysis buffer on ice for 30 minutes.
-
Scrape cells and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the proteome.
-
-
Click Chemistry Reaction:
-
To 1 mg of protein lysate, add the following (final concentrations): 1 mM TCEP, 100 µM TBTA, 1 mM CuSO4, and 100 µM Biotin-alkyne.
-
Vortex to mix and incubate at room temperature for 1-2 hours with rotation.
-
-
Protein Precipitation and Enrichment:
-
Precipitate the protein by adding three volumes of ice-cold methanol and one volume of chloroform. Vortex and centrifuge at 14,000 x g for 10 minutes.
-
Carefully remove the supernatant and wash the protein pellet with ice-cold methanol.
-
Resuspend the pellet in a buffer containing 1% SDS.
-
The biotinylated proteins are now ready for enrichment using streptavidin-agarose beads and subsequent analysis (e.g., Western blotting or mass spectrometry).
-
Protocol 2: Labeling of Choline Phospholipids with this compound
This protocol describes the labeling of choline phospholipids in cultured cells for fluorescence microscopy.
Materials:
-
Cultured cells (e.g., NIH 3T3) on coverslips
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound chloride
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Click reaction cocktail:
-
10 µM Azide-fluorophore (e.g., Alexa Fluor 568 Azide)
-
1 mM CuSO4
-
2 mM Ascorbic acid
-
-
Mounting medium with DAPI
Procedure:
-
Cell Labeling:
-
Culture cells on coverslips to ~70% confluency.
-
Add this compound to the culture medium to a final concentration of 100-500 µM.
-
Incubate for 24 hours under normal growth conditions.
-
-
Fixation and Permeabilization:
-
Wash cells three times with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Click Chemistry Staining:
-
Prepare the click reaction cocktail immediately before use.
-
Add the cocktail to the coverslips and incubate for 30-60 minutes at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Imaging:
-
Mount the coverslips onto microscope slides using mounting medium containing DAPI for nuclear counterstaining.
-
Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and DAPI.
-
Visualizations
Caption: Workflow for BONCAT using the methionine analog AHA.
Caption: Metabolic incorporation of this compound into phospholipids.
Caption: Conceptual overview of the distinct labeling targets and applications.
Conclusion
This compound and methionine analogs are both powerful tools for metabolic labeling, but they answer fundamentally different biological questions. Methionine analogs are the definitive choice for the direct labeling, identification, and visualization of newly synthesized proteins, providing a global snapshot of the de novo proteome. This compound, on the other hand, offers a window into the world of lipid metabolism and membrane biology. While not a direct protein label, its utility in studying the context and environment of membrane-associated proteins makes it a valuable tool for cell biologists and drug developers interested in this critical class of proteins. The selection between these two classes of analogs should therefore be guided by the specific biomolecule and biological process under investigation.
References
- 1. Metabolic labeling and direct imaging of choline phospholipids in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino Acid-based Fluorescent & Biotin Protein Labeling - Jena Bioscience [jenabioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome | PLOS One [journals.plos.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) Enables Time-Resolved Analysis of Protein Synthesis in Native Plant Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. Three methods for examining the de novo proteome of microglia using BONCAT bioorthogonal labeling and FUNCAT click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Teaching old NCATs new tricks: using non-canonical amino acid tagging to study neuronal plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. elifesciences.org [elifesciences.org]
- 13. Quantitative BONCAT Allows Identification of Newly Synthesized Proteins after Optic Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Impact of Propargyl-choline Labeling on Cell Physiology: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the potential physiological impact of labeling techniques is paramount to ensuring the validity of experimental results. This guide provides an objective comparison of Propargyl-choline (PCho), a widely used metabolic label for choline-containing phospholipids (B1166683), with alternative methods. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate labeling strategy.
This compound (PCho) is a bioorthogonal analog of choline (B1196258) that is readily taken up by cells and incorporated into choline-containing phospholipids, such as phosphatidylcholine and sphingomyelin, through the endogenous Kennedy (CDP-choline) pathway.[1][2] The propargyl group, an alkyne moiety, allows for the subsequent visualization of these lipids through a highly specific and efficient click chemistry reaction with azide-functionalized fluorescent probes.[3][4] This technique has become a valuable tool for studying the dynamics of phospholipid synthesis, trafficking, and localization in living cells.[4]
While PCho labeling is a powerful method, it is crucial to assess whether the introduction of this synthetic analog perturbs normal cellular physiology. This guide examines the available evidence on the effects of PCho on cell viability, proliferation, and overall lipid homeostasis, and compares it to unlabeled control cells and cells labeled with an alternative choline analog, 1-Azidoethyl-choline (AECho).
Impact on Cell Viability and Proliferation
Studies have shown that at commonly used concentrations for labeling (typically in the range of 10 µM to 500 µM), this compound is well-tolerated by a variety of cell lines with no obvious signs of toxicity.[5][6]
| Cell Line | This compound (PCho) Concentration | Observation | Reference |
| NIH 3T3 | Up to 500 µM for 48 hours | No obvious toxicity, cells continued dividing. | [5] |
| HEK293T | 100 µM | Not specified | [6] |
| Jurkat | 300-500 µM | Not specified | [6] |
| HeLa | 200 µM - 2 mM | Not specified | [6] |
| Vero | 12.5 µM - 1.6 mM | Not specified | [6] |
Table 1: this compound concentrations used in various cell lines. This table summarizes the concentrations of this compound that have been used for labeling in different cell lines as reported in the literature.
A key alternative to PCho is 1-Azidoethyl-choline (AECho), which contains an azide (B81097) moiety for click chemistry. The availability of both alkyne (PCho) and azide (AECho) analogs allows for two-color imaging experiments to track different populations of choline-containing phospholipids.[2]
| Cell Line | 1-Azidoethyl-choline (AECho) Concentration | Reference |
| NIH 3T3 | 250-500 µM | [6] |
| Jurkat | 300-500 µM | [6] |
| HeLa | 75 µM | [6] |
| Vero | 12.5 µM - 1.6 mM | [6] |
Table 2: 1-Azidoethyl-choline concentrations used in various cell lines. This table summarizes the concentrations of 1-Azidoethyl-choline that have been used for labeling in different cell lines.
While direct quantitative comparisons of the cytotoxic effects of PCho and AECho are limited in the literature, the widespread use of both compounds at the concentrations listed above suggests that neither induces significant acute toxicity. However, researchers should always empirically determine the optimal, non-perturbing concentration for their specific cell type and experimental duration.
Impact on Cellular Lipid Composition
A major concern with metabolic labeling is the potential alteration of the natural composition of cellular components. Extensive lipidomic analysis has been performed on cells labeled with this compound to address this issue.
Mass spectrometry-based lipidomic profiling of NIH 3T3 cells labeled with up to 500 µM PCho for 24 hours revealed that the relative abundance of non-choline containing phospholipids was not significantly affected.[3] Furthermore, the fatty acid composition of PCho-labeled phosphatidylcholine was very similar to that of native phosphatidylcholine.[4] This suggests that the incorporation of PCho does not cause a major overhaul of the cellular lipidome.
Similarly, studies in the plant Arabidopsis thaliana have shown that while PCho is efficiently incorporated into choline phospholipids, it has little impact on the overall pool of choline and choline-like phospholipids or other lipid species.[7]
Experimental Protocols
To aid researchers in assessing the potential physiological impact of this compound labeling in their own experimental systems, we provide the following detailed protocols for cell viability and proliferation assays.
Protocol 1: Cell Viability Assessment using Trypan Blue Exclusion Assay
This protocol provides a straightforward method to determine the percentage of viable cells in a population after labeling with this compound.
Materials:
-
Cells of interest cultured in appropriate medium
-
This compound (PCho) stock solution
-
Phosphate-buffered saline (PBS)
-
0.4% Trypan Blue solution
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will not lead to overgrowth during the experiment. Allow cells to adhere overnight.
-
Labeling: Treat cells with a range of PCho concentrations (e.g., 50, 100, 250, 500 µM) and an untreated control. Incubate for the desired labeling period (e.g., 24 or 48 hours).
-
Cell Harvesting:
-
For adherent cells, wash with PBS and detach using trypsin-EDTA. Neutralize trypsin with complete medium.
-
For suspension cells, directly collect the cells.
-
-
Cell Counting:
-
Take a known volume of the cell suspension and mix it with an equal volume of 0.4% Trypan Blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
-
Calculation:
-
Percentage of Viable Cells = (Number of unstained cells / Total number of cells) x 100
-
Compare the viability of PCho-treated cells to the untreated control.
-
Protocol 2: Cell Proliferation Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell proliferation.
Materials:
-
Cells of interest cultured in appropriate medium
-
This compound (PCho) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization solution
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.
-
Labeling: Treat cells with various concentrations of PCho and an untreated control.
-
Incubation: Incubate for different time points (e.g., 24, 48, 72 hours) to assess the effect on proliferation over time.
-
MTT Addition: At the end of each time point, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Compare the absorbance values of PCho-treated cells to the untreated control at each time point. A lower absorbance indicates reduced metabolic activity and potentially inhibited proliferation.
Signaling Pathways and Workflows
To visualize the processes involved in this compound labeling and its assessment, the following diagrams are provided.
Conclusion
Based on the available evidence, this compound is a minimally perturbative metabolic label for choline-containing phospholipids when used at appropriate concentrations. Its incorporation follows the natural biosynthetic pathway, and it does not appear to cause significant alterations to overall cellular lipid composition or induce acute cytotoxicity. For researchers studying the dynamics of choline phospholipids, PCho, along with its azide-containing counterpart AECho, offers a powerful and reliable labeling strategy. However, as with any experimental technique, it is essential to perform appropriate controls and to validate the lack of physiological impact within the specific context of the biological system and questions being investigated. The protocols and information provided in this guide serve as a starting point for these critical assessments.
References
- 1. This compound, Choline-containing phospholipid synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 2. interchim.fr [interchim.fr]
- 3. Metabolic labeling and direct imaging of choline phospholipids in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic labeling and direct imaging of choline phospholipids in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. jenabioscience.com [jenabioscience.com]
- 7. Bioorthogonal click chemistry for fluorescence imaging of choline phospholipids in plants - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Propargyl-Choline: A Comprehensive Guide to Safe Disposal
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like propargyl-choline is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans to ensure the safe management of this compound waste.
This compound is an alkynyl derivative of choline (B1196258) utilized in advanced biochemical research, including the study of phospholipid synthesis and localization through click chemistry.[1][2] While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not consistently available across all suppliers, its chemical structure—containing a terminal alkyne (propargyl group)—necessitates careful handling and disposal due to the potential hazards associated with this functional group.[3]
Core Safety Precautions and Hazard Identification
The primary hazards associated with this compound and other terminal alkynes stem from the reactivity of the propargyl group:
-
Explosive Acetylide Formation : Terminal alkynes can react with certain heavy metal ions, such as copper (I), silver, and mercury (II), to form highly unstable and explosive metal acetylides.[3] This is a primary safety concern, and it is crucial to avoid any contact between this compound waste and heavy metal waste.
-
Flammability : Like many organic compounds, this compound should be treated as a flammable substance.[4][5]
-
Toxicity : While specific toxicity data for this compound is limited, related propargyl compounds are known to be toxic and may cause skin, eye, and respiratory irritation.[5][6][7] It is prudent to handle this compound with the assumption that it may be harmful if swallowed, inhaled, or absorbed through the skin.[5]
Personal Protective Equipment (PPE)
When handling this compound in any form, the following personal protective equipment is mandatory:
-
Eye Protection : Chemical safety goggles with side-shields.[8][9]
-
Hand Protection : Chemical-resistant gloves, such as nitrile.[8][9]
-
Respiratory Protection : All handling of powdered this compound or its solutions should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[9]
Step-by-Step Disposal Protocol
The cornerstone of safe this compound disposal is stringent waste segregation to prevent hazardous reactions.[3] All materials contaminated with this compound must be treated as hazardous waste and disposed of through an approved chemical waste disposal service.[8][10] Never dispose of this compound waste in the regular trash or down the sanitary sewer.[3][11]
Waste Segregation
Proper segregation is the most critical step.[3] Establish separate, clearly labeled hazardous waste containers for each type of waste generated.
-
Liquid Waste :
-
Collect all unused solutions, reaction mixtures, and initial solvent rinses of contaminated glassware in a designated, leak-proof, and sealable liquid hazardous waste container.[5][8]
-
Ensure the container material is compatible with the solvents used.[8]
-
Crucially, do not mix this compound waste with waste streams containing heavy metals. [3]
-
-
Solid Waste (Non-Sharps) :
-
Collect all contaminated solid waste, such as gloves, pipette tips, weigh boats, and paper towels, in a designated, leak-proof hazardous waste container lined with a durable plastic bag.[3]
-
-
Sharps Waste :
Container Labeling
All hazardous waste containers must be clearly and accurately labeled. The label should include:
Decontamination of Glassware
-
Rinse glassware that has been in contact with this compound with a suitable organic solvent (e.g., acetone (B3395972) or ethanol).[3]
-
Collect this initial rinsate as hazardous liquid waste.[3]
-
Subsequent rinses with detergent and water can typically be disposed of down the drain, but always confirm this with your institution's specific guidelines.[3]
Storage and Final Disposal
-
Once waste containers are approximately three-quarters full, seal them securely.[3]
-
Store the sealed containers in a designated, well-ventilated, and secure area away from incompatible materials.[10]
-
Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.[3][5]
Spill Management
In the event of a this compound spill, follow these procedures:
-
Evacuate and Secure : Alert personnel in the immediate vicinity and restrict access to the spill area.[3][8]
-
Absorb : For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit.[3][8]
-
Collect : Carefully collect the absorbed material and any contaminated solids using non-sparking tools.[3][8]
-
Dispose : Place all spill cleanup materials into a labeled hazardous waste container for proper disposal.[3][8]
-
Decontaminate : Clean the spill area with an appropriate solvent or detergent, and collect the cleaning materials as hazardous waste.[8]
Quantitative Data Summary
The following table summarizes known quantitative data for this compound bromide.
| Property | Value | Source |
| CAS Number | 111755-76-1 | [1] |
| Molecular Formula | C₇H₁₄NO · Br | [1] |
| Molecular Weight | 208.1 g/mol | [1] |
| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 10 mg/ml | [1] |
| Storage Temperature | -20°C | [2][12] |
| Stability | ≥ 4 years (at -20°C) | [1] |
Experimental Protocols and Workflows
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. nj.gov [nj.gov]
- 7. rawsource.com [rawsource.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. web.mit.edu [web.mit.edu]
- 12. This compound, Choline-containing phospholipid synthesis monitoring - Jena Bioscience [jenabioscience.com]
Essential Safety and Operational Guide for Handling Propargyl-choline
For researchers, scientists, and drug development professionals, ensuring laboratory safety and procedural clarity is paramount. This guide provides essential, immediate safety and logistical information for handling Propargyl-choline, including operational and disposal plans, to foster a secure and efficient research environment.
Chemical and Physical Properties
A clear understanding of a compound's properties is the foundation of safe handling. The following table summarizes the key chemical and physical data for this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆NO⁺ (Cation) | [1][2] |
| Molecular Weight | 142.22 g/mol (Cation) | [1] |
| Form | Solid or clear oil | [2] |
| Color | White to off-white | [2] |
| Solubility | Water, 1x PBS buffer | [2] |
| Storage Conditions | Store at -20 °C. Short-term exposure (up to 1 week cumulative) to ambient temperature is possible. | [2] |
| Shelf Life | 24 months after date of delivery | [2] |
Personal Protective Equipment (PPE)
| PPE Category | Item | Rationale |
| Eye and Face | Safety glasses with side shields or chemical splash goggles. A face shield should be worn when there is a significant splash risk. | Protects eyes from accidental splashes of this compound solutions. Standard safety glasses offer baseline protection, while goggles provide a more complete seal.[3][4] |
| Hand | Disposable nitrile gloves. For prolonged contact or when handling stock solutions, consider double-gloving. | Nitrile gloves provide a barrier against incidental skin contact.[4] Given that skin contact is a potential route of exposure, gloves are essential. |
| Body | A standard laboratory coat. | Protects skin and personal clothing from contamination.[5][6] |
| Respiratory | Not generally required when handling small quantities in a well-ventilated area. Use in a chemical fume hood if creating aerosols. | This compound is not described as being volatile, but as a precaution, any procedures that could generate dust or aerosols should be performed in a fume hood to prevent inhalation. |
Operational Workflow for Handling this compound
Proper procedural flow is critical for both experimental success and safety. The following diagram outlines the key steps for handling this compound from receipt to disposal.
Experimental Protocol: Metabolic Labeling and Visualization of Choline (B1196258) Phospholipids (B1166683)
This compound is primarily used for the metabolic labeling and subsequent visualization of choline-containing phospholipids in cells and organisms.[7][8] The alkyne group on this compound allows for a highly specific "click chemistry" reaction with an azide-tagged fluorescent probe for imaging.[7][9]
Materials:
-
This compound
-
Cell culture medium
-
Cells of interest (e.g., NIH 3T3 cells)[7]
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Click chemistry reaction cocktail:
-
Fluorescent azide (B81097) (e.g., Alexa Fluor 594 azide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-stabilizing ligand (e.g., THPTA)
-
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells on a suitable substrate (e.g., glass coverslips) and allow them to adhere.
-
Metabolic Labeling: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). Add the this compound stock solution to the cell culture medium to achieve the desired final concentration (e.g., 100 µM).[7]
-
Incubation: Incubate the cells with the this compound-containing medium for a duration appropriate for the experimental goals (e.g., 24 hours) to allow for metabolic incorporation into phospholipids.[7]
-
Fixation: After incubation, wash the cells with PBS and then fix them with a 4% paraformaldehyde solution for 15-20 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS and then permeabilize them with a 0.1% Triton X-100 solution in PBS for 10-15 minutes. This step is necessary to allow the click chemistry reagents to enter the cell.
-
Click Reaction: Prepare the click chemistry reaction cocktail according to the fluorescent azide manufacturer's instructions. A typical cocktail includes the fluorescent azide, CuSO₄, and sodium ascorbate (B8700270) in a buffer. Add the cocktail to the permeabilized cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing and Mounting: Wash the cells thoroughly with PBS to remove unreacted click chemistry reagents. Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the labeled choline phospholipids using fluorescence microscopy with the appropriate filter sets for the chosen fluorophore.
Signaling Pathway and Mechanism of Action
This compound acts as a bioorthogonal analog of choline.[10] It is taken up by cells and incorporated into the major classes of choline-containing phospholipids, including phosphatidylcholine and sphingomyelin, through the same biosynthetic pathways as natural choline.[7][9][11] This metabolic incorporation allows for the direct tracking and imaging of these important membrane components.
Disposal Plan
All waste materials containing this compound must be handled as chemical waste and disposed of in accordance with institutional and local regulations.
-
Liquid Waste: Collect all aqueous solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Solid Waste: Contaminated consumables such as pipette tips, gloves, and paper towels should be collected in a separate, sealed, and labeled solid hazardous waste container.
-
Decontamination: All glassware and surfaces that have come into contact with this compound should be decontaminated. A thorough wash with an appropriate laboratory detergent and water is typically sufficient. For spills, absorb the material with an inert absorbent and collect it in the solid waste container. Clean the spill area with soap and water.
By adhering to these safety protocols and operational guidelines, researchers can confidently and safely utilize this compound in their experiments, contributing to a deeper understanding of phospholipid biology while maintaining a secure laboratory environment.
References
- 1. Propargylcholine | C8H16NO+ | CID 76850140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, Choline-containing phospholipid synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 3. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 6. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 7. Metabolic labeling and direct imaging of choline phospholipids in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Bioorthogonal click chemistry for fluorescence imaging of choline phospholipids in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. interchim.fr [interchim.fr]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
